molecular formula C8H16O3 B3257884 2-Ethyl-3-hydroxyhexanoic acid CAS No. 29671-57-6

2-Ethyl-3-hydroxyhexanoic acid

Cat. No.: B3257884
CAS No.: 29671-57-6
M. Wt: 160.21 g/mol
InChI Key: ZQWVBNYTPYVDQZ-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxyhexanoic acid (CAS 29671-57-6) is a branched-chain hydroxy fatty acid with significant applications in biochemical and analytical research. It is primarily recognized as a major metabolite of di(2-ethylhexyl)phthalate (DEHP), a common plasticizer. Its detection and quantification in urine serve as a critical biomarker for monitoring human exposure to DEHP in toxicological and environmental health studies . Analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) following derivatization, have been established for its sensitive analysis in biological matrices . Beyond its role as a biomarker, this compound is a valuable intermediate in organic synthesis. It can be produced via aldol condensation routes, such as from butyraldehyde, and its structure, featuring both carboxylic acid and secondary alcohol functional groups, makes it a versatile building block for creating more complex molecules, including flavors, fragrances, and polymers . With a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol, it provides a defined chemical entity for specialized research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-hydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWVBNYTPYVDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29671-57-6
Record name 2-Ethyl-3-hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYL-3-HYDROXYHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-3-hydroxyhexanoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and analytical methodologies pertinent to this compound.

Introduction: The Significance of a Valproic Acid Metabolite

This compound (CAS No: 29671-57-6) is a chiral carboxylic acid that plays a crucial role in the metabolic pathway of valproic acid (VPA).[1][2][3][4] As VPA is extensively prescribed for epilepsy, bipolar disorder, and migraine prevention, understanding its metabolic fate is paramount for elucidating its therapeutic window and potential toxicities. This compound is a product of the β-oxidation of VPA, a major metabolic route for the parent drug.[1][3][4] The accumulation of certain VPA metabolites has been linked to hepatotoxicity, a rare but serious adverse effect of VPA therapy.[1][2] Therefore, a thorough understanding of the chemical and biological properties of metabolites like this compound is essential for the development of safer VPA analogues and for monitoring patients undergoing VPA treatment.

Chemical and Physical Properties

This compound is a C8 branched-chain fatty acid with two stereocenters, leading to the existence of four possible stereoisomers.[5][6][7] The racemic mixture is commonly encountered in metabolic studies.[5]

Structure and Nomenclature
  • IUPAC Name: this compound[6]

  • Synonyms: 2-Ethyl-3-hydroxycaproic acid[6]

  • Molecular Formula: C₈H₁₆O₃[5][6]

  • Molecular Weight: 160.21 g/mol [5][6]

The structure of this compound features a hexanoic acid backbone with an ethyl group at the α-position (C2) and a hydroxyl group at the β-position (C3).

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Weight 160.21 g/mol PubChem[6]
XLogP3 1.3PubChem (Computed)[6]
Hydrogen Bond Donor Count 2PubChem (Computed)[6]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[6]
Boiling Point (of ethyl ester) 90-92 °C @ 14 mmHgChemSynthesis[8]
Density (of ethyl ester) 0.974 g/mLChemSynthesis[8]
Refractive Index (of ethyl ester) 1.428ChemSynthesis[8]
Solubility (of ethyl ester) Insoluble in waterThe Good Scents Company[9]

The presence of both a carboxylic acid and a hydroxyl group suggests that this compound is a relatively polar molecule with the capacity for hydrogen bonding, which would influence its solubility and boiling point. As a β-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart, propanoic acid, though weaker than the corresponding α-hydroxy acid.[10]

Synthesis of this compound

A detailed, peer-reviewed laboratory synthesis of this compound is not prominently described in the literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, namely the aldol condensation followed by oxidation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from butanal:

  • Aldol Condensation: A base-catalyzed self-condensation of butanal to form 2-ethyl-3-hydroxyhexanal.

  • Oxidation: Oxidation of the resulting aldehyde to the corresponding carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on known transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol Condensation

  • Rationale: The aldol condensation is a classic carbon-carbon bond-forming reaction that is ideal for synthesizing β-hydroxy aldehydes. The use of a base catalyst generates an enolate from one molecule of butanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of butanal.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butanal (2.0 eq).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a cooled aqueous solution of sodium hydroxide (e.g., 10% w/v, 0.1 eq) dropwise to the stirred butanal over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethyl-3-hydroxyhexanal.

    • The crude product can be purified by vacuum distillation.

Step 2: Oxidation of 2-Ethyl-3-hydroxyhexanal to this compound

  • Rationale: A mild oxidizing agent is required to convert the aldehyde to a carboxylic acid without affecting the secondary alcohol. Tollen's reagent (ammoniacal silver nitrate) is a classic choice for this selective oxidation. Alternatively, other mild oxidants like sodium chlorite buffered with a phosphate source can be employed.

  • Procedure (using Tollen's Reagent):

    • Prepare Tollen's reagent by adding a dilute solution of ammonia to a solution of silver nitrate until the initially formed brown precipitate of silver oxide just redissolves.

    • Dissolve the crude 2-ethyl-3-hydroxyhexanal from Step 1 in a suitable solvent (e.g., ethanol or THF).

    • Slowly add the Tollen's reagent to the aldehyde solution with stirring at room temperature. A silver mirror will form on the walls of the flask, indicating a positive reaction.

    • Allow the reaction to proceed for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Acidify the reaction mixture with dilute nitric acid to precipitate any remaining silver salts and to protonate the carboxylate.

    • Filter the mixture to remove the silver precipitate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

Definitive, published spectra for this compound are scarce. However, a detailed interpretation of the expected spectroscopic features can be derived from its chemical structure and by comparison with analogous compounds like ethyl 3-hydroxyhexanoate.[9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of diastereomers and overlapping signals. The key expected chemical shifts (in ppm, relative to TMS) are:

  • ~12.0 ppm (singlet, broad): Carboxylic acid proton (-COOH).

  • ~3.8-4.0 ppm (multiplet): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).

  • ~2.3-2.5 ppm (multiplet): Proton on the α-carbon (-CH(COOH)-).

  • ~1.2-1.7 ppm (multiplets): Methylene protons of the ethyl and hexanoyl chains.

  • ~0.9 ppm (triplets): Methyl protons of the ethyl and hexanoyl chains.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework:

  • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~70-75 ppm: Carbon bearing the hydroxyl group (-CH(OH)-).

  • ~50-55 ppm: α-carbon (-CH(COOH)-).

  • ~10-40 ppm: Aliphatic carbons of the ethyl and hexanoyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a hydroxy carboxylic acid is characterized by two very broad and prominent absorption bands.[11][12][13][14]

  • 3300-2500 cm⁻¹ (very broad, strong): This band is due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. This will likely overlap with the O-H stretching of the alcohol group.[13][14]

  • 1760-1690 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretching vibration of the carboxylic acid.[13][14]

  • ~1320-1210 cm⁻¹ (medium): C-O stretching of the carboxylic acid.[13]

  • ~1200-1000 cm⁻¹ (medium): C-O stretching of the secondary alcohol.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of carboxylic acids often results in fragmentation.[15] Key expected fragments for this compound include:

  • Molecular Ion (M⁺): A peak at m/z 160, though it may be weak or absent.

  • [M-17]⁺: Loss of a hydroxyl radical (-OH) from the carboxylic acid.

  • [M-45]⁺: Loss of the carboxyl group (-COOH).

  • McLafferty Rearrangement: Fragmentation involving the carbonyl group and a γ-hydrogen, which can lead to characteristic fragment ions. For a similar compound, 2-ethylhexanoic acid, a major fragment at m/z 88 is observed due to a McLafferty-type rearrangement.[16]

Reactivity and Stability

As a β-hydroxy acid, this compound has characteristic reactivity.

  • Dehydration: Upon heating, particularly under acidic or basic conditions, β-hydroxy acids can undergo dehydration to yield α,β-unsaturated carboxylic acids.[10]

  • Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst).

  • Oxidation: The secondary alcohol can be oxidized to a ketone under appropriate conditions, though this may be accompanied by decarboxylation.

  • Stability: The compound should be stored in a cool, dry place to minimize dehydration and other potential degradation reactions. As with many carboxylic acids, it can be corrosive.

Biological Role and Toxicology

This compound is a metabolite of valproic acid, formed through the β-oxidation pathway in the mitochondria.[1][3][4] The metabolism of VPA is complex, leading to a variety of metabolites, some of which are thought to contribute to the drug's therapeutic effects, while others may be responsible for its toxicity.[1][2][3][4]

The accumulation of certain VPA metabolites that interfere with mitochondrial function is a leading hypothesis for VPA-induced hepatotoxicity.[1] While the specific toxicological profile of this compound is not extensively detailed, the study of all VPA metabolites is crucial for a comprehensive understanding of the drug's safety profile. Some metabolites of VPA are known to be toxic, causing effects such as hyperammonemia and cerebral edema.[17]

Analytical Methods for Biological Samples

The quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic and toxicology studies of valproic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[18][19][20][21]

Sample Preparation

A robust sample preparation method is critical for accurate quantification. A typical workflow involves:

  • Protein Precipitation: To remove proteins from plasma or serum samples, a cold organic solvent such as acetonitrile or methanol is added.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte, either LLE with a suitable organic solvent or SPE using a cartridge that retains the analyte of interest can be employed.

  • Derivatization (Optional): To improve the chromatographic properties and ionization efficiency of the analyte, derivatization may be necessary.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other endogenous compounds in the sample. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve peak shape, is a common setup.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and selectivity. The instrument is tuned to monitor a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-hydroxyhexanoic acid, a substituted short-chain fatty acid, represents a molecule of significant interest in the fields of chemical synthesis and drug discovery. Its structural similarity to valproic acid and its derivatives suggests potential biological activities that warrant thorough investigation.[1] A comprehensive understanding of its physicochemical properties is the bedrock upon which all further research, including formulation development, toxicological assessment, and pharmacokinetic profiling, is built. This guide provides a detailed exploration of the key physicochemical characteristics of this compound, offering both a summary of its known properties and robust, field-proven methodologies for their experimental determination.

The causality behind the rigorous characterization of a molecule like this compound lies in the fundamental principle that its physical and chemical behaviors dictate its interaction with biological systems. Properties such as solubility and pKa, for instance, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide not just data, but also the scientific rationale behind the importance of each property and the experimental workflows to ascertain them with high fidelity.

Chemical Identity and Structure

A clear definition of the molecule is the starting point for any in-depth analysis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 29671-57-6[2]
Molecular Formula C8H16O3[2][3]
Molecular Weight 160.21 g/mol [2][3][4]
SMILES CCCC(C(CC)C(=O)O)O[2][3]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from computational predictions, experimental determination is crucial for definitive characterization.

Table 2: Physicochemical Properties of this compound and a Key Analog

PropertyThis compound (Computed)2-Ethylhexanoic acid (Experimental Analog)Source
Melting Point Not available-59 °C[5]
Boiling Point Not available228 °C[5]
Water Solubility Not available1.4 g/L (at 25 °C)[5]
pKa Not available~4.70 (estimated)[5]
LogP (Octanol/Water) 1.32.6[2][5]

Experimental Protocols for Physicochemical Characterization

The following section details the authoritative and validated experimental protocols for determining the key physicochemical properties of this compound. These methodologies are based on internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.

Determination of Melting Point

Scientific Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For drug development, a sharp and defined melting point is often a desirable characteristic. This property also influences the choice of formulation and manufacturing processes.

Methodology: Capillary Method (OECD 102) [6][7][8][9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the substance prep2 Finely powder the substance prep1->prep2 prep3 Pack into capillary tube (4-6 mm height) prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat at a controlled rate (e.g., 1 °C/min) measure1->measure2 measure3 Record temperature at first liquid formation measure2->measure3 measure4 Record temperature at complete liquefaction measure3->measure4 result Report the melting range measure4->result

Caption: Workflow for melting point determination via the capillary method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dried to remove any residual solvent.

    • If the sample is crystalline, finely powder it in a mortar.

    • Introduce the powdered sample into a capillary tube, packing it to a height of 4-6 mm.

  • Measurement:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat the block at a steady and slow rate, typically 1 °C per minute, to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the completion of melting).

  • Reporting:

    • The melting point is reported as a range between the onset and completion temperatures. For a pure substance, this range should be narrow (typically < 1 °C).

Determination of Boiling Point

Scientific Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This property is crucial for purification processes such as distillation and for assessing the volatility of a substance, which has implications for handling and storage.

Methodology: Ebulliometer Method (OECD 103) [10][11][12][13]

Step-by-Step Protocol:

  • Apparatus Setup:

    • Use a certified ebulliometer equipped with a condenser and a precision thermometer or thermocouple.

    • Introduce a known quantity of this compound into the boiling flask of the ebulliometer.

  • Measurement:

    • Heat the sample gently.

    • The liquid will begin to boil and the vapor will condense, with the condensate returning to the flask.

    • The boiling point is the temperature at which the liquid and vapor phases are in equilibrium under the ambient atmospheric pressure. This is indicated by a stable temperature reading on the thermometer.

    • Record the ambient atmospheric pressure at the time of the measurement.

  • Correction and Reporting:

    • If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the boiling point should be corrected using the Sydney-Young equation or other appropriate nomographs.

    • Report the boiling point at standard pressure.

Determination of Water Solubility

Scientific Rationale: Water solubility is a critical determinant of a drug's bioavailability. A compound must have some degree of aqueous solubility to be absorbed from the gastrointestinal tract and to be transported in the blood. Poor solubility can be a major hurdle in drug development.

Methodology: Shake-Flask Method (OECD 105) [14][15][16][17][18][19][20][21]

Solubility_Workflow start Start add_excess Add excess this compound to water start->add_excess equilibrate Equilibrate at a constant temperature (e.g., 25 °C) with agitation for 24-48 hours add_excess->equilibrate phase_separation Separate the solid and liquid phases (centrifugation or filtration) equilibrate->phase_separation analyze Analyze the concentration of the solute in the aqueous phase (e.g., by HPLC or LC-MS) phase_separation->analyze report Report solubility in g/L or mol/L analyze->report

Caption: Workflow for water solubility determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of this compound to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.

  • Equilibration:

    • Place the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the mixture to stand to let the excess solid settle.

    • Carefully separate the saturated aqueous phase from the undissolved solid. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

  • Analysis:

    • Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reporting:

    • Express the water solubility in units of mass per volume (e.g., g/L) or molarity (mol/L) at the specified temperature.

Determination of the Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines the degree of ionization at a given pH. The ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target. The carboxylic acid group in this compound is expected to have a pKa in the acidic range.

Methodology: Potentiometric Titration (OECD 112) [2][4][22][23][24][25][26][27][28]

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of purified water. The concentration should be suitable for potentiometric titration (e.g., 0.01 M).

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration:

    • Place the solution of the acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The equivalence point of the titration is the point of steepest inflection on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Reporting:

    • Report the experimentally determined pKa value.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical characteristics of this compound. While computed data offers a preliminary understanding, the emphasis on robust, internationally recognized experimental protocols underscores the necessity of empirical data for advancing research and development. The methodologies detailed herein for determining melting point, boiling point, water solubility, and pKa serve as a reliable foundation for any scientist or researcher investigating this promising molecule. A thorough physicochemical characterization is the first and most critical step in unlocking the full potential of this compound in various scientific and therapeutic applications.

References

The Natural Occurrence of 2-Ethyl-3-hydroxyhexanoic Acid and Its Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-Ethyl-3-hydroxyhexanoic acid and its corresponding esters. While the presence of its ethyl ester is well-documented in a variety of fruits and fermented beverages, contributing to their characteristic aroma profiles, the natural occurrence of the free acid remains largely unelucidated. This guide synthesizes the available literature, detailing the known natural sources of the esters, proposing putative biosynthetic pathways in relevant organisms, and outlining the analytical methodologies for their detection and characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural products chemistry, food science, and biotechnology.

Introduction

This compound (EHHxA) is an eight-carbon branched-chain hydroxy fatty acid. Its chemical structure, featuring two chiral centers, suggests the potential for stereoisomers with distinct biological activities and sensory properties. While the synthetic chemistry of EHHxA and its derivatives is established, its presence and role in natural systems are of increasing interest. The focus of current research has predominantly been on its esters, particularly ethyl 2-ethyl-3-hydroxyhexanoate, which are recognized as significant contributors to the flavor and fragrance of various natural products.

This guide aims to consolidate the fragmented information available on the natural occurrence of EHHxA and its esters, provide insights into their formation, and detail the scientific methods for their study.

Natural Occurrence of this compound Esters

The primary evidence for the natural occurrence of this class of compounds is centered on the ethyl ester of this compound, also known as ethyl 3-hydroxycaproate. Its presence has been identified in a diverse range of botanical and fermented sources, where it often plays a role in the characteristic aroma profile.

Occurrence in Fruits

Several studies have identified ethyl 2-ethyl-3-hydroxyhexanoate as a volatile component in a variety of fruits. Its contribution to the overall flavor is often described as fruity, waxy, or green.

FruitScientific NameReference
PapayaCarica papaya[1]
MangoMangifera indica[1]
Citrus Fruits (e.g., Grapefruit, Orange)Citrus spp.[2]
AppleMalus domestica[2]
PineappleAnanas comosus[3]
Passion FruitPassiflora edulis[3]
Occurrence in Fermented Beverages

The fermentation process, particularly by the yeast Saccharomyces cerevisiae, is a significant source of ethyl 2-ethyl-3-hydroxyhexanoate in alcoholic beverages. It is considered a key flavor compound in wine and other fermented drinks.

BeverageMicroorganismReference
Wine (Red and White)Saccharomyces cerevisiae[2][4]
Cognac-[3]
Scotch Whisky-[3]

The Enigma of Free this compound in Nature

In stark contrast to its ethyl ester, there is a significant lack of direct evidence for the natural occurrence of the free acid, this compound, in plants, microorganisms, or animal products. While it is plausible that the free acid exists as a metabolic intermediate, it does not appear to accumulate to detectable levels in the natural sources identified for its esters. One study has identified 2-ethyl-3-oxohexanoic acid as a major urinary metabolite of orally administered 2-ethylhexanoic acid in humans, which suggests a potential metabolic pathway where this compound could be an intermediate[5]. However, this does not confirm its natural presence in endogenous metabolism or in the food chain.

Hypothesis: The high reactivity of the carboxylic acid and hydroxyl groups may lead to its rapid conversion to other molecules, such as its esters, or its involvement in other metabolic pathways, thus preventing its accumulation.

Putative Biosynthetic Pathways

The exact biosynthetic pathway for this compound and its esters has not been fully elucidated. However, based on the known metabolic pathways for fatty acid and ester synthesis in the organisms where these compounds are found, a putative pathway can be proposed.

Biosynthesis of the Acyl-CoA Precursor

The backbone of this compound is likely derived from fatty acid biosynthesis pathways. In Saccharomyces cerevisiae, the formation of the hexanoyl-CoA precursor can occur via the reverse β-oxidation pathway[6]. This pathway involves the sequential condensation of acetyl-CoA units. The introduction of an ethyl group at the alpha-position is a key step that requires further investigation but could potentially arise from the condensation of butyryl-CoA and acetyl-CoA. Subsequent reduction of a keto group would lead to the hydroxyl functionality.

Putative Biosynthesis of 2-Ethyl-3-hydroxyhexanoyl-CoA acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation butyryl_coa Butyryl-CoA butyryl_coa->condensation keto_acid 2-Ethyl-3-oxohexanoyl-CoA condensation->keto_acid reduction Reduction (Ketoacyl-CoA reductase) keto_acid->reduction hydroxy_acid 2-Ethyl-3-hydroxyhexanoyl-CoA reduction->hydroxy_acid

Caption: Proposed initial steps in the biosynthesis of the 2-Ethyl-3-hydroxyhexanoyl-CoA precursor.

Ester Formation

The formation of ethyl 2-ethyl-3-hydroxyhexanoate is catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the transfer of the acyl group from an acyl-CoA thioester to an alcohol, in this case, ethanol. In both fruits and yeast, the availability of ethanol and the expression of specific AATs are critical for ester synthesis. The biosynthesis of substituted esters in Saccharomyces cerevisiae has been shown to involve enzymes encoded by the EEB1 and EHT1 genes[4].

Ester Formation hydroxy_acid_coa 2-Ethyl-3-hydroxyhexanoyl-CoA aat Alcohol Acyltransferase (e.g., Eeb1p, Eht1p) hydroxy_acid_coa->aat ethanol Ethanol ethanol->aat ester Ethyl 2-Ethyl-3-hydroxyhexanoate aat->ester coa CoA aat->coa

Caption: Enzymatic esterification of the acyl-CoA precursor with ethanol.

Analytical Methodologies

The detection and quantification of this compound and its esters in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method.

Sample Preparation and Extraction

A critical step in the analysis is the efficient extraction of the target compounds from the sample matrix while minimizing interferences.

Step-by-Step General Extraction Protocol for Fruit and Beverage Samples:

  • Homogenization: Solid samples (e.g., fruit pulp) are homogenized to increase the surface area for extraction.

  • Solvent Extraction: A suitable organic solvent, such as a mixture of chloroform and methanol (Folch method) or dichloromethane, is used to extract the analytes[7]. For beverage samples, liquid-liquid extraction is typically employed.

  • Internal Standard Addition: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.

  • Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

  • Derivatization (for the free acid): To improve the volatility and chromatographic behavior of the free acid, derivatization is necessary. Silylation, to form trimethylsilyl (TMS) ethers, is a common approach[8].

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Injection: Splitless injection is often used for trace analysis to maximize the transfer of analytes to the column.

  • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Enantiomeric Analysis

Given the presence of two chiral centers in this compound, the determination of the enantiomeric distribution of its esters is crucial for understanding their sensory properties and biosynthetic pathways. This can be achieved using chiral gas chromatography, employing a column with a chiral stationary phase (e.g., a cyclodextrin-based phase)[9].

Conclusion and Future Directions

The natural occurrence of ethyl 2-ethyl-3-hydroxyhexanoate is well-established in a variety of fruits and fermented beverages, where it contributes to their sensory characteristics. In contrast, the natural presence of the free acid, this compound, remains to be confirmed, suggesting it may be a transient metabolic intermediate. The biosynthesis of the ester is likely to follow the general pathways of fatty acid and ester formation, although the specific enzymes and regulatory mechanisms are yet to be fully characterized.

Future research should focus on:

  • Targeted analysis of natural extracts for the presence of free this compound using highly sensitive analytical techniques.

  • Elucidation of the complete biosynthetic pathway in key organisms like Saccharomyces cerevisiae and relevant fruit species through isotopic labeling studies and genetic engineering.

  • Characterization of the specific alcohol acyltransferases responsible for the esterification of 2-Ethyl-3-hydroxyhexanoyl-CoA.

  • Investigation of the enantiomeric distribution of the esters in different natural sources and its impact on their sensory properties.

A deeper understanding of the natural occurrence and biosynthesis of these compounds will not only enhance our knowledge of natural product chemistry but also open up possibilities for their biotechnological production and application in the food, beverage, and fragrance industries.

References

An In-depth Technical Guide to the Biosynthesis of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Metabolic Territories

For researchers and drug development professionals, the quest for novel bioactive molecules and chiral synthons is relentless. 2-Ethyl-3-hydroxyhexanoic acid, a branched-chain hydroxy fatty acid, represents a molecule of significant interest due to its structural complexity and potential applications as a precursor in chemical synthesis. However, a dedicated and well-characterized biosynthetic pathway for this specific compound remains largely uncharted in established metabolic maps. This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a technical whitepaper, synthesizing data from related metabolic processes to propose and critically evaluate plausible biosynthetic routes. We will delve into the enzymatic logic, promiscuous capabilities of known enzymes, and the experimental frameworks required to elucidate and engineer the production of this compound. This document is designed not as a final answer, but as an expert-guided roadmap for discovery.

Plausible Biosynthetic Blueprints

The formation of this compound likely arises from the convergence of primary metabolic pathways, leveraging the inherent flexibility of certain enzyme classes. We will explore three primary hypotheses, each grounded in established biochemical principles.

Hypothesis A: Modified Fatty Acid Synthesis via Atypical Extenders

The canonical Fatty Acid Synthase (FASN) machinery, responsible for building straight-chain fatty acids, is known to exhibit substrate promiscuity.[1][2] This provides a compelling route for the introduction of ethyl branches. The core of this hypothesis is the substitution of the standard C2 extender unit, malonyl-CoA, with ethylmalonyl-CoA.

The pathway would proceed as follows:

  • Starter Unit: Acetyl-CoA (C2) or Butyryl-CoA (C4) could serve as the initial primer for the FASN complex. Using butyryl-CoA would be a more direct route to the C6 backbone.

  • Carboxylation: The promiscuous action of an Acetyl-CoA Carboxylase (ACC) on butyryl-CoA could generate ethylmalonyl-CoA.[1][3]

  • Chain Elongation: The FASN complex would incorporate one molecule of ethylmalonyl-CoA onto the growing acyl chain. This single incorporation event would establish the characteristic ethyl group at the C2 position.

  • Reduction and Dehydration: The standard FASN catalytic cycle would reduce the β-keto group to a hydroxyl group, followed by dehydration to an enoyl intermediate, and a final reduction to a saturated chain, yielding 2-ethylhexanoyl-CoA.

  • Terminal Modification: A dedicated hydroxylase or the reversal of the β-oxidation pathway could introduce the hydroxyl group at the C3 position. Alternatively, incomplete reduction during the FASN cycle could release a 3-hydroxy intermediate.

  • Hydrolysis: A thioesterase would cleave the CoA ester to release the free fatty acid.

A critical regulatory checkpoint in this proposed pathway is the cytosolic enzyme ECHDC1, which degrades ethylmalonyl-CoA.[1][3] Inactivation of ECHDC1 has been shown to significantly increase the formation of ethyl-branched fatty acids, making it a key target for metabolic engineering.[1][3]

Modified_Fatty_Acid_Synthesis cluster_0 Cytosolic Environment ButyrylCoA Butyryl-CoA ACC Acetyl-CoA Carboxylase (promiscuous) ButyrylCoA->ACC CO₂ EthylmalonylCoA Ethylmalonyl-CoA ACC->EthylmalonylCoA FASN Fatty Acid Synthase (FASN) EthylmalonylCoA->FASN Extender Unit ECHDC1 ECHDC1 (Metabolite Repair) EthylmalonylCoA->ECHDC1 Degradation AcylCarrier 2-Ethyl-3-ketohexanoyl-ACP FASN->AcylCarrier Condensation KetoReductase β-Ketoacyl-ACP Reductase (KR) AcylCarrier->KetoReductase NADPH HydroxyIntermediate 2-Ethyl-3-hydroxyhexanoyl-ACP KetoReductase->HydroxyIntermediate Thioesterase Thioesterase HydroxyIntermediate->Thioesterase Release FinalProduct This compound Thioesterase->FinalProduct Degradation Degradation ECHDC1->Degradation

Caption: Proposed biosynthesis via modified fatty acid synthesis.

Hypothesis B: Diversion from Branched-Chain Amino Acid Catabolism

Nature often repurposes existing pathways for new chemistry. The catabolic pathways of branched-chain amino acids (BCAAs), particularly isoleucine and valine, are rich sources of unique, branched acyl-CoA intermediates and the enzymes that process them. Elevated levels of 2-ethylhydracrylic acid (2-ethyl-3-hydroxypropionic acid), a structurally related molecule, are a known biomarker for defects in isoleucine metabolism.[4] This occurs when intermediates of the (S)-pathway are rerouted through enzymes of the valine catabolic pathway.[4]

A similar diversion could theoretically produce this compound:

  • Isoleucine Degradation: The catabolism of isoleucine proceeds through a series of intermediates, including (R)-2-methylbutyryl-CoA.[4]

  • Alternative Elongation: This C5 intermediate could undergo an unusual elongation step, possibly via a reversal of β-oxidation or the action of a keto-acid dehydrogenase complex, adding a carbon unit to form a C6 backbone.

  • Enzyme Repurposing: The resulting 2-ethyl-3-oxohexanoyl-CoA could then be acted upon by a reductase, analogous to how valine pathway enzymes process alternative substrates.[4] For example, an enzyme similar to 3-hydroxyisobutyryl-CoA hydrolase could release the final product.

This pathway is more speculative but highlights the potential for metabolic crosstalk and enzyme promiscuity within amino acid degradation networks to generate novel structures.

BCAA_Catabolism_Diversion cluster_1 Mitochondrial Matrix Isoleucine L-Isoleucine Alloisoleucine L-Alloisoleucine Isoleucine->Alloisoleucine Racemization (in pathway defects) R_2_methylbutyryl_CoA (R)-2-Methylbutyryl-CoA Alloisoleucine->R_2_methylbutyryl_CoA BCAA enzymes HypotheticalElongation Hypothetical Elongation Enzyme R_2_methylbutyryl_CoA->HypotheticalElongation + C1 unit KetoIntermediate 2-Ethyl-3-oxohexanoyl-CoA HypotheticalElongation->KetoIntermediate ValineEnzyme Valine Pathway Reductase (promiscuous) KetoIntermediate->ValineEnzyme Reduction (NADPH) HydroxyCoA 2-Ethyl-3-hydroxyhexanoyl-CoA ValineEnzyme->HydroxyCoA Hydrolase CoA Hydrolase HydroxyCoA->Hydrolase H₂O FinalProduct This compound Hydrolase->FinalProduct

Caption: Hypothetical pathway via BCAA metabolism diversion.

Hypothesis C: Leveraging Polyhydroxyalkanoate (PHA) Machinery

Microorganisms synthesize polyhydroxyalkanoates (PHAs) as carbon storage polymers. These bioplastics are polyesters of various (R)-3-hydroxyalkanoic acids.[5] The biosynthesis of P(3HB-co-3HHx), a copolymer containing 3-hydroxyhexanoate (3HHx), from glucose has been successfully engineered in E. coli.[6] This demonstrates the existence of enzymatic machinery capable of producing the C6 3-hydroxy backbone.

A plausible route to our target molecule could involve:

  • Butyryl-CoA Formation: Engineered pathways can produce butyryl-CoA from acetyl-CoA via a reverse β-oxidation-like process.[6]

  • Chain Elongation: Butyryl-CoA is elongated to 3-oxohexanoyl-CoA.

  • Reduction: A (R)-specific 3-ketoacyl-CoA reductase converts 3-oxohexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA.

  • Ethyl Group Introduction: This is the most challenging step. It would require a novel enzymatic activity, perhaps an α-ethyltransferase, acting on 3-hydroxyhexanoyl-CoA. Alternatively, the process could start with an ethyl-branched starter unit that is then processed by the PHA synthesis enzymes.

  • Release: A PHA depolymerase or a specific thioesterase could release the modified monomer as the free acid.[5][7]

While requiring a novel enzymatic step, this hypothesis is attractive because the core machinery for producing the 3-hydroxyhexanoyl backbone is well-understood and amenable to engineering.

Experimental Framework for Pathway Elucidation

Validating these hypotheses requires a multi-pronged approach, combining computational analysis with rigorous in vitro and in vivo experimentation. The following workflows provide a self-validating system for pathway discovery and verification.

Workflow 1: In Silico and In Vitro Enzyme Validation

The causality behind this workflow is to first identify candidate genes through bioinformatics and then confirm their function biochemically before attempting complex in vivo engineering.

Experimental_Workflow_1 Start Hypothesized Pathway (e.g., Hypothesis A) GenomeMining Genome Mining & BLAST (Identify candidate genes, e.g., reductases) Start->GenomeMining GeneSynthesis Gene Synthesis & Codon Optimization GenomeMining->GeneSynthesis Cloning Cloning into Expression Vector (e.g., pET-28a) GeneSynthesis->Cloning Expression Heterologous Expression in E. coli BL21(DE3) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA Chromatography) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (LC-MS, GC-MS) Assay->Analysis Kinetics Enzyme Kinetics (Km, kcat) Analysis->Kinetics Result Validated Enzyme Function Kinetics->Result

Caption: Workflow for in vitro validation of a candidate enzyme.

Protocol: In Vitro Assay of a Putative 2-Ethyl-3-oxohexanoyl-CoA Reductase

  • Objective: To determine if a candidate enzyme can convert 2-ethyl-3-oxohexanoyl-CoA to 2-Ethyl-3-hydroxyhexanoyl-CoA.

  • Materials:

    • Purified candidate reductase enzyme.

    • Synthesized 2-ethyl-3-oxohexanoyl-CoA (substrate).

    • NADPH (cofactor).

    • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Quenching solution (e.g., 10% formic acid).

    • LC-MS grade solvents.

  • Procedure:

    • Prepare a master mix containing reaction buffer and NADPH (final concentration ~200 µM).

    • In a microcentrifuge tube, add 90 µL of the master mix.

    • Initiate the reaction by adding 5 µL of the purified enzyme (e.g., to a final concentration of 1-5 µM).

    • Start the reaction by adding 5 µL of the substrate stock solution (e.g., to a final concentration of 50-500 µM).

    • Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 10 µL of quenching solution.

    • Centrifuge to pellet the precipitated protein (14,000 x g for 10 min).

    • Analyze the supernatant by LC-MS to detect the formation of the product, identified by its specific mass-to-charge ratio.

  • Data Analysis: Compare the chromatograms of the reaction mix with authentic standards of the substrate and (if available) the product. Quantify product formation to determine enzyme activity.

Workflow 2: In Vivo Pathway Reconstruction and Analysis

This workflow aims to demonstrate the production of the target molecule in a living system by assembling the hypothesized enzymes. A successful outcome provides the most trustworthy validation of the proposed pathway.

Protocol: Engineering E. coli for this compound Production

  • Objective: To reconstruct the "Modified Fatty Acid Synthesis" pathway (Hypothesis A) in E. coli.

  • Strain Engineering:

    • Start with a base strain optimized for fatty acid production (e.g., an fadD deletion mutant to prevent β-oxidation).[8]

    • Genomically integrate or express from a plasmid a promiscuous Acetyl-CoA Carboxylase.

    • Overexpress a heterologous Fatty Acid Synthase system known for promiscuity.

    • Overexpress a suitable thioesterase that can release 3-hydroxy acids.

    • Crucially, knock out the echdc1 homolog to maximize the ethylmalonyl-CoA pool.

  • Cultivation and Induction:

    • Grow the engineered strain in a defined medium (e.g., M9 minimal medium) with glucose as the primary carbon source and butyrate as a potential precursor supplement.

    • Culture at 37°C to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Shift the culture temperature to 25-30°C and continue incubation for 24-48 hours.

  • Metabolite Extraction:

    • Centrifuge 10 mL of culture broth.

    • Collect the supernatant. Acidify to pH < 2 with concentrated HCl.

    • Extract the free fatty acids with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Analysis:

    • Derivatize the dried extract to increase volatility for GC-MS analysis (e.g., using BSTFA to create trimethylsilyl esters).

    • Analyze by GC-MS, comparing the retention time and mass spectrum to an authentic chemical standard of this compound.

Quantitative Data and Analytical Considerations

Accurate detection and quantification are paramount. The choice of analytical technique depends on the required sensitivity and the complexity of the sample matrix.

Analytical Technique Principle Advantages Disadvantages Application in this Context
GC-MS Separation by boiling point, detection by massHigh resolution, excellent for volatile compounds, established librariesRequires derivatization for non-volatile analytes like hydroxy acidsGold standard for quantification after derivatization; provides structural information from fragmentation patterns.
LC-MS Separation by polarity, detection by massAnalyzes non-volatile compounds directly, high sensitivityCan suffer from matrix effects, less resolving power than GC for isomersIdeal for initial screening of culture supernatants and in vitro assay products without derivatization.
NMR Nuclear spin resonance in a magnetic fieldUnambiguous structure determination, can identify stereochemistryLow sensitivity, requires highly pure samplesEssential for final structural confirmation of the purified product.

Conclusion and Future Perspectives

While the definitive biosynthesis of this compound is not yet cataloged, strong biochemical precedent allows for the formulation of testable hypotheses. The modified fatty acid synthesis pathway, particularly when coupled with the targeted deletion of the metabolite repair enzyme ECHDC1, presents the most direct and promising route for metabolic engineering. The diversion of BCAA catabolism and the adaptation of PHA synthesis machinery represent intriguing, albeit more complex, alternatives.

The experimental workflows detailed in this guide provide a robust framework for any research team aiming to elucidate this pathway. Success in this endeavor will not only illuminate a novel corner of microbial metabolism but also provide a powerful, bio-based platform for the sustainable production of a valuable chiral chemical. Future work should focus on screening diverse microbial genomes for novel enzymes with the desired activities and employing synthetic biology tools to fine-tune pathway flux and maximize product titers.

References

An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid: Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-hydroxyhexanoic acid is a branched-chain hydroxy fatty acid that has garnered increasing interest in the fields of toxicology, metabolomics, and clinical diagnostics. Its significance primarily stems from its identification as a key metabolite of di(2-ethylhexyl)phthalate (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties. The presence and concentration of this compound in biological matrices, such as urine, serve as a critical biomarker for assessing human exposure to DEHP. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies for its detection and quantification, and its biological relevance.

Core Identification: Synonyms and CAS Number

Proper identification of a chemical compound is fundamental for accurate research and communication. This compound is known by several synonyms, and its unique identifier is its CAS Registry Number.

  • Primary Name: this compound

  • CAS Registry Number: 29671-57-6[1]

  • Synonyms:

    • 2-Ethyl-3-hydroxycaproic acid[1]

    • Hexanoic acid, 2-ethyl-3-hydroxy-[1]

It is important to distinguish this compound from similar structures, such as its corresponding ethyl ester, ethyl 3-hydroxyhexanoate, or the shorter-chain analogue, 2-ethyl-3-hydroxypropionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing analytical methods, predicting its behavior in biological systems, and planning its synthesis.

PropertyValueSource
Molecular Formula C₈H₁₆O₃PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Physical State Assumed to be a liquid or low-melting solid at room temperatureInferred from similar compounds
Stereochemistry The commercial product is typically a racemic mixtureprecisionFDA[2]

Synthesis of this compound: A Plausible Approach

While specific, detailed industrial synthesis routes for this compound are not widely published in the scientific literature, a plausible and common laboratory-scale synthesis can be proposed based on the well-established aldol reaction. This reaction forms a new carbon-carbon bond and introduces the characteristic beta-hydroxy carbonyl motif.

The logical precursors for an aldol condensation to form 2-Ethyl-3-hydroxyhexanal, the aldehyde precursor to our target acid, would be two molecules of butanal. The subsequent oxidation of the resulting aldol adduct yields the desired carboxylic acid.

Proposed Synthetic Workflow

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation Butanal_1 Butanal Aldol_Adduct 2-Ethyl-3-hydroxyhexanal Butanal_1->Aldol_Adduct Butanal_2 Butanal Butanal_2->Aldol_Adduct Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Aldol_Adduct Catalyzes enolate formation Final_Product This compound Aldol_Adduct->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Oxidizing_Agent->Final_Product Oxidizes aldehyde

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add butanal.

  • Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide, to the butanal while stirring vigorously. The temperature should be maintained below 10°C to minimize side reactions. The causality here is that lower temperatures favor the kinetic aldol addition product over the thermodynamically favored condensation product (the alpha,beta-unsaturated aldehyde).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 2-Ethyl-3-hydroxyhexanal.

Step 2: Oxidation to this compound

  • Dissolution: Dissolve the crude 2-Ethyl-3-hydroxyhexanal from the previous step in acetone.

  • Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid). The choice of a strong oxidizing agent is to ensure the complete conversion of the aldehyde to a carboxylic acid without affecting the secondary alcohol.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. After completion, quench the excess oxidizing agent with isopropanol. Remove the acetone under reduced pressure.

  • Purification: The resulting aqueous layer is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust technique for this purpose.

GC-MS Analysis Workflow

Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Isolate analytes Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Increase volatility GC_MS GC-MS Analysis Derivatization->GC_MS Separate and detect Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Quantify concentration

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

This protocol is adapted from established methods for the analysis of hydroxylated fatty acids in biological fluids.[3][4]

1. Sample Preparation and Extraction

  • Internal Standard: To a known volume of the biological sample (e.g., 0.5 mL of urine or plasma), add an internal standard. A deuterated analogue of a similar fatty acid is ideal for accurate quantification via stable isotope dilution.

  • Hydrolysis (Optional): To measure the total concentration (free and conjugated forms), the sample can be hydrolyzed with a strong base (e.g., NaOH) to release the acid from its conjugates.[3]

  • Acidification: Acidify the sample to a pH below the pKa of the carboxylic acid group (typically with HCl) to ensure it is in its protonated, less polar form, which facilitates extraction into an organic solvent.[3]

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. Repeat the extraction to ensure quantitative recovery of the analyte.[3]

  • Drying: The combined organic extracts are dried under a stream of nitrogen.

2. Derivatization

  • Rationale: this compound is not sufficiently volatile for direct GC analysis. Derivatization of the polar hydroxyl and carboxyl groups is necessary. Silylation is a common and effective method.

  • Procedure: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture (e.g., at 80°C for 1 hour) to ensure complete derivatization.[3]

3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS. A typical temperature program would start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 290°C) to elute the analytes.[3]

  • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for initial identification or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode. In SIM mode, specific ions characteristic of the derivatized this compound and the internal standard are monitored.

4. Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. Process these standards in the same way as the unknown samples.

  • Calculation: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.

Biological Significance and Applications

The primary application of measuring this compound is in the field of toxicology as a biomarker for DEHP exposure. DEHP is metabolized in the body through a series of reactions, including hydrolysis and oxidation, leading to the formation of several metabolites, including 2-ethylhexanoic acid, which is further oxidized to this compound and 2-ethyl-3-oxohexanoic acid.[5][6][7]

Studies have successfully quantified this compound in human urine, demonstrating its utility in assessing exposure to DEHP from various environmental sources.[5] The concentration of this and other DEHP metabolites in urine provides a more accurate measure of the absorbed dose of DEHP than measuring the parent compound itself.

Beyond its role as a biomarker, the study of branched-chain hydroxy fatty acids is an emerging area of interest. These compounds are known components of bacterial cell membranes, where they play a role in maintaining membrane fluidity.[8] Furthermore, intermediates in branched-chain amino acid metabolism can lead to the formation of various hydroxy acids, and their accumulation can be indicative of certain inborn errors of metabolism.[9][10]

Conclusion

This compound is a molecule of significant interest due to its direct link to human exposure to the widespread plasticizer DEHP. Understanding its chemical properties, synthesis, and analytical detection is paramount for researchers in toxicology, environmental health, and clinical chemistry. The methodologies outlined in this guide provide a robust framework for the study of this important biomarker, paving the way for more accurate exposure assessments and a deeper understanding of the metabolic fate of common environmental contaminants.

References

An In-depth Technical Guide to the Biological Activity of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-3-hydroxyhexanoic acid, a significant metabolite of the widely used industrial chemical 2-ethylhexanoic acid (2-EHA) and the plasticizer di(2-ethylhexyl) phthalate (DEHP). This document is intended for researchers, scientists, and drug development professionals investigating xenobiotic metabolism, toxicology, and the biological impact of branched-chain fatty acids.

Introduction and Chemical Identity

This compound (PubChem CID: 22157349) is a C8 branched-chain hydroxy fatty acid.[1] Its presence in biological systems is primarily as a downstream metabolite of anthropogenic compounds, making its study critical for understanding the toxicokinetics and toxicodynamics of its precursors.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS Number 29671-57-6

Metabolic Fate: The Beta-Oxidation Pathway

The primary route of formation for this compound in humans and other mammals is through the beta-oxidation of its parent compound, 2-ethylhexanoic acid (2-EHA).[2][3] Unlike straight-chain fatty acids, the ethyl branch at the alpha-carbon of 2-EHA presents a steric hindrance, leading to an altered metabolic cascade.

The metabolic conversion proceeds as follows:

  • Activation: 2-EHA is first activated to its coenzyme A (CoA) thioester, 2-ethylhexanoyl-CoA.

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, yielding 2-ethyl-2-enoyl-CoA.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming 2-ethyl-3-hydroxyhexanoyl-CoA.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, resulting in 2-ethyl-3-oxohexanoyl-CoA.

  • Thiolytic Cleavage: A thiolase cleaves the molecule, releasing propionyl-CoA and hexanoyl-CoA.

This compound is an intermediate in this pathway, formed by the hydrolysis of 2-ethyl-3-hydroxyhexanoyl-CoA.

Metabolic Pathway of 2-EHA 2-EHA 2-EHA 2-Ethylhexanoyl-CoA 2-Ethylhexanoyl-CoA 2-EHA->2-Ethylhexanoyl-CoA Acyl-CoA Synthetase 2-Ethyl-2-enoyl-CoA 2-Ethyl-2-enoyl-CoA 2-Ethylhexanoyl-CoA->2-Ethyl-2-enoyl-CoA Acyl-CoA Dehydrogenase 2-Ethyl-3-hydroxyhexanoyl-CoA 2-Ethyl-3-hydroxyhexanoyl-CoA 2-Ethyl-2-enoyl-CoA->2-Ethyl-3-hydroxyhexanoyl-CoA Enoyl-CoA Hydratase 2-Ethyl-3-oxohexanoyl-CoA 2-Ethyl-3-oxohexanoyl-CoA 2-Ethyl-3-hydroxyhexanoyl-CoA->2-Ethyl-3-oxohexanoyl-CoA Hydroxyacyl-CoA Dehydrogenase 2-Ethyl-3-hydroxyhexanoic_acid This compound 2-Ethyl-3-hydroxyhexanoyl-CoA->2-Ethyl-3-hydroxyhexanoic_acid Hydrolase Propionyl-CoA + Hexanoyl-CoA Propionyl-CoA + Hexanoyl-CoA 2-Ethyl-3-oxohexanoyl-CoA->Propionyl-CoA + Hexanoyl-CoA Thiolase

Metabolic conversion of 2-EHA to its metabolites.

Core Biological Activity: Peroxisome Proliferation

The most significant biological activity associated with 2-EHA and its metabolites is the induction of peroxisome proliferation, particularly in rodents.[4] Peroxisomes are organelles involved in various metabolic processes, including the beta-oxidation of very-long-chain and branched-chain fatty acids.[5]

Chemicals that induce peroxisome proliferation are known as peroxisome proliferators (PPs). Many PPs exert their effects by activating the Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that regulate gene expression.[6][7] PPARα is the primary isoform implicated in peroxisome proliferation.[8]

While direct studies on this compound's interaction with PPARs are limited, the established role of its precursor, 2-EHA, as a peroxisome proliferator strongly suggests that this metabolite is involved in the same mechanistic pathway. The accumulation of branched-chain fatty acid metabolites can lead to the activation of PPARα, subsequently upregulating the expression of genes involved in fatty acid oxidation.

Peroxisome Proliferation Pathway cluster_0 Cytoplasm cluster_1 Nucleus 2-EHA 2-EHA 2-EHH Acid This compound 2-EHA->2-EHH Acid PPARa_inactive PPARα (inactive) 2-EHH Acid->PPARa_inactive Activation? PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR RXR PPARa_active->RXR Heterodimerization PPARa_RXR PPARα-RXR Complex RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Gene_Expression Upregulation of Fatty Acid Oxidation Genes PPRE->Gene_Expression

Proposed mechanism of PPARα activation.

Toxicological Profile

The toxicology of this compound is primarily inferred from studies on its parent compound, 2-EHA.

Developmental and Reproductive Toxicity

2-EHA is classified as a reproductive and developmental toxicant.[9] Studies in rats have shown that exposure to 2-EHA during gestation can lead to skeletal malformations in fetuses, even at doses that are not maternally toxic.[10] The developmental toxicity is thought to be linked to the disruption of zinc homeostasis.[11] While direct evidence for this compound is lacking, as a major metabolite, it is considered to contribute to the overall toxicological burden.

Genotoxicity

Studies on 2-EHA have not provided consistent evidence of genotoxicity. It is generally considered a non-genotoxic carcinogen in rodents, with its carcinogenic effects attributed to chronic peroxisome proliferation and subsequent oxidative stress.[6]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices is crucial for toxicokinetic studies and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is the most established method for this purpose.[12][13]

GC-MS Analysis of this compound in Urine

This protocol outlines a validated method for the determination of this compound and related metabolites in urine.[12]

5.1.1. Sample Preparation and Extraction

  • Internal Standard: Add an appropriate internal standard (e.g., trans-cinnamic acid) to a known volume of urine.

  • Oximation: To stabilize the keto-metabolites and improve chromatographic properties, perform oximation using O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride.

  • Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to remove interfering substances.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

5.1.2. Derivatization

Due to the polar nature of the hydroxyl and carboxyl groups, derivatization is necessary to increase volatility for GC analysis.

  • Silylation: Reconstitute the dried extract in a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (TMS) derivatives.

5.1.3. GC-MS Conditions

  • Gas Chromatograph: A system equipped with a capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analytes of interest.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

5.1.4. Quantification

Construct a calibration curve using standards of known concentrations of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Oximation Oximation Internal_Standard->Oximation SPE Solid-Phase Extraction Oximation->SPE Drying_1 Dry Down SPE->Drying_1 Derivatization Derivatization (Silylation) Drying_1->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Workflow for GC-MS analysis of this compound.

Clinical and Research Significance

Biomarker of Xenobiotic Exposure

The presence and concentration of this compound in urine can serve as a reliable biomarker for exposure to 2-EHA and its parent compounds, such as DEHP.[2][12] This is particularly important for monitoring occupational and environmental exposure to these prevalent industrial chemicals.

Potential Role in Metabolic Disorders

Elevated levels of branched-chain organic acids in urine are characteristic of certain inborn errors of metabolism, known as organic acidurias.[14][15] While not a primary diagnostic marker, altered levels of this compound could potentially indicate disruptions in branched-chain amino acid or fatty acid metabolism, warranting further investigation.

Future Directions

Further research is needed to fully elucidate the direct biological activities of this compound, independent of its precursor. Key areas for future investigation include:

  • Direct PPAR Interaction: In vitro assays to determine if this compound directly binds to and activates PPAR isoforms.

  • Toxicological Studies: In vivo and in vitro studies to assess the specific developmental, reproductive, and genotoxic potential of isolated this compound.

  • Pharmacokinetic Profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) study of this compound.

  • Biomarker Validation: Larger cohort studies to validate its utility as a biomarker for various metabolic and toxicological conditions.

References

2-Ethyl-3-hydroxyhexanoic Acid: A Key Secondary Metabolite of Phthalate Exposure - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of 2-Ethyl-3-hydroxyhexanoic acid (2E-3HH), a significant secondary metabolite of Di(2-ethylhexyl)phthalate (DEHP). DEHP is one of the most common plasticizers, leading to widespread human exposure. Understanding its metabolic fate is critical for accurate exposure assessment and toxicological risk evaluation. This document details the biochemical pathways leading to the formation of 2E-3HH, establishes its role as a reliable biomarker for DEHP exposure, and presents validated, step-by-step analytical protocols for its quantification in biological matrices. Designed for researchers, toxicologists, and drug development professionals, this guide synthesizes current scientific knowledge, offering field-proven insights into experimental design and data interpretation, and grounding all claims in authoritative references.

Introduction to Phthalates and Di(2-ethylhexyl)phthalate (DEHP)

What are Phthalates? Ubiquity and Human Exposure

Phthalates are a class of synthetic chemicals widely used in industry as solvents and, most notably, as plasticizers to increase the flexibility and durability of plastics like polyvinyl chloride (PVC).[1] Their extensive use in consumer products, including food packaging, medical devices, flooring, and toys, has resulted in ubiquitous human exposure.[2] The primary routes of exposure are ingestion, inhalation, and dermal absorption.[3]

Focus on DEHP: Properties, Uses, and Toxicological Concerns

Di(2-ethylhexyl)phthalate (DEHP) is a high-molecular-weight phthalate and one of the most produced plasticizers globally.[1][2] Its persistence and widespread presence make it a significant environmental contaminant.[4] Toxicological studies have raised serious concerns about DEHP, linking it to hepatotoxicity, teratogenicity, and endocrine-disrupting effects.[4][5] The U.S. Environmental Protection Agency (EPA) has classified DEHP as a probable human carcinogen (Group B2).[4] A key aspect of its toxicity is that DEHP itself is not the primary active agent; rather, its metabolites are responsible for the adverse health effects.[5]

The Need for Reliable Biomarkers of Exposure

Accurate assessment of human exposure to DEHP is paramount for risk assessment. Direct measurement of the parent compound is often unreliable due to its rapid metabolism and the high risk of sample contamination from laboratory equipment and the environment.[4][6] Therefore, biomonitoring efforts focus on measuring its metabolites in biological fluids, primarily urine.[2][6] While the primary metabolite, mono(2-ethylhexyl)phthalate (MEHP), is a useful biomarker, secondary, oxidized metabolites are often found in higher concentrations and are less prone to contamination, making them more sensitive and specific indicators of exposure.[2][7][8]

Biochemical Formation of this compound

The metabolic conversion of DEHP into this compound is a multi-step process involving hydrolysis, alcohol oxidation, and fatty acid β-oxidation.

The Metabolic Journey from DEHP to 2-EHA

3.1.1 Step 1: Hydrolysis of DEHP to Mono(2-ethylhexyl)phthalate (MEHP) and 2-Ethylhexanol The initial step in DEHP metabolism is the hydrolysis of one of its ester bonds by lipases, primarily in the intestine and other tissues, to yield mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol (2-EH).[9][10] This reaction is rapid and is the gateway to all subsequent metabolic transformations.[10]

3.1.2 Step 2: Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid (2-EHA) The liberated 2-ethylhexanol is further metabolized. It is first oxidized to 2-ethylhexanal by alcohol dehydrogenase, and then rapidly converted to 2-ethylhexanoic acid (2-EHA) by aldehyde dehydrogenase.[9] It is hypothesized that 2-EHA is the proximate teratogen responsible for the developmental toxicity associated with DEHP.[5]

The β-Oxidation Pathway of 2-Ethylhexanoic Acid

As a branched-chain fatty acid, 2-EHA can enter the β-oxidation metabolic cycle. This pathway is a major route for its catabolism in humans.[11][12]

3.2.1 Formation of this compound and 2-Ethyl-3-oxohexanoic Acid During β-oxidation, 2-EHA is processed, leading to the formation of key intermediates. Analysis of human urine has identified This compound and its further oxidation product, 2-Ethyl-3-oxohexanoic acid , as significant metabolites.[11][13] The presence of these compounds confirms the β-oxidation at the C3 position of the 2-EHA molecule as a primary metabolic route.[11]

Diagram: Metabolic Pathway of DEHP

The following diagram illustrates the sequential conversion of DEHP to its key secondary metabolites.

DEHP_Metabolism cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism (β-Oxidation) DEHP Di(2-ethylhexyl)phthalate (DEHP) MEHP Mono(2-ethylhexyl)phthalate (MEHP) DEHP->MEHP Lipase Hydrolysis EH 2-Ethylhexanol (2-EH) DEHP->EH Lipase Hydrolysis EHA 2-Ethylhexanoic Acid (2-EHA) EH->EHA ADH / ALDH Oxidation EHH This compound EHA->EHH β-Oxidation EOH 2-Ethyl-3-oxohexanoic Acid EHH->EOH Oxidation

Fig. 1: Metabolic pathway of DEHP to this compound.

This compound as a Biomarker

Advantages of Using Secondary Metabolites for Exposure Assessment

Utilizing secondary metabolites like 2E-3HH and 2-ethyl-3-oxohexanoic acid for biomonitoring offers distinct advantages over measuring the parent compound or primary metabolites.[4]

  • Reduced Contamination Risk: These metabolites are not present in plastic materials and are formed endogenously, eliminating the risk of false positives from sample contamination during collection or analysis.[4][6]

  • Higher Concentrations: Studies have shown that certain secondary metabolites are excreted in urine at higher concentrations than the primary metabolite MEHP, thus providing greater analytical sensitivity.[2][7][8]

  • Insight into Metabolic Pathways: Their presence provides a more complete picture of the metabolic disposition of the parent phthalate in the body.

Quantitative Data: Typical Concentrations in Human Urine

The quantification of 2E-3HH in human populations provides a baseline for exposure assessment. A study of 28 healthy individuals reported the following mean concentrations in urine.[4][13]

MetaboliteMean Concentration (µg/L)Standard Deviation (µg/L)
2-Ethylhexanoic acid56.113.5
This compound 104.8 80.6
2-Ethyl-3-oxohexanoic acid482.2389.5
Table 1: Mean concentrations of 2-EHA and its β-oxidation metabolites in human urine. Data from Wahl et al.[4][13]

These data highlight that this compound is present at nearly double the concentration of its precursor, 2-EHA, underscoring its significance as a measurable biomarker.

Analytical Methodologies for Quantification

The accurate quantification of this compound from complex biological matrices requires robust sample preparation and sensitive analytical instrumentation.[14][15] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most established method for this purpose.[4][13]

Overview of Analytical Challenges

Analyzing polar, low-volatility organic acids like 2E-3HH presents challenges. Direct injection is often not feasible, necessitating sample cleanup to remove interferences (salts, proteins) and derivatization to increase analyte volatility and thermal stability for GC analysis.[14]

Sample Preparation from Biological Matrices (Urine, Serum)

5.2.1 Core Principles: Extraction and Cleanup The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering compounds, and concentrate the analyte to improve detection limits.[14][15] Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[14][16]

5.2.2 Protocol: Solid-Phase Extraction (SPE) for Urine Samples This protocol is a representative workflow for cleaning up urine samples prior to derivatization and GC-MS analysis.

  • Sample Pre-treatment: Centrifuge a 5 mL urine sample to remove particulate matter.

  • pH Adjustment: Acidify the supernatant to a pH of ~2-3 using hydrochloric acid. This ensures the carboxylic acid group is protonated, enhancing its retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing Step: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences like salts.

  • Analyte Elution: Elute the retained analytes, including 2E-3HH, with 5 mL of a non-polar solvent such as ethyl acetate or a mixture of dichloromethane/isopropanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. The dry residue is now ready for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

5.3.1 Principle of GC-MS for Metabolite Analysis GC-MS is a powerful hybrid technique that separates volatile compounds in the gas phase (GC) and then detects and identifies them based on their mass-to-charge ratio (MS).[17] It provides excellent chromatographic resolution and structural information, making it ideal for identifying specific metabolites in a complex mixture.[17]

5.3.2 Derivatization: A Critical Step for Volatility To make polar analytes like 2E-3HH suitable for GC analysis, their polar functional groups (-COOH and -OH) must be chemically modified to form less polar, more volatile derivatives. Silylation is a common and effective method.[4][13]

  • Causality: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) quantitatively replace the active hydrogens on the carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the boiling point of the analyte, allowing it to vaporize in the GC inlet without degradation.

5.3.3 Detailed Protocol: GC-MS Quantification of this compound This protocol assumes the sample has been extracted and dried as described in section 5.2.2.

  • Derivatization:

    • To the dried sample residue, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample, such as trans-cinnamic acid).[13]

    • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Instrumentation and Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. (Note: This program should be optimized for the specific instrument and column).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[4][13] Monitor characteristic ions for the TMS-derivative of 2E-3HH and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of 2E-3HH prepared and derivatized in the same manner as the samples.

    • Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) as an Alternative

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative for analyzing polar metabolites.[18][19]

  • Advantages: LC-MS can often analyze polar compounds in their native form without derivatization, simplifying sample preparation.[20] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[18] The development of validated LC-MS/MS methods for 2E-3HH is a key area for future research.

Diagram: Analytical Workflow

This diagram provides a visual summary of the entire process from sample collection to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Extract Extraction (SPE/LLE) Urine->Extract Dry Evaporation to Dryness Extract->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS Injection & Separation Deriv->GCMS Detect MS Detection (SIM Mode) GCMS->Detect Quant Quantification vs. Calibration Curve Detect->Quant Report Final Concentration Report Quant->Report

Fig. 2: General workflow for the quantification of 2E-3HH in urine.

Toxicological Significance

The Role of DEHP Metabolites in Toxicity

The toxicity of DEHP is largely mediated by its metabolites.[5] MEHP, the primary metabolite, is known to have anti-androgenic effects and can impact testicular function.[21] However, the downstream metabolite, 2-EHA, is also a significant contributor to the overall toxicological profile.

2-Ethylhexanoic Acid as the Proximate Teratogen

Studies in animal models have strongly suggested that 2-EHA, not DEHP or 2-EH, is the proximate teratogen responsible for developmental defects.[5] On an equimolar basis, 2-EHA was found to be the most potent of the three agents in causing birth defects in rats.[5] The mechanism is thought to involve zinc deficiency in the developing embryo, induced by 2-EHA.[22]

Potential Implications of this compound Accumulation

While the specific toxicity of this compound has not been extensively studied, its formation is an integral part of the metabolic processing of the toxicant 2-EHA. As a product of this pathway, its concentration in urine directly reflects the metabolic flux through this toxicologically relevant pathway. High levels of 2E-3HH are a clear indicator of significant exposure to DEHP and the subsequent generation of its harmful metabolites.

Conclusion and Future Directions

This compound is a crucial, yet often overlooked, metabolite in the biotransformation of DEHP. Its formation via the β-oxidation of 2-ethylhexanoic acid confirms a significant metabolic pathway for this ubiquitous plasticizer. Its utility as a biomarker is substantial, offering a sensitive and contamination-free method for assessing human exposure to DEHP. The GC-MS protocols detailed in this guide provide a robust framework for its accurate quantification.

Future research should focus on several key areas:

  • Elucidating the specific toxicological profile of this compound to determine if it is merely a biomarker or an active toxicant itself.

  • Developing and validating high-throughput LC-MS/MS methods to simplify sample preparation and increase analytical capacity.

  • Conducting larger-scale epidemiological studies using 2E-3HH as a biomarker to better correlate DEHP exposure with clinical outcomes and establish reference ranges in diverse populations.

By continuing to investigate these secondary metabolites, the scientific community can build a more comprehensive and accurate understanding of the risks associated with phthalate exposure.

References

An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Physicochemical Properties

Introduction to 2-Ethyl-3-hydroxyhexanoic Acid

This compound (EHA-OH) is a branched-chain fatty acid that has garnered scientific interest primarily as a xenobiotic metabolite. It is a product of the metabolism of 2-ethylhexanoic acid (2-EHA), which itself is a breakdown product of the widely used plasticizer, di(2-ethylhexyl)phthalate (DEHP). Consequently, the presence and concentration of this compound in biological fluids, such as urine, serve as a biomarker for human exposure to certain phthalates. Understanding the discovery, history, and biochemical implications of this compound is crucial for toxicological studies and in the development of regulatory standards for environmental and consumer product safety.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS Number 29671-57-6
IUPAC Name This compound
Synonyms 2-Ethyl-3-hydroxycaproic acid
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be slightly soluble in water and soluble in organic solvents.

Part 2: Discovery and Historical Context

First Identification as a Xenobiotic Metabolite

The discovery of this compound is intrinsically linked to the study of phthalate metabolism in humans. While its parent compound, 2-ethylhexanoic acid, was a known metabolite of DEHP, the further metabolic fate of 2-EHA was not fully elucidated until the early 2000s. A significant milestone was a 2007 study that, for the first time, definitively identified and quantified this compound, along with 2-ethyl-3-oxohexanoic acid, in human urine.[2] This discovery was crucial as it revealed a more complete picture of the biotransformation of DEHP in the human body.

Association with Phthalate Exposure

The presence of this compound in human urine is now recognized as a reliable indicator of exposure to DEHP. This plasticizer is ubiquitous in modern society, found in a vast array of consumer products including PVC plastics, medical devices, and food packaging materials. Human exposure can occur through ingestion, inhalation, and dermal contact. The identification of downstream metabolites like this compound has refined the methods for assessing human body burden of phthalates and understanding the associated health risks.

Part 3: Biochemical and Toxicological Significance

Metabolic Pathway: β-Oxidation of 2-Ethylhexanoic Acid

This compound is formed in the body through the β-oxidation of 2-ethylhexanoic acid.[2] This metabolic process is a common pathway for the breakdown of fatty acids. In the case of 2-EHA, the introduction of a hydroxyl group at the beta-carbon (C3) leads to the formation of this compound. This intermediate can be further oxidized to 2-ethyl-3-oxohexanoic acid.

metabolomics DEHP Di(2-ethylhexyl)phthalate (DEHP) EHA 2-Ethylhexanoic Acid (2-EHA) DEHP->EHA Hydrolysis EHA_OH This compound EHA->EHA_OH β-Oxidation EHA_O 2-Ethyl-3-oxohexanoic Acid EHA_OH->EHA_O Oxidation

Metabolic pathway of DEHP to this compound.
Toxicological Profile

The toxicological properties of this compound have not been as extensively studied as its precursor, 2-ethylhexanoic acid. However, due to the rapid metabolic conversion, the toxicity of 2-EHA is often considered indicative of the potential effects of its metabolites.

2-Ethylhexanoic acid is classified as a developmental and reproductive toxicant.[3] Studies in animal models have shown that exposure to 2-EHA can lead to skeletal malformations in offspring, even at doses that do not cause maternal toxicity.[4] The proposed mechanism involves the disruption of zinc metabolism, which is critical for fetal development.

2-Ethylhexanoic acid has been identified as a peroxisome proliferator in rodents.[5][6] Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes in liver cells, which can, in some species, lead to the development of liver tumors. In vitro studies have shown that the (+)-(S)-enantiomer of 2-EHA is a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer.[6]

Part 4: Analytical Methodologies

Principle of GC-MS Analysis for Quantification in Urine

The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS). This sensitive and specific technique allows for the detection and quantification of low levels of the analyte in a complex biological matrix. The general workflow involves enzymatic hydrolysis of conjugated metabolites, extraction from the urine, derivatization to increase volatility, and subsequent analysis by GC-MS.

analytical_workflow urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis extraction Solid Phase Extraction (SPE) hydrolysis->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Workflow for the analysis of this compound in urine.
Detailed Experimental Protocol for Urinary Analysis

The following protocol is adapted from a validated method for the simultaneous analysis of 2-ethylhexanoic acid, this compound, and 2-ethyl-3-oxohexanoic acid in human urine.

Materials:

  • Urine samples

  • β-Glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate buffer (pH 6.8)

  • Internal standard (e.g., a deuterated analog)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol, Ethyl acetate, Hexane (all HPLC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of the internal standard solution.

    • Add 1 mL of phosphate buffer (pH 6.8).

    • Add 20 µL of β-glucuronidase/arylsulfatase.

    • Incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 3 mL of ethyl acetate.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to achieve separation of the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification:

    • Create a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.

Part 5: Synthetic Methodologies

Proposed Synthesis via Reformatsky Reaction

Reaction Scheme:

Butanal would react with an ethyl 2-bromo- or 2-iodobutyrate in the presence of activated zinc, followed by acidic workup to yield ethyl 2-ethyl-3-hydroxyhexanoate. Subsequent hydrolysis of the ester would yield the target molecule, this compound.

reformatsky_reaction reactants Butanal + Ethyl 2-bromobutyrate reagents 1. Zn, Toluene, Reflux 2. H3O+ product_ester Ethyl 2-ethyl-3-hydroxyhexanoate reagents->product_ester hydrolysis H3O+, Heat product_ester->hydrolysis final_product This compound

Proposed synthesis of this compound via the Reformatsky reaction.

Detailed Proposed Protocol:

Materials:

  • Butanal

  • Ethyl 2-bromobutyrate

  • Activated zinc powder

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc powder.

    • Add anhydrous toluene to the flask.

  • Reaction:

    • In the dropping funnel, prepare a mixture of butanal and ethyl 2-bromobutyrate in anhydrous toluene.

    • Add a small amount of the mixture to the flask to initiate the reaction.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining mixture dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.

  • Workup and a Hydrolysis:

    • Cool the reaction mixture to room temperature and quench by slowly adding 1 M hydrochloric acid until the excess zinc has dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2-ethyl-3-hydroxyhexanoate.

    • To the crude ester, add an excess of aqueous sodium hydroxide solution and heat to reflux to hydrolyze the ester.

    • After cooling, acidify the mixture with hydrochloric acid and extract the product with diethyl ether.

  • Purification:

    • Dry the ethereal extract over anhydrous magnesium sulfate and remove the solvent to yield crude this compound.

    • The product can be further purified by distillation under reduced pressure or by chromatography.

Part 6: Conclusion and Future Perspectives

This compound is a significant biomarker for assessing human exposure to the ubiquitous plasticizer DEHP. Its discovery has been pivotal in advancing our understanding of phthalate metabolism and toxicology. While its own toxicological profile is not as well-defined as its parent compound, 2-EHA, the available data suggest potential for developmental and reproductive toxicity.

Future research should focus on several key areas:

  • Direct Toxicological Studies: Elucidating the specific toxicological effects of this compound, independent of 2-EHA, is crucial for a more accurate risk assessment.

  • Enantiomer-Specific Analysis and Toxicity: Investigating the differential metabolism and toxicity of the stereoisomers of this compound could provide more nuanced insights into its biological activity.

  • Development of Certified Reference Materials: The availability of certified reference standards for this compound would greatly improve the accuracy and comparability of analytical data across different laboratories.

A deeper understanding of this metabolite will undoubtedly contribute to more informed public health policies and the development of safer alternatives to phthalate plasticizers.

Part 7: References

  • Keith, Y., Cornu, M. C., Cagnon, B., & Chedeville, O. (1992). Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid. Archives of toxicology, 66(5), 321-326. --INVALID-LINK--

  • BG Chemie. (2000). 2-Ethylhexanoic acid. TOXICOLOGICAL EVALUATIONS, 275. --INVALID-LINK--

  • Pennanen, S., & Tuovinen, K. (1992). Developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Teratology, 45(5), 488.

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Hexanoic acid, 2-ethyl-: Human health tier II assessment. --INVALID-LINK--

  • Cornu, M. C., Lhuguenot, J. C., & Elcombe, C. R. (1993). Enantioselectivity in the induction of peroxisome proliferation by 2-ethylhexanoic acid. Chirality, 5(1), 10-14. --INVALID-LINK--

  • Elovaara, E., Mikkola, J., & Vainio, H. (1997). In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs. Xenobiotica, 27(11), 1095-1105. --INVALID-LINK--

  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). Reformatsky Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 437-451). John Wiley & Sons.

  • Liesivuori, J., & Savolainen, H. (1991). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Toxicology in vitro, 5(3), 259-262. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction. --INVALID-LINK--

  • Scribd. (n.d.). Reformatsky Reaction. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • PubChem. (n.d.). 2-Ethylhexanoic Acid. --INVALID-LINK--

  • SATHEE. (n.d.). Aldol Condensation. --INVALID-LINK--

  • Ben-Ammar, A., Soueidan, O., & Gandon, V. (2020). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 16, 2266–2299. --INVALID-LINK--

  • Chegg. (2021, March 22). Solved Synthesis of 2 Ethyl-3-hydroxy-hexanal reagents =. --INVALID-LINK--

  • Loiodice, F., Cerchia, C., & Tortorella, P. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of medicinal chemistry, 52(20), 6382–6393. --INVALID-LINK--

  • Stingel, D., Feldmeier, P., Richling, E., Kempf, M., Elss, S., Labib, S., & Schreier, P. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Molecular nutrition & food research, 51(3), 301–306. --INVALID-LINK--

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. --INVALID-LINK--

  • The Fragrance Conservatory. (n.d.). Ethyl 3-hydroxyhexanoate. --INVALID-LINK--

References

Methodological & Application

Application Note: A Guided Protocol for the Synthesis of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a β-Hydroxy Acid

2-Ethyl-3-hydroxyhexanoic acid is a bifunctional organic molecule possessing both a carboxylic acid and a secondary alcohol. This structure makes it a valuable chiral building block and intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. Its derivatives have applications ranging from plasticizers to corrosion inhibitors.[1][2]

This document provides a comprehensive guide to the synthesis of this compound. It is crucial to establish a chemically precise synthetic pathway. The direct conversion from 2-ethylhexanal, an aldehyde, to this compound is not a direct oxidation but requires the introduction of a hydroxyl group. Therefore, this guide outlines a robust and logical two-step synthetic strategy commencing from n-butyraldehyde:

  • Base-Catalyzed Aldol Addition: Two molecules of n-butyraldehyde undergo a self-condensation reaction to form the key intermediate, 2-ethyl-3-hydroxyhexanal (also known as butyraldol).[3][4]

  • Selective Aldehyde Oxidation: The aldehyde functional group of 2-ethyl-3-hydroxyhexanal is selectively oxidized to a carboxylic acid, preserving the secondary hydroxyl group to yield the final product.

This application note details the mechanistic underpinnings of each step, provides validated, step-by-step laboratory protocols, and offers expert insights into process optimization and troubleshooting.

Part 1: Mechanistic Pathway and Synthetic Strategy

The successful synthesis hinges on precise control over two distinct organic transformations. The overall pathway is designed to first construct the carbon skeleton and introduce the hydroxyl functionality, followed by a chemoselective oxidation.

G Butyraldehyde1 n-Butyraldehyde (x2) Intermediate 2-Ethyl-3-hydroxyhexanal Butyraldehyde1->Intermediate Step 1: Aldol Addition (Base Catalyst, e.g., KOH) FinalProduct This compound Intermediate->FinalProduct Step 2: Selective Oxidation (e.g., Pinnick Oxidation)

Caption: Overall synthetic pathway from n-butyraldehyde.

Step 1: The Aldol Addition Mechanism

The first step is a classic base-catalyzed aldol addition. The reaction proceeds via the formation of an enolate ion, which then acts as a nucleophile.[3]

  • Enolate Formation: A hydroxide ion (from a base like KOH or NaOH) abstracts an acidic α-hydrogen from one molecule of n-butyraldehyde to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second n-butyraldehyde molecule.

  • Protonation: The resulting alkoxide intermediate is protonated by water (formed in the first step) to yield the β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[3]

Controlling the temperature is critical in this step. Elevated temperatures can promote a subsequent dehydration reaction, leading to the formation of 2-ethyl-2-hexenal, which is an undesired side product in this specific synthesis.[5][6]

Step 2: The Challenge of Selective Oxidation

The key challenge in the second step is to oxidize the aldehyde to a carboxylic acid without affecting the secondary alcohol. Strong oxidizing agents like potassium permanganate or chromic acid would likely oxidize both functional groups.[7] Therefore, a chemoselective method is required.

The Pinnick oxidation is an exceptionally mild and efficient method for this transformation.[8] It utilizes sodium chlorite (NaClO₂) as the oxidant, typically buffered under weakly acidic conditions. A chlorine scavenger, such as 2-methyl-2-butene, is essential to prevent side reactions with the desired product. The reaction is highly selective for aldehydes and tolerates a wide variety of other functional groups, including alcohols.

Part 2: Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Ethyl-3-hydroxyhexanal

This protocol is adapted from established aldol condensation procedures.[9]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
n-Butyraldehyde≥99%Sigma-AldrichShould be freshly distilled if purity is low.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher ScientificUsed to prepare a 10% aqueous solution.
Diethyl EtherAnhydrous, ≥99.7%VWRFor extraction.
Acetic AcidGlacial, ACS GradeSigma-AldrichFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying the organic phase.
Deionized Water--For solutions and washing.

Step-by-Step Procedure

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a temperature of 5-10°C.

  • Charge Aldehyde: Add n-butyraldehyde (50.0 g, 0.69 mol) to the reaction flask and begin stirring. Allow the aldehyde to cool to the bath temperature.

  • Catalyst Addition: Slowly add a 10% aqueous solution of potassium hydroxide (15 mL) dropwise via the dropping funnel over a period of 45-60 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from rising above 15°C. This minimizes the formation of the dehydrated by-product, 2-ethyl-2-hexenal.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Quenching: Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid until the pH is approximately 7. This step stops the catalytic action of the base.[9]

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-ethyl-3-hydroxyhexanal as a viscous oil.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If higher purity is required, vacuum distillation can be performed.

Protocol 2: Selective Oxidation to this compound

This protocol employs the Pinnick oxidation for its high selectivity.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Ethyl-3-hydroxyhexanalFrom Protocol 1-Crude product can be used directly.
Sodium Chlorite (NaClO₂)80% TechnicalSigma-AldrichCaution: Potent oxidizer. Do not mix with acid directly.
Sodium Dihydrogen PhosphateMonohydrate, ≥98%Fisher ScientificBuffer component.
2-Methyl-2-butene99%Acros OrganicsChlorine scavenger.
tert-ButanolACS ReagentVWRReaction solvent.
Diethyl EtherACS GradeVWRFor extraction.
Sodium Sulfite (Na₂SO₃)AnhydrousFisher ScientificFor quenching excess oxidant.
Hydrochloric Acid (HCl)2 M Aqueous-For acidification.

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve the crude 2-ethyl-3-hydroxyhexanal (assumed ~0.65 mol from previous step) in tert-butanol (200 mL). Add 2-methyl-2-butene (70 mL, ~0.66 mol, ~1.0 eq).

  • Prepare Oxidant Solution: In a separate beaker, prepare an aqueous solution by dissolving sodium chlorite (74 g, 0.82 mol, ~1.2 eq) and sodium dihydrogen phosphate monohydrate (70 g, 0.51 mol) in deionized water (200 mL).

  • Oxidant Addition: Place the reaction flask in a water bath to dissipate heat. Slowly add the sodium chlorite solution to the stirred aldehyde solution over ~30 minutes. The internal temperature should be maintained below 35°C.

    • Causality Note: The buffer maintains a slightly acidic pH (4-5), optimal for the Pinnick oxidation. 2-methyl-2-butene acts as a scavenger for hypochlorite (HOCl), a reactive byproduct that could otherwise cause unwanted side reactions.[8]

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative, indicating the absence of excess oxidant.

  • Workup & Isolation:

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the tert-butanol.

    • Transfer the remaining aqueous solution to a separatory funnel and cool in an ice bath.

    • Acidify the solution to pH 2-3 by slowly adding 2 M HCl.

    • Extract the product, this compound, with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product. The product can be further purified by vacuum distillation if necessary.

Part 3: Data Summary and Workflow Visualization

Quantitative Data Summary

ParameterProtocol 1: Aldol AdditionProtocol 2: Pinnick Oxidation
Key Reagents n-Butyraldehyde, KOH2-Ethyl-3-hydroxyhexanal, NaClO₂
Stoichiometry (eq) 2 (self-condensation)1.2 (Oxidant vs. Aldehyde)
Solvent None (or Water)tert-Butanol / Water
Temperature 5-10 °CRoom Temperature (<35 °C)
Reaction Time 2-3 hours4-6 hours
Typical Yield 75-85% (Crude)80-90%

Experimental Workflow Diagram

G cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Selective Oxidation cluster_2 Purification Setup1 Reaction Setup (Ice Bath) Addition1 Slow KOH Addition Setup1->Addition1 React1 Stir (2h) Addition1->React1 Quench1 Neutralize (Acetic Acid) React1->Quench1 Extract Solvent Extraction Quench1->Extract Setup2 Dissolve Aldehyde (t-BuOH) Addition2 Add NaClO₂ Solution Setup2->Addition2 React2 Stir (4-6h) Addition2->React2 Quench2 Quench (Na₂SO₃) React2->Quench2 Quench2->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Final Final Product Concentrate->Final

Caption: General experimental workflow for the two-step synthesis.

References

gas chromatography-mass spectrometry (GC-MS) for 2-Ethyl-3-hydroxyhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-Ethyl-3-hydroxyhexanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for Hydroxy Organic Acids

This compound (EHHxA) is an organic acid characterized by both a hydroxyl and a carboxylic acid functional group.[1] The analysis of such compounds in biological matrices is crucial in fields ranging from clinical diagnostics, where they can be markers for inborn errors of metabolism, to pharmaceutical development and toxicology.[2][3] The inherent polarity and low volatility of EHHxA, conferred by its functional groups, make direct analysis by gas chromatography challenging.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of complex mixtures of metabolites.[6] Its superior chromatographic resolution combined with the definitive identification capabilities of mass spectrometry provides the necessary sensitivity and specificity.[7] However, to make EHHxA and similar organic acids amenable to GC analysis, a critical chemical modification step—derivatization—is required. This application note provides a comprehensive, field-proven protocol for the robust and reliable quantification of this compound in biological fluids, designed for researchers, scientists, and drug development professionals.

Principle of the Method

The core of this methodology rests on a three-pillar approach: efficient sample extraction, quantitative chemical derivatization, and high-resolution GC-MS analysis. The workflow is designed to isolate the target analyte from complex biological matrices, render it volatile and thermally stable, and then separate and quantify it with high precision.

The process begins with the isolation of organic acids from the sample matrix (e.g., urine, plasma) using liquid-liquid extraction (LLE).[6] To ensure the highest accuracy and account for variations during sample processing, a stable isotope-labeled internal standard (IS) is introduced at the beginning of the procedure.[8][9] Following extraction, the sample is dried, and the polar functional groups of EHHxA (both the carboxylic acid and the hydroxyl group) are chemically modified through silylation.[10] This reaction replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility and making it suitable for GC analysis.[4][5] The derivatized sample is then injected into the GC-MS system, where it is separated from other components on a capillary column and subsequently ionized and detected by the mass spectrometer.[6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Urine) Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->Extraction Drydown Evaporate to Dryness (under Nitrogen stream) Extraction->Drydown Deriv Silylation Reaction (BSTFA + 1% TMCS, 70°C) Drydown->Deriv GCMS GC-MS Injection and Analysis Deriv->GCMS Data Data Acquisition (Full Scan or SIM) GCMS->Data Quant Quantification & Reporting Data->Quant

Fig 1. Comprehensive workflow for EHHxA analysis.

Materials and Reagents

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

  • Heating block or oven

  • Analytical balance

  • Calibrated pipettes

  • Glass centrifuge tubes (15 mL) with PTFE-lined caps

  • GC vials (2 mL) with inserts and caps

Chemicals and Standards
  • This compound (EHHxA) standard (PubChem CID: 22157349)[1]

  • Stable isotope-labeled internal standard (e.g., D-labeled EHHxA or a suitable structural analog like D4-succinic acid)[11]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[12]

  • Pyridine, anhydrous

  • Ethyl acetate, chromatography grade[13]

  • Hexane, chromatography grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Helium (99.999% purity) for GC carrier gas

Detailed Experimental Protocols

PART 1: Sample Preparation and Extraction

This protocol is optimized for a urine matrix but can be adapted for serum or plasma. The primary goal is to efficiently extract organic acids while leaving behind proteins and other interferences.[2]

  • Sample Normalization (for Urine): Measure the creatinine concentration of the urine sample. Based on the result, adjust the sample volume to normalize to a standard creatinine value (e.g., 1 mmol/L), which helps in comparing results across different samples.[2][12] For example, if the urine creatinine is 2.0 mmol/L, use 0.5 mL of urine and add 0.5 mL of deionized water.

  • Internal Standard Spiking: To a 1 mL aliquot of the normalized urine sample in a glass centrifuge tube, add a known amount of the internal standard stock solution (e.g., 10 µL of a 1 mg/mL solution).

  • Acidification: Acidify the sample to a pH < 2 by adding ~50 µL of 6M HCl. This ensures that the carboxylic acid group of EHHxA is fully protonated, maximizing its extraction into an organic solvent.[13]

  • Salting Out: Add approximately 0.5 g of sodium chloride to the tube and vortex to dissolve. This increases the ionic strength of the aqueous phase, driving the organic acids into the solvent layer.

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate to the tube.

    • Cap the tube securely and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer with another 4 mL of ethyl acetate and combine the organic extracts.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[11] It is critical to ensure the sample is completely dry, as water will react with the silylating reagent.[5]

PART 2: Chemical Derivatization

Derivatization is the most critical step for making EHHxA analyzable by GC.[10] Silylation converts the polar -OH and -COOH groups into non-polar -O-Si(CH₃)₃ (TMS) groups.[5]

Fig 2. Silylation of EHHxA with BSTFA.
  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.[8]

  • Reaction: Cap the tube tightly and heat at 70°C for 60 minutes in a heating block or oven.[8]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a 2 mL GC vial with a glass insert for analysis.

PART 3: GC-MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. The use of a non-polar column is essential for analyzing silylated compounds.[5]

Parameter Setting Rationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5MS, HP-5MS)[12]Provides excellent separation for a wide range of derivatized organic acids with low bleed.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Volume1 µLStandard volume for good sensitivity without overloading the system.
Injector Temperature280°C[8]Ensures rapid and complete vaporization of the derivatized analyte.
Injection ModeSplit (e.g., 20:1 ratio)[2]Prevents column overloading and peak tailing, especially for more concentrated samples.
Oven ProgramInitial temp 80°C, hold for 2 min. Ramp at 5°C/min to 200°C. Ramp at 20°C/min to 300°C, hold for 5 min.[11]A multi-step ramp allows for good separation of early-eluting compounds and efficient elution of larger analytes.
Mass Spectrometer
Ion Source Temp230°CStandard temperature for stable EI ionization.
Interface/Transfer Line285°C[8]Prevents condensation of the analyte between the GC and MS.
Ionization ModeElectron Ionization (EI) at 70 eV[11]Standard mode that produces reproducible, library-searchable mass spectra.
Acquisition ModeFull Scan (m/z 50-600) for method development and qualitative analysis.[2] Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides a complete picture, while SIM enhances sensitivity and selectivity for the target analyte.
SIM Ions for EHHxA-diTMS To be determined empirically. Expected ions: M-15 (loss of CH₃), M-89 (loss of OSi(CH₃)₃), and other characteristic fragments.Monitoring specific ions increases the signal-to-noise ratio for accurate quantification.

Data Analysis and Method Validation

  • Analyte Identification: The derivatized EHHxA is identified by its specific retention time and its unique mass spectrum obtained from the analysis of a pure standard. The mass spectrum of the di-TMS derivative of EHHxA (formula C₁₄H₃₂O₃Si₂) is expected to show characteristic fragments resulting from the loss of methyl groups (m/z M-15) and other cleavages specific to its structure.

  • Calibration and Quantification: A calibration curve is constructed by preparing standards of EHHxA at several concentration levels (e.g., 0.1 to 50 µg/mL), each containing the same fixed amount of internal standard.[11] The standards are subjected to the same extraction and derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of EHHxA in unknown samples is then calculated from this calibration curve.

  • Method Validation: For use in a regulated or clinical environment, the method should be fully validated according to established guidelines.[11][14] Key parameters to assess include:

    • Linearity: The range over which the detector response is proportional to the concentration (R² > 0.99).[15]

    • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[15]

    • Precision: The closeness of agreement between replicate measurements (expressed as %RSD), assessed at different concentrations.[13]

    • Accuracy/Recovery: The agreement between the measured concentration and the true value, often determined by spiking known amounts of analyte into a blank matrix.[13][15]

    • Selectivity: The ability of the method to measure the analyte without interference from other components in the matrix.

    • Stability: The stability of the analyte in the matrix and the derivatized sample over time.[11]

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound. By employing a systematic approach of liquid-liquid extraction, chemical derivatization via silylation, and optimized GC-MS parameters, this protocol provides the necessary specificity, sensitivity, and accuracy for demanding research and development applications. The principles outlined herein are foundational and can be adapted for the analysis of a wide array of other polar organic acids in complex biological matrices.

References

Protocol for the Extraction of 2-Ethyl-3-hydroxyhexanoic Acid from Human Urine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Significance of 2-Ethyl-3-hydroxyhexanoic Acid

This compound (EHHHA) is a secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in consumer products. The presence and concentration of EHHHA in human urine serve as a crucial biomarker for assessing human exposure to DEHP. Given the concerns surrounding the potential endocrine-disrupting effects of phthalates, accurate and reliable quantification of their metabolites is paramount in toxicological studies, environmental health research, and clinical diagnostics.

This guide provides a detailed protocol for the extraction of this compound from urine, optimized for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the chemical principles governing the extraction, provide a step-by-step methodology, and discuss the critical parameters for ensuring data integrity and reproducibility.

Principle of the Method: Exploiting Chemical Properties for Separation

The successful extraction of EHHHA, a polar organic acid, from a complex aqueous matrix like urine hinges on manipulating its chemical properties to facilitate its transfer into an immiscible organic solvent. This process is known as Liquid-Liquid Extraction (LLE).

The core principle relies on pH adjustment. EHHHA contains a carboxylic acid group (-COOH).

  • At a neutral or alkaline pH, this group is deprotonated to its carboxylate form (-COO⁻), making the molecule ionic and highly soluble in the aqueous environment of urine.

  • By acidifying the urine sample (typically to pH < 2), we protonate the carboxylate group. This neutralizes its charge, rendering the EHHHA molecule significantly less polar and more soluble in an organic solvent, such as ethyl acetate.

The addition of a salt, like sodium chloride (NaCl), further enhances extraction efficiency. This "salting out" effect reduces the solubility of organic compounds in the aqueous phase by increasing the polarity of the aqueous layer, thereby promoting the partitioning of EHHHA into the organic solvent.[1]

While Solid-Phase Extraction (SPE) using anion exchange columns is also a viable and often cleaner alternative, LLE is a robust, cost-effective, and widely accessible method that provides excellent recovery when performed correctly.[2][3]

Workflow for EHHHA Extraction from Urine

The entire process, from sample preparation to analysis, can be visualized as a sequential workflow designed to isolate and prepare the analyte for sensitive detection.

EHHHA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction (LLE) cluster_post Post-Extraction Processing cluster_analysis Analysis Urine 1. Urine Sample Collection (e.g., 1 mL) IS 2. Add Internal Standard (e.g., Tropic Acid) Urine->IS Acidify 3. Acidify Sample (pH < 2 with HCl) IS->Acidify Salt 4. Add Salt (NaCl) (Salting Out) Acidify->Salt Solvent 5. Add Organic Solvent (Ethyl Acetate) Salt->Solvent Vortex 6. Vortex & Centrifuge (Phase Separation) Solvent->Vortex Collect 7. Collect Organic Layer Vortex->Collect Repeat 8. Repeat Extraction (2x) Collect->Repeat Combine 9. Combine Organic Extracts Repeat->Combine Dry 10. Dry with Na2SO4 Combine->Dry Evaporate 11. Evaporate to Dryness (under Nitrogen Stream) Dry->Evaporate Derivatize 12. Derivatize Residue (e.g., with BSTFA + TMCS) Evaporate->Derivatize GCMS 13. GC-MS Analysis Derivatize->GCMS

Figure 1. Workflow diagram illustrating the key stages of this compound extraction.

Detailed Experimental Protocol

This protocol is designed for researchers equipped with standard analytical laboratory instrumentation.

Materials and Reagents
  • Solvents: Ethyl acetate (HPLC grade), Pyridine (anhydrous), Methanol (HPLC grade)

  • Reagents:

    • Hydrochloric Acid (HCl), 6 M

    • Sodium Chloride (NaCl), crystal

    • Sodium Sulfate (Na₂SO₄), anhydrous

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Standards:

    • This compound (analytical standard)

    • Internal Standard (IS), e.g., Tropic acid or trans-Cinnamic acid[2][4]

  • Glassware & Consumables:

    • 15 mL screw-cap glass centrifuge tubes

    • Glass Pasteur pipettes

    • 2 mL GC vials with inserts and caps

    • Nitrogen gas supply for evaporation

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

Step-by-Step Extraction Procedure
  • Sample Preparation:

    • Thaw frozen urine samples completely at room temperature.

    • Vortex each sample for 15 seconds to ensure homogeneity.

    • Pipette 1.0 mL of urine into a 15 mL screw-cap glass centrifuge tube.

    • Justification: Using glass tubes is critical to avoid phthalate contamination from plastic consumables.

  • Internal Standard Spiking:

    • Add a known amount of internal standard (e.g., 40 µL of 100 µM/L Tropic acid in methanol) to each sample, calibrator, and quality control sample.[2]

    • Justification: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification.

  • Acidification and Salting Out:

    • Add approximately 0.5 mL of 6 M HCl to each tube. Vortex and check the pH with a pH strip to ensure it is below 2. Add more acid dropwise if necessary.

    • Add approximately 1 g of NaCl to each tube.

    • Justification: Acidification protonates the EHHHA, making it non-polar. NaCl enhances its partitioning into the organic phase.[1]

  • Liquid-Liquid Extraction:

    • Add 6 mL of ethyl acetate to each tube.[2]

    • Cap the tubes tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.[5]

    • Using a glass Pasteur pipette, carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled 15 mL glass tube. Be careful not to aspirate any of the lower aqueous layer.

    • Repeat the extraction step twice more on the remaining aqueous layer, combining all three organic extracts into the same collection tube.

    • Justification: Repeating the extraction maximizes the recovery of the analyte from the urine matrix.

  • Drying and Evaporation:

    • Add a small amount (spatula tip) of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts. Vortex briefly and let it sit for 5 minutes.

    • Justification: This step removes any residual water from the organic extract, which can interfere with the subsequent derivatization reaction.

    • Carefully transfer the dried extract to a new clean tube, leaving the Na₂SO₄ behind.

    • Evaporate the extract to complete dryness under a gentle stream of nitrogen gas in a heating block or water bath set to 40-50°C.[2][5]

Derivatization for GC-MS Analysis

The polar hydroxyl and carboxylic acid groups on EHHHA make it non-volatile. Derivatization is required to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility for gas chromatography.

  • Reagent Addition: To the dried residue, add 100 µL of the derivatizing agent (e.g., a 1:1 mixture of BSTFA + 1% TMCS and pyridine).[2]

  • Reaction: Cap the tube tightly and heat at 80°C for 30 minutes in a heating block.[2]

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a 2 mL GC vial with an insert for analysis.

Quantitative Data and Performance

The performance of this method should be validated by assessing key analytical parameters. The following table presents typical concentration levels found in the general population and expected performance metrics for this type of LLE-GC-MS method.

ParameterExpected Value/RangeSource
Analyte Concentration
Mean Concentration in Urine104.8 ± 80.6 µg/L[4],[6]
Method Performance
LLE Recovery Rate75 - 90%[2]
Inter-day Precision (RSD)< 15%[4],[7]
Limit of Detection (LOD)0.03 - 0.5 mmol/mol creatinine (analyte dependent)[8]
Calibration Curve (r²)> 0.995[4],[7]

References

Application Note & Protocols: Profiling 2-Ethyl-3-hydroxyhexanoic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

A Key Biomarker for Therapeutic Drug Monitoring and Environmental Exposure Assessment

Abstract

2-Ethyl-3-hydroxyhexanoic acid (EHHHA) is a branched-chain organic acid of significant interest in clinical and environmental metabolomics. While not a primary endogenous metabolite, its presence and concentration in biological fluids, particularly urine, provide critical insights into xenobiotic metabolism. This document, intended for researchers, clinicians, and drug development professionals, details the primary applications of EHHHA analysis. It serves as a biomarker for monitoring the metabolism of the widely prescribed antiepileptic drug Valproic Acid (VPA) and as an indicator of human exposure to the common plasticizer Di(2-ethylhexyl)phthalate (DEHP). We provide an in-depth exploration of its biochemical origins, step-by-step analytical protocols for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS), and guidance on data interpretation.

Part 1: Biological Significance and Core Applications

From a metabolomics perspective, the significance of this compound arises from its role as a metabolic product of two highly prevalent xenobiotics. Its detection and quantification are therefore applied in two distinct but equally important fields.

Application in Therapeutic Drug Monitoring (TDM) of Valproic Acid

Valproic acid (VPA) is a broad-spectrum antiepileptic drug also used in the treatment of bipolar disorder and migraines.[1][2] VPA undergoes extensive hepatic metabolism through three primary pathways: glucuronidation, cytochrome P450 (CYP)-mediated oxidation, and mitochondrial β-oxidation.[3][4] While β-oxidation is a major route, accounting for approximately 40% of VPA metabolism, it can also lead to the formation of potentially hepatotoxic metabolites.[3][4][5]

This compound is a specific metabolite generated via the β-oxidation pathway. The process begins with the activation of VPA to its coenzyme A (CoA) thioester, valproyl-CoA. This intermediate then enters the β-oxidation spiral, and one of the resulting products is EHHHA. Monitoring EHHHA alongside other VPA metabolites allows researchers and clinicians to:

  • Assess Metabolic Phenotypes: The ratio of β-oxidation metabolites to glucuronide conjugates can reveal inter-individual differences in drug processing, influenced by genetics and co-administered drugs.[1][6]

  • Investigate Drug-Induced Hepatotoxicity: An overload of the β-oxidation pathway can lead to the formation of toxic species, such as 4-ene-VPA, by shunting metabolites away from the main pathway.[4] Profiling metabolites like EHHHA helps to create a comprehensive picture of this metabolic load.

  • Develop Safer Drug Formulations: Studies have shown that slow-release VPA formulations can decrease the peak concentration of metabolites derived from microsomal oxidation, suggesting a potential for reducing toxicity.[7] Metabolomic profiling is essential for such pharmacokinetic studies.

VPA Beta-Oxidation Pathway cluster_mito Mitochondrial Matrix VPA Valproic Acid (VPA) VPA_CoA Valproyl-CoA VPA->VPA_CoA ACSM (Activation) Ene_VPA_CoA 2-ene-Valproyl-CoA VPA_CoA->Ene_VPA_CoA ACADSB EHHHA_CoA 2-Ethyl-3-hydroxyhexanoyl-CoA Ene_VPA_CoA->EHHHA_CoA Hydratase EHHHA This compound (EHHHA) EHHHA_CoA->EHHHA Thioesterase (Hydrolysis)

References

Application Notes and Protocols for the Use of 2-Ethyl-3-hydroxyhexanoic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 2-Ethyl-3-hydroxyhexanoic Acid

This compound (EHA) is an organic acid that has garnered increasing attention as a valuable biomarker in clinical and toxicological research. With the molecular formula C8H16O3, this compound is not a direct product of endogenous human metabolism but rather a downstream metabolite of xenobiotics, most notably 2-ethylhexanoic acid (2-EHA).[1][2] The primary source of 2-EHA exposure in the general population is through the breakdown of di(2-ethylhexyl)phthalate (DEHP), a common plasticizer used in a vast array of consumer products. Consequently, the presence and concentration of this compound in biological fluids, particularly urine, can serve as a reliable indicator of exposure to certain environmental contaminants.

Furthermore, the metabolic pathway of 2-EHA bears a structural resemblance to that of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[3] This structural similarity makes the study of this compound relevant to understanding the metabolism and potential side effects of valproic acid.

This application note provides a comprehensive guide for the quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for the analysis of organic acids.[1][4][5] We will delve into the underlying principles of its metabolic pathway, provide a detailed, step-by-step analytical protocol, and offer insights into data interpretation.

Metabolic Pathway and Clinical Significance

The primary route of this compound formation in humans is through the β-oxidation of 2-ethylhexanoic acid.[1][2] This metabolic process occurs in the mitochondria and mirrors the breakdown of endogenous fatty acids. The pathway involves the sequential oxidation of the alkyl chain, leading to the formation of 2-ethyl-3-oxohexanoic acid, which is subsequently reduced to this compound.

DEHP Di(2-ethylhexyl)phthalate (DEHP) EHA 2-Ethylhexanoic Acid (2-EHA) DEHP->EHA Metabolism Oxo_EHA 2-Ethyl-3-oxohexanoic Acid EHA->Oxo_EHA β-Oxidation Hydroxy_EHA This compound Oxo_EHA->Hydroxy_EHA Reduction Urine Urinary Excretion Hydroxy_EHA->Urine

Caption: Metabolic pathway of this compound formation.

Elevated levels of this compound can be indicative of:

  • Exposure to Phthalates: As a downstream metabolite of DEHP, its quantification provides a more integrated measure of exposure over time compared to the parent compound.

  • Metabolic Studies: Research into the metabolism of branched-chain fatty acids and related xenobiotics.

  • Toxicological Assessments: Understanding the metabolic fate of industrial chemicals and their potential impact on human health.

Analytical Methodology: Quantification by GC-MS

The analysis of polar, non-volatile compounds like this compound by GC-MS necessitates a derivatization step to increase their volatility and thermal stability.[6][7] The following protocol outlines a robust method for the extraction, derivatization, and quantification of this compound from human urine.

Experimental Protocol

This protocol is a synthesis of established methods for urinary organic acid analysis.[4][5][8][9]

1. Sample Collection and Storage:

  • Collect a random urine sample in a sterile, preservative-free container.[1]

  • For short-term storage (up to 24 hours), refrigerate at 2-8°C.

  • For long-term storage, freeze at -20°C or lower to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

2. Materials and Reagents:

  • Urine sample

  • Internal Standard (IS) solution (e.g., trans-cinnamic acid or a stable isotope-labeled analog of the analyte)

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts

3. Sample Preparation and Extraction:

  • Thaw the frozen urine sample at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer 1 mL of urine to a glass centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution. The use of an internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[10][11]

  • Acidify the urine to a pH < 2 by adding a few drops of 5M HCl. Verify the pH with pH paper.[9]

  • Add solid sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the organic acids.[9]

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined extracts to remove any residual water.

4. Derivatization:

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 35°C).[4]

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA (+1% TMCS).[9] Pyridine acts as a catalyst and solvent.

  • Cap the tube tightly and heat at 70°C for 30 minutes to facilitate the silylation of the hydroxyl and carboxyl groups.[4] This reaction replaces the active hydrogens with trimethylsilyl (TMS) groups, making the molecule volatile.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization Urine 1. Urine Sample Collection Spike 2. Spike with Internal Standard Urine->Spike Acidify 3. Acidification (pH < 2) Spike->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry 5. Dry Down under Nitrogen Extract->Dry Add_Reagents 6. Add Pyridine & BSTFA Dry->Add_Reagents Heat 7. Heat at 70°C Add_Reagents->Heat GCMS 8. GC-MS Analysis Heat->GCMS

Caption: Experimental workflow for the analysis of this compound.

5. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms or equivalent).

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[10] Monitor characteristic ions for the TMS-derivative of this compound and the internal standard.

6. Data Analysis and Quantification:

  • Identify the peaks corresponding to the analyte and the internal standard based on their retention times and characteristic mass fragments.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Generate a calibration curve by analyzing standards of known concentrations of this compound. Plot the response ratio against the concentration.

  • Determine the concentration of this compound in the urine sample by interpolating its response ratio on the calibration curve.

  • The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Data Presentation and Interpretation

The results of the quantitative analysis can be presented in a tabular format for clarity. The table below shows example data, including concentrations found in a study of healthy individuals.[10]

Sample IDAnalyte Concentration (µg/L)Creatinine (mg/dL)Normalized Concentration (µg/g Creatinine)
Control 185.211077.5
Control 2120.515080.3
Control 360.88076.0
Mean (Healthy) 104.8 ± 80.6 - -
Exposed 1350.1120291.8
Exposed 2412.6135305.6

Note: The "Mean (Healthy)" value is from a published study for reference.[10] Individual laboratory reference ranges should be established.

An elevated normalized concentration of this compound compared to a baseline or reference population may suggest higher exposure to its precursors, such as DEHP.

Conclusion

The quantification of this compound in urine by GC-MS is a reliable and informative method for assessing exposure to certain xenobiotics. The protocol detailed in this application note provides a robust framework for researchers, scientists, and drug development professionals. By understanding its metabolic origins and employing a validated analytical method, this compound can be effectively utilized as a biomarker in toxicological and clinical studies.

References

A Comprehensive Guide to Liquid Chromatography Methods for the Separation of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed exploration of liquid chromatography (LC) methods for the separation and analysis of 2-Ethyl-3-hydroxyhexanoic acid. As a polar, chiral organic acid, this compound presents unique analytical challenges, including poor retention on traditional reversed-phase columns and the potential need for stereoisomer-specific quantification. We present and compare four robust methodologies: Reversed-Phase Liquid Chromatography (RP-LC) with chemical derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Chiral LC. For each technique, we explain the underlying separation principles, provide detailed, step-by-step protocols, and discuss the strategic rationale behind experimental choices. This document is intended to serve as a practical resource for researchers in metabolomics, pharmaceutical development, and analytical chemistry, enabling them to select and implement the most suitable method for their specific analytical objectives.

Introduction: The Analytical Challenge of this compound

This compound is a C8 organic acid characterized by a carboxylic acid group, a hydroxyl group, and two chiral centers at the C2 and C3 positions[1][2][3]. These structural features define its physicochemical properties: it is a relatively polar molecule with acidic properties and exists as four possible stereoisomers.

The analytical goal—whether it is quantification in a complex biological matrix, impurity profiling, or stereoisomer-specific analysis—dictates the optimal chromatographic strategy. The compound's polarity makes it poorly retained on conventional nonpolar stationary phases (like C18) under typical reversed-phase conditions, a common issue for many short-chain fatty acids (SCFAs) and other polar organic acids[4][5][6]. Furthermore, its lack of a strong native chromophore makes sensitive UV detection difficult without derivatization.

This guide addresses these challenges by providing a comprehensive overview of several powerful LC techniques. We will move from the most common approach, RP-LC enhanced by derivatization, to alternative modes like HILIC and Mixed-Mode that are specifically designed for polar analytes, and finally to the specialized technique of chiral chromatography for enantiomeric and diastereomeric separation.

Reversed-Phase Liquid Chromatography (RP-LC) with Chemical Derivatization

For decades, RP-LC has been the workhorse of analytical laboratories. However, to effectively analyze polar compounds like this compound, a chemical derivatization strategy is often essential.

The Rationale for Derivatization

The primary reasons for derivatizing small polar acids are twofold:

  • Enhance Retention: The derivatization reaction targets the polar carboxylic acid group, converting it into a larger, more hydrophobic moiety. This significantly improves its interaction with the nonpolar stationary phase (e.g., C18), leading to better retention and separation from the solvent front[4][7].

  • Increase Detection Sensitivity: A tag with high molar absorptivity (for UV-Vis detection) or one that is easily ionizable (for mass spectrometry) is introduced. This overcomes the challenge of detecting a compound with a weak or nonexistent chromophore[5][8].

A well-established and highly effective derivatization agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxyl group to form a stable hydrazone derivative with a strong UV chromophore and excellent ionization efficiency in negative-ion mode ESI-MS[4][9].

Experimental Workflow and Protocol

The overall workflow involves sample preparation, the derivatization reaction, and subsequent analysis by LC-MS/MS.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis P1 Aqueous Sample (e.g., Plasma, Urine) P2 Add Internal Standard (e.g., ¹³C-labeled analyte) P1->P2 P3 Protein Precipitation (e.g., with cold Acetonitrile) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 D1 Add 3-NPH & EDC/Pyridine Reagents P4->D1 D2 Incubate at 40°C for 30 min D1->D2 D3 Quench Reaction (e.g., with Formic Acid) D2->D3 A1 Inject Derivatized Sample D3->A1 A2 RP-LC Separation (C18 Column) A1->A2 A3 ESI-MS/MS Detection (Negative Ion Mode) A2->A3

Figure 1: Workflow for RP-LC-MS/MS analysis with 3-NPH derivatization.

Protocol 1: Derivatization using 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for SCFA analysis[4][9].

Materials:

  • Sample supernatant in water/acetonitrile.

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound).

  • 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% aqueous acetonitrile.

  • 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride with 6% pyridine in 50% aqueous acetonitrile.

  • 0.1% Formic acid in water.

Procedure:

  • To 50 µL of sample or calibration standard, add 50 µL of IS solution and vortex.

  • Add 20 µL of the 200 mM 3-NPH solution.

  • Add 20 µL of the 120 mM EDC/pyridine solution to initiate the reaction. Vortex thoroughly.

  • Incubate the mixture at 40°C for 30 minutes in a heating block.

  • Quench the reaction by adding 200 µL of 0.1% formic acid.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: RP-LC-MS/MS Method for 3-NPH Derivatives

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18, ≤2.6 µm, 50-100 x 2.1 mmStandard reversed-phase chemistry provides excellent retention for the hydrophobic 3-NPH derivatives[9].
Mobile Phase A 0.1% Formic Acid in WaterThe acid maintains pH to ensure consistent analyte ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Gradient 30% to 95% B over 5-10 minA gradient is necessary to elute the derivatized acid and clean the column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 - 5 µL
MS System Triple Quadrupole Mass Spec.Enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Ionization Mode ESI Negative3-NPH derivatives readily form [M-H]⁻ ions, providing a strong signal[4].
MRM Transition Precursor Ion → Product IonTo be determined by infusing a derivatized standard. The precursor will be the [M-H]⁻ of the derivative.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that are unretained in RP-LC, often without the need for derivatization[10][11].

The HILIC Separation Principle

HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile). The mechanism involves the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase[12]. The more polar the analyte, the stronger its retention. This makes HILIC an ideal choice for the direct analysis of underivatized this compound.

Zwitterionic phases (containing both positive and negative charges) are particularly effective for separating organic acids, offering excellent peak shapes and unique selectivity[10][13].

Experimental Workflow and Protocol

The HILIC workflow is more direct than the derivatization approach, primarily involving sample cleanup and direct injection.

cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis P1 Aqueous Sample P2 Protein Precipitation & Solvent Exchange P1->P2 P3 Reconstitute in High Organic Solvent (e.g., 90% ACN) P2->P3 A1 Inject Sample P3->A1 A2 HILIC Separation (e.g., HILIC-Z Column) A1->A2 A3 ESI-MS/MS Detection (Negative Ion Mode) A2->A3

Figure 2: General workflow for HILIC-MS/MS analysis.

Protocol 3: HILIC Method for Underivatized this compound

ParameterRecommended SettingRationale
LC System UHPLC System
Column Zwitterionic HILIC, ≤2.7 µm, 100 x 2.1 mmA HILIC-Z phase provides excellent retention and peak shape for polar acidic compounds[10][13].
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjustedA buffer is crucial in HILIC to maintain consistent ionization and peak shape. Ammonium acetate is volatile and MS-friendly.
Mobile Phase B AcetonitrileThe primary solvent for HILIC separation.
Gradient 95% to 70% B over 5-8 minThe gradient starts with high organic content for retention and gradually increases the aqueous portion for elution.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Column Temp. 35°C
Injection Vol. 1 - 3 µLInjection solvent should match the initial mobile phase composition as closely as possible to avoid peak distortion.
MS System Triple Quadrupole or High-Resolution MS
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated to form [M-H]⁻.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography offers a hybrid approach, utilizing stationary phases that possess more than one type of interaction mechanism. For polar acids, a combination of reversed-phase and anion-exchange (RP-AX) is particularly powerful.

The MMC Separation Principle

MMC stationary phases combine hydrophobic ligands (like C18) with ion-exchange functional groups on the same particle[14][15]. An RP-AX phase, for example, will have a positive charge at acidic to neutral pH, allowing it to retain acidic analytes like this compound via strong electrostatic interactions, while also providing hydrophobic interactions[16]. This dual retention mechanism provides enhanced retention for polar ionic compounds without requiring derivatization or ion-pairing reagents, which are often incompatible with MS[6][14].

Protocol: Mixed-Mode RP-AX Method
ParameterRecommended SettingRationale
LC System UHPLC or HPLC System
Column Mixed-Mode RP/Anion-Exchange (e.g., Atlantis BEH C18 AX, ≤2.7 µm)Specifically designed to provide both hydrophobic and anion-exchange retention for polar acids[16].
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0The low pH ensures the carboxylic acid is partially protonated (for RP interaction) while the anion-exchange groups on the column are positively charged, promoting electrostatic retention[16].
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 10 minA shallow gradient can be used to finely tune the separation, balancing the two retention mechanisms.
Flow Rate 0.4 mL/min
Column Temp. 30°C
MS System Triple Quadrupole or other MS detector
Ionization Mode ESI NegativeDirect detection of the underivatized analyte.

Chiral Liquid Chromatography

When the biological activity or metabolic fate of individual stereoisomers is of interest, a chiral separation is required. This compound has two chiral centers, meaning it can exist as two pairs of enantiomers (diastereomers).

The Chiral Separation Principle

Chiral separations are achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the enantiomers of an analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and widely used for separating a broad range of chiral compounds, including those with hydroxyl and carboxyl functional groups[17][18]. These separations are most often performed in normal-phase mode (using nonpolar mobile phases like hexane/alcohol) or polar organic mode.

Experimental Workflow and Protocol

cluster_prep Sample Preparation cluster_analysis Chiral LC Analysis P1 Sample Containing Stereoisomers P2 Solvent Extraction & Concentration P1->P2 P3 Reconstitute in Mobile Phase (e.g., Hexane/IPA) P2->P3 A1 Inject Sample P3->A1 A2 Chiral LC Separation (Polysaccharide CSP) A1->A2 A3 UV or MS Detection A2->A3

Figure 3: Workflow for chiral separation of stereoisomers.

Protocol 4: Chiral Normal-Phase Method

ParameterRecommended SettingRationale
LC System HPLC System (Normal-Phase compatible)
Column Amylose or Cellulose-based CSP (e.g., Chiralpak® series), 5 µm, 250 x 4.6 mmThese phases are known to be effective for resolving a wide range of chiral compounds, including acids[18][19].
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)A nonpolar mobile phase is typical for polysaccharide CSPs. The alcohol (IPA) acts as the polar modifier to control retention, and the acidic additive (TFA) is crucial for improving the peak shape of acidic analytes[18].
Mode IsocraticIsocratic elution often provides the best resolution in chiral separations. The modifier percentage is the key parameter to optimize.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 25°CTemperature can significantly affect chiral selectivity and should be controlled.
Detection UV at 210-220 nmDetection at a low wavelength is necessary as the analyte lacks a strong chromophore.

Method Selection Summary

Choosing the right method depends entirely on the analytical objective. The table below provides a high-level comparison to guide your decision.

MethodPrincipleBest For...Sample PrepKey AdvantageKey Limitation
RP-LC with Derivatization Hydrophobic InteractionUltra-sensitive quantification in complex matrices (e.g., biological fluids).HighHighest sensitivity and robust retention.Requires additional, precise sample preparation steps.
HILIC Hydrophilic PartitioningDirect analysis of the polar, underivatized acid.MediumExcellent retention for polar compounds without derivatization.Sensitive to injection solvent and mobile phase water content.
Mixed-Mode (RP-AX) Hydrophobic & Ion-ExchangeRetaining polar acids that are tricky for both pure RP and pure HILIC.LowUnique selectivity and robust retention without derivatization.Method development can be more complex due to dual mechanisms.
Chiral LC Enantioselective InteractionSeparating and quantifying individual stereoisomers.MediumThe only way to obtain stereoisomer-specific information.Does not provide high throughput; requires specialized columns.

Conclusion

The successful analysis of this compound by liquid chromatography is readily achievable with a well-chosen methodology. For high-sensitivity quantification in complex matrices, RP-LC with 3-NPH derivatization followed by MS/MS detection is the gold standard. For simpler, direct analysis of the native compound, HILIC and Mixed-Mode Chromatography offer excellent alternatives that leverage modern stationary phase chemistry to retain highly polar molecules. Finally, when stereoisomeric composition is critical, Chiral LC with a polysaccharide-based CSP is the required approach. By understanding the principles and protocols outlined in this guide, researchers can confidently develop and validate robust and reliable methods for the separation of this and other challenging polar organic acids.

References

The Unseen Workhorse: 2-Ethyl-3-hydroxyhexanoic Acid in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the role of 2-Ethyl-3-hydroxyhexanoic acid in industrial chemical synthesis. While not typically isolated or sold as a final product, this hydroxylated carboxylic acid is a pivotal intermediate in the large-scale production of 2-Ethylhexanoic acid (2-EHA), a globally significant building block chemical. We will explore the fundamental synthesis pathway originating from butyraldehyde, detail the transient formation of this compound, and discuss the ultimate, wide-ranging applications of its successor, 2-EHA. This guide offers field-proven insights, detailed protocols, and process logic for researchers, chemists, and professionals in the chemical and pharmaceutical industries.

Introduction: The Significance of a Transient Intermediate

In the vast landscape of industrial chemistry, some of the most critical players are transient intermediates—molecules that are formed and consumed in a reaction sequence without being isolated. This compound (CAS RN: 29671-57-6) is a prime example of such a molecule.[1] Its structure, featuring both a carboxylic acid and a secondary alcohol functional group, makes it a key stepping stone in one of the most common manufacturing routes for 2-Ethylhexanoic acid (2-EHA).

The industrial importance of this pathway cannot be overstated. The final product, 2-EHA, is a versatile branched-chain carboxylic acid used extensively in the production of metal salts for paint driers, esters for plasticizers and synthetic lubricants, and as a stabilizer for plastics.[2][3] Understanding the formation and conversion of this compound is therefore fundamental to controlling the efficiency, purity, and yield of 2-EHA production.

Physicochemical Properties

A clear understanding of the molecule's properties is essential for process design and control.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C8H16O3PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
CAS Number 29671-57-6PubChem[1]

The Core Synthesis Pathway: From Butyraldehyde to 2-Ethylhexanoic Acid

The primary industrial route to 2-EHA begins with n-butyraldehyde, a common petrochemical feedstock derived from the hydroformylation of propylene.[4][5] The process involves a base-catalyzed aldol condensation followed by oxidation. This compound emerges, conceptually, from the oxidation of the intermediate aldol adduct.

Step 1: Aldol Condensation of n-Butyraldehyde

The journey begins with the self-condensation of two molecules of n-butyraldehyde under basic conditions (e.g., using sodium hydroxide). This reaction forms the C8 backbone and creates a key intermediate: 2-ethyl-3-hydroxyhexanal.

  • Causality: The base abstracts an acidic α-hydrogen from one molecule of butyraldehyde, creating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second butyraldehyde molecule. A subsequent protonation step yields the β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal. Temperature control is critical here to prevent unwanted side reactions, such as the Cannizzaro reaction or excessive dehydration.

Step 2: The Formation and Conversion of the Hydroxy Acid

The intermediate 2-ethyl-3-hydroxyhexanal is the direct precursor. In most industrial processes, this molecule undergoes two subsequent transformations: dehydration to form 2-ethylhexenal, followed by hydrogenation to 2-ethylhexanal, which is then oxidized to 2-EHA.[2]

However, the direct oxidation of 2-ethyl-3-hydroxyhexanal would yield our topic molecule, this compound. While this direct oxidation is less common as a dedicated step, the hydroxyl group's presence is a key feature of the initial aldol adduct that must be managed. The more prevalent industrial pathway involves the oxidation of 2-ethylhexanal (the dehydrated and hydrogenated product).[3] This oxidation is the most common method for manufacturing 2-EHA and is typically achieved using air or oxygen with a catalyst.[3][4][6]

The diagram below illustrates the overall manufacturing logic, highlighting the position of the key intermediates.

G cluster_0 Feedstock cluster_1 Core Synthesis Steps cluster_2 Intermediate Processing (Alternative Route) Butyraldehyde n-Butyraldehyde (x2) Aldol Aldol Condensation (Base Catalyst) Butyraldehyde->Aldol Intermediate_Aldehyde 2-Ethyl-3-hydroxyhexanal Aldol->Intermediate_Aldehyde Oxidation Oxidation (O2, Catalyst) Intermediate_Aldehyde->Oxidation Direct Oxidation (Conceptual) Dehydration Dehydration Intermediate_Aldehyde->Dehydration Commonly proceeds via dehydration first Final_Product 2-Ethylhexanoic Acid (2-EHA) Oxidation->Final_Product Unsat_Aldehyde 2-Ethylhexenal Dehydration->Unsat_Aldehyde Hydrogenation Selective Hydrogenation Unsat_Aldehyde->Hydrogenation Sat_Aldehyde 2-Ethylhexanal Hydrogenation->Sat_Aldehyde Sat_Aldehyde->Oxidation Primary Industrial Oxidation

Caption: Synthesis pathway from n-butyraldehyde to 2-EHA.

Application Notes: The Industrial Utility of 2-Ethylhexanoic Acid

The primary role of this compound is to serve as a precursor to 2-EHA. The industrial applications detailed below are therefore for 2-EHA, the stable, isolated final product of the synthesis chain.

  • Metal Salts as Coating Driers: 2-EHA is reacted with metal oxides or hydroxides (e.g., cobalt, manganese, zirconium) to form metal carboxylates.[2] These oil-soluble salts act as powerful oxidation catalysts (driers) in alkyd resins and other oil-based coatings, accelerating the cross-linking and hardening of the paint film.

  • Esters as Plasticizers and Lubricants: Esterification of 2-EHA with various alcohols produces a range of esters with valuable properties.[2]

    • Plasticizers: Esters with polyols like neopentyl glycol or trimethylolpropane are used as primary plasticizers for polymers such as PVC, enhancing flexibility and durability.

    • Synthetic Lubricants: Polyol esters of 2-EHA serve as base stocks for high-performance lubricants used in aviation and automotive applications, prized for their excellent thermal stability and low-temperature performance.[2]

  • PVC Heat Stabilizers: Tin or mixed-metal salts of 2-EHA can function as effective heat stabilizers during the processing of polyvinyl chloride (PVC), preventing thermal degradation.

  • Pharmaceutical Synthesis: The carboxylic acid group allows 2-EHA to be used as a salt-forming agent to improve the solubility or stability of basic active pharmaceutical ingredients (APIs).[6]

  • Corrosion Inhibitors: Amine salts and other derivatives of 2-EHA are employed as corrosion inhibitors in metalworking fluids and industrial lubricants.

Protocols: Synthesis and Application

The following protocols are presented as standardized, illustrative procedures. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 4.1: Industrial Synthesis of 2-Ethylhexanoic Acid via Aldehyde Oxidation

This protocol describes a representative method for the catalytic oxidation of 2-ethylhexanal to 2-EHA. This method is highly efficient and reflects modern "green" chemistry principles by using oxygen from the air as the primary oxidant.[4][5]

Objective: To synthesize 2-Ethylhexanoic acid with high selectivity and conversion from 2-ethylhexanal.

Materials:

  • 2-Ethylhexanal (Substrate)

  • 2-Ethylhexanoic acid (Solvent)

  • Manganese(II) acetate (Mn(Ac)2) or another suitable catalyst[3][6]

  • Oxygen or compressed air

  • Reaction vessel (e.g., bubble column reactor or stirred tank reactor) equipped with gas inlet, cooling system, and off-gas handling.

Procedure:

  • Reactor Charging: Charge the reactor with the solvent (2-ethylhexanoic acid) and the catalyst (e.g., 0.1-0.5% w/w Mn(Ac)2). Using the final product as the solvent is an elegant process intensification strategy that eliminates a downstream separation step.[6]

  • Initiation: Begin agitation and heat the mixture to the target reaction temperature, typically in the range of 30-40°C. Lower temperatures can suppress side reactions and improve selectivity.[6]

  • Oxidation: Introduce a continuous flow of oxygen or air through a sparger below the liquid surface. The reaction is highly exothermic; a robust cooling system is essential to maintain a stable temperature.

  • Substrate Feed: Begin a continuous or semi-batch feed of 2-ethylhexanal into the reactor. The feed rate should be controlled to match the rate of oxygen consumption, preventing the accumulation of unreacted aldehyde.

  • Monitoring: Monitor the reaction progress by sampling and analyzing for the disappearance of 2-ethylhexanal using gas chromatography (GC).

  • Completion & Workup: Once the conversion of 2-ethylhexanal is >99%, stop the oxygen and substrate feeds.[6]

  • Purification: The crude product is typically purified by vacuum distillation to remove the catalyst and any high-boiling impurities, yielding 2-EHA with a purity of ≥99.5%.[2]

Expected Outcome:

  • Conversion of 2-ethylhexanal: >99%

  • Selectivity to 2-ethylhexanoic acid: >95%[3]

G start Start charge Charge Reactor: 2-EHA (Solvent) Catalyst (e.g., Mn(Ac)2) start->charge heat Heat to 30-40°C with Agitation charge->heat oxygen Introduce O2/Air Flow heat->oxygen feed Begin Continuous Feed of 2-Ethylhexanal oxygen->feed monitor Monitor Conversion (via GC) feed->monitor complete Conversion > 99%? monitor->complete complete->monitor No stop Stop Gas and Substrate Feeds complete->stop Yes purify Purify by Vacuum Distillation stop->purify end End: High-Purity 2-EHA purify->end

Caption: Experimental workflow for the synthesis of 2-EHA.

Protocol 4.2: Synthesis of Cobalt(II) 2-Ethylhexanoate (Paint Drier)

Objective: To prepare a metal salt of 2-EHA for use as a coating drier.

Materials:

  • 2-Ethylhexanoic acid

  • Cobalt(II) hydroxide or Cobalt(II) carbonate

  • Toluene or mineral spirits (solvent)

  • Dean-Stark apparatus

Procedure:

  • Reactor Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Charge the flask with 2-Ethylhexanoic acid (2.1 molar equivalents), Cobalt(II) hydroxide (1.0 molar equivalent), and the solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The reaction is a neutralization that produces water as a byproduct.

    • Causality: The water is removed azeotropically with the toluene and collected in the Dean-Stark trap. This drives the equilibrium towards the product, ensuring a complete reaction. The reaction can be monitored by observing the cessation of water collection.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Purification: The solvent is removed under reduced pressure (vacuum distillation) to yield the final product, Cobalt(II) 2-ethylhexanoate, as a viscous, intensely colored liquid.

Conclusion

This compound exemplifies a class of industrially vital molecules that perform their function "behind the scenes." Its formation is an indispensable event in the aldol-based synthesis route to 2-Ethylhexanoic acid. While it is rarely the final target, a thorough understanding of its chemistry is crucial for optimizing the production of 2-EHA, a versatile chemical that is fundamental to the performance of countless products in the coatings, plastics, and lubricants industries. The protocols and insights provided herein offer a robust framework for professionals engaged in the research, development, and manufacturing of these important materials.

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-3-hydroxyhexanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethyl-3-hydroxyhexanoic acid. This document is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing and purifying this chiral molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes. The primary synthetic route discussed is the aldol reaction of butanal, a common and illustrative pathway.

Section 1: Synthesis Troubleshooting Guide

The synthesis of this compound, often via its ester precursor, is fundamentally an aldol reaction.[1][2] Specifically, it is a self-condensation of butanal (butyraldehyde). While straightforward in principle, this reaction is sensitive to conditions that can lead to competing pathways and low yields.

Q1: My reaction yield is disappointingly low. What are the most common causes?

A: Low yields in the butanal self-condensation typically stem from three primary issues: the reversibility of the reaction, improper catalyst concentration, or competing side reactions.

  • Reversibility (Retro-Aldol Reaction): The aldol addition is an equilibrium process.[2] If the reaction mixture is heated or stirred for an excessively long time under basic conditions, the product can revert to the starting aldehydes. This is known as the retro-aldol reaction. To mitigate this, it is crucial to monitor the reaction closely (e.g., by TLC) and quench it once the starting material is consumed, without unnecessary delay.

  • Base Concentration: The reaction is base-catalyzed, with common choices being hydroxide (NaOH, KOH) or alkoxide ions.[1][2] Insufficient base will result in a slow or incomplete reaction. Conversely, an excessively high concentration of a strong base can aggressively promote the competing dehydration reaction (see Q2), consuming your desired product. Titrate your base carefully and ensure it is fresh.

  • Reaction Temperature: Aldol additions are typically performed at low temperatures (0 °C to room temperature) to favor the formation of the β-hydroxy carbonyl product under kinetic control.[3] Higher temperatures provide the activation energy for the retro-aldol reaction and the subsequent elimination (dehydration) step.

Q2: I'm observing a major, less polar byproduct in my TLC and GC/MS analysis. What is it likely to be?

A: The most common byproduct is the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal . This is the result of an aldol condensation, where the initially formed β-hydroxy aldehyde (2-ethyl-3-hydroxyhexanal) undergoes base-catalyzed dehydration.[2][4]

  • Causality: The α-proton (on C2) of the aldol adduct is acidic. In the presence of a base, it can be abstracted to form an enolate, which then eliminates a hydroxide ion to form a stable, conjugated π-system. This process is often irreversible and is favored by higher temperatures or stronger basic conditions.

Q3: How can I control the formation of the α,β-unsaturated byproduct?

A: Suppressing the dehydration reaction is key to maximizing the yield of the desired this compound precursor.

  • Temperature Control: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature, but avoid active heating.

  • Choice of Base: Use a moderately strong base like potassium hydroxide or sodium hydroxide in catalytic amounts rather than stoichiometric amounts of a very strong base like LDA (unless you are specifically aiming for a directed aldol variant).

  • Reaction Time: Do not let the reaction run for an extended period after the butanal has been consumed. The longer the aldol adduct is exposed to basic conditions, the more likely it is to dehydrate.

Q4: My final product is a mixture of diastereomers. How can I improve stereoselectivity?

A: The aldol reaction between two butanal molecules creates two new stereocenters (at C2 and C3), resulting in syn and anti diastereomers. Standard base-catalyzed conditions typically yield a mixture. Achieving high diastereoselectivity requires more advanced synthetic strategies.

  • Mechanism Insight: The stereochemical outcome is determined by the geometry of the enolate (E vs. Z) and the facial selectivity of its attack on the aldehyde.

  • Modern Approaches: For high stereocontrol, researchers often employ substrate-controlled methods or chiral auxiliaries. A well-established method for achieving high diastereoselectivity in aldol reactions is the use of boron enolates , as pioneered by Evans and others.[2] This approach provides excellent control over enolate geometry, leading to predictable stereochemical outcomes.

Q5: I'm synthesizing the ethyl ester first. What are the best conditions for hydrolysis to the final acid?

A: The final step is the hydrolysis of the ester (e.g., ethyl 2-ethyl-3-hydroxyhexanoate) to the carboxylic acid. Both acidic and basic conditions can work, but basic hydrolysis (saponification) is generally preferred to avoid acid-catalyzed dehydration.

  • Recommended Method (Saponification): Use a solution of NaOH or KOH in a water/alcohol mixture (e.g., water/ethanol). The reaction can be performed at room temperature or with gentle heating. After the reaction is complete, the mixture is acidified (e.g., with HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Pitfalls: During the acidic workup, do not use excessively strong acid or heat the mixture, as this can cause dehydration of the β-hydroxy acid.

  • Enzymatic Hydrolysis: For enantioselective synthesis, enzymatic hydrolysis using lipases can be a powerful tool to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer.[5][6]

Section 2: Purification Troubleshooting Guide

Purification presents its own set of challenges, primarily related to separating structurally similar compounds and isomers.

Q1: I'm struggling to separate my desired product from unreacted butanal. What's the best approach?

A: Butanal is relatively volatile (boiling point ~75 °C). If the reaction has gone to completion, most of it should be consumed.

  • Aqueous Workup: A standard aqueous workup will remove water-soluble components.

  • Distillation: If significant butanal remains, it can often be removed under reduced pressure at a low temperature before proceeding to more rigorous purification like column chromatography. Be cautious with temperature to avoid product degradation.

Q2: How can I effectively remove the α,β-unsaturated byproduct (2-ethyl-2-hexenal)?

A: The key is to exploit the difference in polarity. The desired β-hydroxy product is significantly more polar than the dehydrated α,β-unsaturated byproduct due to the presence of the hydroxyl group.

  • Silica Gel Column Chromatography: This is the most effective method. The less polar 2-ethyl-2-hexenal will elute much faster than the more polar 2-ethyl-3-hydroxyhexanal (or its ester). A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increasing the polarity will provide excellent separation.[4]

Q3: My purified product is a persistent oil and refuses to crystallize. Why is this happening?

A: This is a very common issue for this molecule and is usually due to two factors:

  • Isomeric Mixture: The presence of both syn and anti diastereomers disrupts the crystal lattice, making crystallization extremely difficult. A diastereomerically pure compound is much more likely to crystallize than a mixture.

  • Residual Impurities: Even small amounts of solvents or byproducts can act as "crystallization inhibitors." Ensure your product is of very high purity (>99%) before attempting crystallization. Some success might be found with specialized techniques like using a nucleating agent, though this is not commonly reported for this specific molecule.

Q4: How can I separate the syn and anti diastereomers?

A: Separating diastereomers is a significant challenge that typically cannot be achieved by standard silica gel chromatography.

  • Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is the most powerful technique for separating both diastereomers and, if needed, the individual enantiomers.[7] This requires specialized equipment and method development but provides the highest resolution.

Section 3: Key Protocols & Methodologies

These protocols provide a baseline for laboratory-scale synthesis and purification. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: General Procedure for Base-Catalyzed Aldol Synthesis of Ethyl 2-Ethyl-3-hydroxyhexanoate

This protocol is adapted from general aldol reaction principles.[2][3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butanal (2.0 eq) and an appropriate solvent like ethanol or THF. Cool the flask to 0 °C in an ice bath.

  • Catalyst Preparation: In a separate container, prepare a solution of potassium hydroxide (KOH, ~0.1 eq) in ethanol.

  • Reaction: Slowly add the KOH solution dropwise to the stirred butanal solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of butanal using Thin Layer Chromatography (TLC) with a hexanes:ethyl acetate (4:1) eluent.[4] The product spot should appear at a lower Rf than the starting aldehyde.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench it by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Standard Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar α,β-unsaturated byproduct will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired, more polar β-hydroxy ester.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified ethyl 2-ethyl-3-hydroxyhexanoate.

Protocol 3.3: Alkaline Hydrolysis to this compound
  • Setup: Dissolve the purified ester from Protocol 3.2 in a mixture of ethanol and water (e.g., 2:1).

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the disappearance of the ester spot by TLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Acidification: Slowly and carefully add 1M HCl with stirring until the pH of the solution is ~2-3. The carboxylic acid product may precipitate or form an oil.

  • Extraction: Extract the acidified mixture with ethyl acetate or diethyl ether (3x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Section 4: Analytical Methods FAQ

Q1: What is a typical TLC solvent system for monitoring these reactions?

A: A mixture of hexanes and ethyl acetate is standard. For the aldol reaction of butanal to its ester adduct, a 4:1 or 5:1 Hexanes:Ethyl Acetate system provides good separation.[4] The starting aldehyde will have a high Rf, the unsaturated byproduct a medium-high Rf, and the desired β-hydroxy product a lower Rf.

Q2: What is the best analytical technique for determining the diastereomeric ratio of the product?

A: While ¹H NMR can sometimes be used to distinguish between diastereomers by looking for differences in coupling constants or chemical shifts of the protons at C2 and C3, the signals can be complex and overlapping. The most definitive method is Chiral HPLC , which can separate the diastereomers and provide an accurate quantitative ratio based on peak integration.[7] Gas Chromatography (GC) with a chiral column can also be effective.

Section 5: Visual Guides & Workflows

Diagram 1: Overall Synthesis and Purification Workflow

A high-level overview of the process from starting materials to the final purified product.

Butanal Butanal Aldol Aldol Addition (Base, Low Temp) Butanal->Aldol Crude Crude Product Mixture (Adduct, Byproduct, SM) Aldol->Crude Workup Aqueous Workup Crude->Workup Column Column Chromatography Workup->Column Ester Purified Ester: Ethyl 2-Ethyl-3-hydroxyhexanoate Column->Ester Hydrolysis Saponification (NaOH) & Acidification (HCl) Ester->Hydrolysis Acid Final Product: This compound Hydrolysis->Acid

Caption: High-level workflow for synthesis and purification.

Diagram 2: Key Reaction Mechanism - Aldol Addition vs. Condensation

This diagram illustrates the desired reaction pathway versus the common dehydration side reaction.

cluster_main Reaction Pathways cluster_side Side Reaction Enolate Butanal Enolate Adduct Aldol Adduct (β-Hydroxy Aldehyde) Enolate->Adduct Butanal Butanal (Electrophile) Butanal->Adduct Nucleophilic Attack Condensation Condensation Product (α,β-Unsaturated Aldehyde) Adduct->Condensation Dehydration (Base, Heat) Final_Acid Desired Product: This compound Adduct->Final_Acid Oxidation or Ester Hydrolysis

Caption: Competing pathways of aldol addition and condensation.

Section 6: Data Summary Table

This table provides key physical and analytical data for the target compound and its common precursor.

PropertyThis compoundEthyl 3-hydroxyhexanoateReference(s)
Molecular Formula C₈H₁₆O₃C₈H₁₆O₃[8],[9]
Molecular Weight 160.21 g/mol 160.21 g/mol [8],[9]
CAS Number 29671-57-62305-25-1[8],[9]
Appearance Typically an oil or low-melting solidColorless liquidGeneral observation,[10]
Boiling Point Not readily available~90-92 °C @ 14 mmHg[10]
Analytical Techniques GC, HPLC, LC-MS, NMRGC, HPLC, LC-MS, NMR[11],[12]

References

Technical Support Center: Synthesis of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3-hydroxyhexanoic acid, a valuable building block and analog of valproic acid. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to enhance your synthetic success and improve yield.

I. Overview of the Synthetic Approach: Directed Aldol Reaction

The synthesis of this compound is most effectively achieved through a directed aldol reaction, followed by ester hydrolysis. This strategy ensures high regioselectivity and minimizes unwanted side products. The overall transformation involves two key steps:

  • Directed Aldol Condensation: A lithium enolate of ethyl butyrate is generated using a strong, sterically hindered base like lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This directed approach prevents the self-condensation of butanal, a common side reaction in mixed aldol additions.[1][2][3][4][5]

  • Ester Hydrolysis: The resulting ethyl 2-ethyl-3-hydroxyhexanoate is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.[6][7][8][9]

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Enolate Formation: The generation of the ethyl butyrate enolate is a critical step.

    • Cause: Insufficiently anhydrous conditions or impure LDA can quench the base, leading to incomplete deprotonation of the ester.

    • Solution: Ensure all glassware is rigorously dried, and solvents are freshly distilled and anhydrous. Use a freshly prepared and titrated solution of LDA. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Cause: The most common side reaction is the self-condensation of butanal.[10] This occurs if the butanal is exposed to the enolate for an extended period at a higher temperature, or if there is any unreacted base that can catalyze the self-condensation.

    • Solution: Employ a "directed" aldol protocol.[1][2] Add the butanal slowly to the pre-formed lithium enolate of ethyl butyrate at a low temperature (typically -78 °C). This ensures that the butanal reacts preferentially with the ester enolate.

  • Product Decomposition during Workup: The β-hydroxy ester can be sensitive to harsh workup conditions.

    • Cause: Strong acidic or basic conditions during the aqueous workup can potentially lead to dehydration of the β-hydroxy group, forming an α,β-unsaturated ester.

    • Solution: Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, to neutralize the reaction mixture. Maintain a low temperature during the initial stages of the workup.

Question 2: I am observing a significant amount of a byproduct that appears to be the self-condensation product of butanal. How can I minimize this?

Answer:

The formation of 2-ethyl-3-hydroxyhexanal, the self-condensation product of butanal, is a classic challenge in mixed aldol reactions.[10]

  • Underlying Issue: Butanal can act as both an enolate precursor and an electrophile. If both butanal and the ethyl butyrate enolate are present under conditions that allow for equilibration, a mixture of products is inevitable.

  • Primary Solution: Directed Aldol Protocol: The most effective way to prevent this is to ensure the complete and irreversible formation of the ethyl butyrate enolate before the introduction of butanal.[1][2][3][4][5]

    • Use a strong, non-nucleophilic, sterically hindered base like LDA.

    • Maintain a low temperature (e.g., -78 °C) during enolate formation and the subsequent addition of butanal.

    • Add the butanal dropwise to the solution of the pre-formed enolate. This keeps the instantaneous concentration of butanal low, favoring the reaction with the more abundant ester enolate.

Question 3: My final product shows evidence of dehydration (an α,β-unsaturated carboxylic acid). How can I prevent this?

Answer:

The elimination of water from the β-hydroxy group is a common side reaction, particularly under harsh conditions.[11]

  • During Aldol Reaction and Workup:

    • Cause: Allowing the reaction to warm up prematurely or using strong acids or bases during the workup can promote dehydration.

    • Solution: Maintain strict temperature control throughout the reaction. Quench the reaction at low temperature with a mild reagent like saturated NH₄Cl solution.

  • During Ester Hydrolysis:

    • Cause: Prolonged heating or excessively high concentrations of acid or base during the hydrolysis step can drive the dehydration.

    • Solution: For basic hydrolysis (saponification), use a moderate concentration of NaOH or KOH in a water/alcohol mixture and monitor the reaction progress closely by TLC or LC-MS to avoid over-running it. For acidic hydrolysis, use a catalytic amount of a strong acid and milder temperatures.

Question 4: I am concerned about the diastereoselectivity of my reaction. How can I control the formation of syn- and anti-diastereomers?

Answer:

The aldol reaction between ethyl butyrate and butanal creates a new stereocenter, and the relative configuration of the ethyl and hydroxyl groups (syn or anti) can be influenced by the reaction conditions.

  • Influence of the Enolate Geometry: The geometry of the lithium enolate (E or Z) can influence the diastereoselectivity of the aldol addition.

    • General Trend: For many ester enolates, the use of LDA in THF tends to favor the formation of the Z-enolate, which can lead to a preference for the syn-aldol product.

  • Controlling Diastereoselectivity:

    • Lewis Acids: The addition of certain Lewis acids can influence the transition state of the aldol reaction and thereby alter the diastereomeric ratio.

    • Chiral Auxiliaries: For highly stereoselective synthesis, consider attaching a chiral auxiliary to the butyrate starting material. This can provide excellent facial control during the enolate's attack on the aldehyde.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of LDA in this synthesis, and why is it preferred over other bases like NaOH or sodium ethoxide?

A1: LDA (Lithium Diisopropylamide) is a strong, non-nucleophilic, and sterically hindered base.[1][2][3][4][5]

  • Strong Base: It is sufficiently basic to completely and irreversibly deprotonate the α-carbon of ethyl butyrate, ensuring quantitative formation of the enolate.

  • Non-nucleophilic: Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl carbon of the ester or aldehyde.

  • Directed Reaction: This complete enolate formation is crucial for a "directed" aldol reaction, which minimizes the self-condensation of butanal. Weaker bases like NaOH or sodium ethoxide establish an equilibrium, leading to a mixture of products.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • LDA: LDA is a pyrophoric reagent and must be handled under an inert atmosphere. It is also highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Butanal: Butanal is a flammable liquid with an unpleasant odor. Handle it in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Ensure they are tested for peroxides before use.

Q3: Can I use a different ester instead of ethyl butyrate?

A3: Yes, other alkyl butyrates (e.g., methyl butyrate, t-butyl butyrate) can be used. However, the choice of ester can influence the ease of the final hydrolysis step. tert-Butyl esters, for example, can be cleaved under milder acidic conditions, which might be advantageous in preventing dehydration of the product.

Q4: How can I monitor the progress of the reaction?

A4:

  • Aldol Condensation: Thin-layer chromatography (TLC) is a convenient method. You can monitor the disappearance of the starting materials (ethyl butyrate and butanal) and the appearance of the new, more polar β-hydroxy ester product.

  • Ester Hydrolysis: TLC can also be used to monitor the conversion of the ester to the more polar carboxylic acid. The carboxylic acid will typically have a lower Rf value.

Q5: What is the best method for purifying the final product, this compound?

A5:

  • Extraction: After hydrolysis and neutralization, the product can be extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for purifying the final product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-ethyl-3-hydroxyhexanoate via Directed Aldol Reaction
  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), add diisopropylamine (1.1 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) to the solution while maintaining the temperature at -78 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Slowly add ethyl butyrate (1.0 eq) to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Add butanal (1.0 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-ethyl-3-hydroxyhexanoate
  • Saponification:

    • Dissolve the purified ethyl 2-ethyl-3-hydroxyhexanoate in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting ester is consumed.

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete enolate formation, side reactions, product decomposition.Use anhydrous conditions, fresh LDA, directed aldol protocol, and mild workup.
Butanal Self-Condensation Incomplete directed reaction, premature warming.Ensure complete enolate formation before adding butanal at -78 °C.
Product Dehydration Harsh workup or hydrolysis conditions.Use mild quenching agents and moderate hydrolysis conditions.
Poor Diastereoselectivity Uncontrolled enolate geometry.Consider the use of Lewis acids or chiral auxiliaries.

VI. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Directed Aldol Condensation cluster_1 Step 2: Ester Hydrolysis Ethyl Butyrate Ethyl Butyrate Ethyl 2-ethyl-3-hydroxyhexanoate Ethyl 2-ethyl-3-hydroxyhexanoate Ethyl Butyrate->Ethyl 2-ethyl-3-hydroxyhexanoate 1. LDA, THF, -78 C 2. Butanal Butanal Butanal LDA, THF, -78 C LDA, THF, -78 C This compound This compound Ethyl 2-ethyl-3-hydroxyhexanoate->this compound NaOH, H2O/EtOH then H3O+ NaOH, H2O/EtOH NaOH, H2O/EtOH

Caption: Overall synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckEnolate Check Enolate Formation Start->CheckEnolate CheckSideReactions Analyze for Side Products CheckEnolate->CheckSideReactions [Enolate OK] Anhydrous Ensure Anhydrous Conditions CheckEnolate->Anhydrous [Moisture Present?] FreshLDA Use Fresh/Titrated LDA CheckEnolate->FreshLDA [Base Potency Issue?] CheckWorkup Review Workup Conditions CheckSideReactions->CheckWorkup [No Major Side Products] DirectedProtocol Implement Directed Protocol (Low Temp, Slow Addition) CheckSideReactions->DirectedProtocol [Self-Condensation?] MildQuench Use Mild Quench (NH4Cl) CheckWorkup->MildQuench [Dehydration Observed?]

Caption: Decision tree for troubleshooting low reaction yields.

VII. References

  • Asymmetric ester hydrolysis with pig-liver esterase. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Chemistry of Esters. (2021, December 27). In Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • The Directed Aldol Reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Aldol reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. Retrieved from --INVALID-LINK--

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Crossed Aldol And Directed Aldol Reactions. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • 22.3 Directed Aldol Reactions. (2020, April 13). YouTube. Retrieved from --INVALID-LINK--

  • Mixed (crossed) aldol condensation using a lithium enolate. (n.d.). Khan Academy. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Thieme. Retrieved from --INVALID-LINK--

  • The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. (2017, April 13). YouTube. Retrieved from --INVALID-LINK--

  • Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Mixed (crossed) aldol condensation using a lithium enolate. (2014, January 11). YouTube. Retrieved from --INVALID-LINK--

  • ETHYL 3-HYDROXYHEXANOATE. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Ambeed. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Ethyl 3-hydroxyhexanoate. (2024, March 30). Fisher Scientific. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of 2-Ethyl-3-hydroxyhexanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 2-Ethyl-3-hydroxyhexanoic acid (EHHHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this analyte from challenging matrices. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, providing not just solutions but the underlying scientific principles to empower your method development.

Understanding the Analyte: this compound (EHHHA)

EHHHA is a C8 carboxylic acid containing a hydroxyl group at the C3 position.[1] Its structure, featuring both a polar carboxylic acid head and a moderately nonpolar alkyl chain, along with a hydroxyl group, gives it amphipathic properties. This dual nature is central to the challenges of its extraction. The carboxylic acid group (pKa ~4.8) allows for pH-mediated manipulation of its solubility, a key principle in designing effective extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My EHHHA recovery is consistently low. What are the most common causes and how can I fix it?

Low recovery is a multifaceted problem often stemming from suboptimal choices in pH, solvent, or the extraction technique itself.

A. Incorrect pH during Extraction:

  • The Principle: The charge state of EHHHA is dictated by the pH of the aqueous phase. To extract it into an organic solvent, the carboxylic acid group must be protonated (neutral), which occurs at a pH at least 2 units below its pKa (~pH < 2.8). If the pH is too high, EHHHA will be deprotonated (negatively charged), making it highly soluble in the aqueous phase and preventing its partition into the organic solvent.[2][3]

  • Troubleshooting Steps:

    • Verify pH: Before extraction, ensure the pH of your aqueous sample is adjusted to ≤ 2.8 using a strong acid like HCl.

    • Buffering: For matrices with high buffering capacity, you may need to add more acid than anticipated. Always verify the final pH with a calibrated meter.

B. Suboptimal Solvent Choice for Liquid-Liquid Extraction (LLE):

  • The Principle: The ideal solvent should efficiently solubilize the neutral form of EHHHA while being immiscible with water. The presence of the hydroxyl group increases EHHHA's polarity compared to a simple fatty acid, influencing solvent choice.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a very nonpolar solvent like hexane, you may experience low recovery. Try a more polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Solvent Mixtures: A mixture of solvents can fine-tune polarity. For example, a 9:1 mixture of dichloromethane:isopropanol can enhance the recovery of more polar analytes.

C. Inefficient Elution in Solid-Phase Extraction (SPE):

  • The Principle: In reversed-phase SPE (e.g., using a C18 cartridge), EHHHA is retained by hydrophobic interactions. The elution solvent must be strong enough (nonpolar enough) to disrupt these interactions and release the analyte.[4]

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: If you are eluting with pure methanol, try a less polar solvent like acetonitrile or a mixture of methanol and ethyl acetate.

    • Increase Elution Volume: You may not be using enough solvent to elute the entire band of analyte. Try passing 2-3 column volumes of the elution solvent.

    • Ensure Complete Drying: After loading the sample, ensure the SPE cartridge is adequately dried. Residual water can prevent the nonpolar elution solvent from effectively wetting the sorbent surface.

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS analysis. How can I mitigate this?

Matrix effects are a primary cause of inaccuracy in quantitative analysis, arising from co-eluting compounds that interfere with the ionization of the target analyte in the mass spectrometer source.[5][6][7]

A. Improve Sample Cleanup:

  • The Principle: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis.[8] Biological matrices like plasma and urine are rich in phospholipids and salts, which are common culprits.[7]

  • Solutions:

    • Switch to SPE: Solid-phase extraction generally provides a cleaner extract than protein precipitation or simple LLE.[8] A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) can offer superior cleanup.[8]

    • Optimize LLE: A back-extraction can significantly improve cleanliness. After the initial extraction into an organic solvent, EHHHA can be back-extracted into a basic aqueous solution (e.g., 0.1 M NaHCO₃), leaving many neutral and basic interferences in the organic phase. The aqueous phase can then be re-acidified and EHHHA re-extracted into a clean organic solvent.

    • Phospholipid Removal: Use specialized phospholipid removal plates or cartridges for plasma or serum samples.[7]

B. Modify Chromatographic Conditions:

  • The Principle: By improving the chromatographic separation between EHHHA and interfering compounds, you can ensure that they do not enter the MS source at the same time.

  • Solutions:

    • Gradient Optimization: Lengthen the chromatographic gradient to better resolve EHHHA from early-eluting matrix components like salts.

    • Column Chemistry: Try a different column chemistry. If you are using a standard C18 column, a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) may provide a different selectivity profile and resolve the interference.

C. Use a Stable Isotope-Labeled Internal Standard:

  • The Principle: An ideal internal standard (e.g., ¹³C- or ²H-labeled EHHHA) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect can be compensated for.

Q3: Do I need to derivatize EHHHA for GC-MS analysis?

Yes, derivatization is highly recommended.

  • The Principle: The carboxylic acid and hydroxyl groups make EHHHA non-volatile and prone to strong interactions with the GC column, leading to poor peak shape (tailing) and low sensitivity.[9][10] Derivatization masks these polar functional groups, increasing volatility and thermal stability.

  • Common Derivatization Strategies:

    • Silylation: This is a common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with both the carboxylic acid and hydroxyl groups to form volatile trimethylsilyl (TMS) esters and ethers.[9]

    • Esterification: This targets the carboxylic acid group. Reagents like diazomethane or acidic methanol (e.g., 3N HCl in methanol) will form the methyl ester. The remaining hydroxyl group can then be silylated if needed.

Visualized Workflows and Methodologies

General Workflow for EHHHA Extraction and Analysis

The following diagram outlines a comprehensive workflow from sample collection to final analysis, incorporating decision points for different analytical techniques.

cluster_Pre Sample Preparation cluster_Ext Extraction cluster_Post Post-Extraction cluster_Analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Homogenization) Spike->Pretreat LLE Liquid-Liquid Extraction (pH < 2.8) Pretreat->LLE OR SPE Solid-Phase Extraction (e.g., C18) Pretreat->SPE Evap Evaporate Solvent LLE->Evap SPE->Evap Recon Reconstitute Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS For LC Deriv Derivatization (e.g., Silylation) Recon->Deriv For GC GCMS GC-MS Analysis Deriv->GCMS cluster_org1 Organic Layer 1 cluster_aq Aqueous Layer cluster_org2 Organic Layer 2 (Clean) Org_Neutral EHHHA (Neutral) Soluble in Organic Solvent Aq_Anion EHHHA- Anion Soluble in Aqueous Phase Org_Neutral->Aq_Anion  Add Base (e.g., NaHCO₃)  pH > 6.8  (Deprotonation)   Org_Final EHHHA (Neutral) Purified Aq_Anion->Org_Final  Add Acid (e.g., HCl)  pH < 2.8  (Protonation) + Fresh Organic Solvent  

References

Technical Support Center: Troubleshooting Peak Tailing in 2-Ethyl-3-hydroxyhexanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to 2-Ethyl-3-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common challenge that can compromise the accuracy and reliability of your analytical results. By understanding the underlying chemical interactions and system variables, you can systematically address these issues and improve your chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1][2] For quantitative analysis of this compound, symmetrical, Gaussian-shaped peaks are ideal.[3][4] Tailing peaks can lead to several analytical problems:

  • Reduced Resolution: Tailing can cause peaks of closely eluting compounds to overlap, making accurate quantification difficult.[2][4]

  • Inaccurate Integration: The drawn-out tail complicates the accurate determination of the peak's start and end points, leading to errors in area calculation and, consequently, the quantified amount of the analyte.[5]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[6]

Q2: I'm observing peak tailing for this compound. What are the most likely causes?

A2: The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[2][7] For an acidic compound like this compound, several factors can contribute:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a major culprit.[2][4][8] These silanols can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-), leading to unwanted ionic interactions with your analyte.[9][10]

  • Mobile Phase pH Close to Analyte's pKa: When the mobile phase pH is close to the pKa of this compound, both its ionized and non-ionized forms will be present.[1][11][12] This dual state can lead to peak broadening and tailing as the two forms interact differently with the stationary phase.[11][12]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet can disrupt the sample band, causing peak distortion.[2][6] Similarly, column bed deformation or voids can lead to peak tailing.[6][7]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter, poor connections, or a large detector cell volume, can contribute to band broadening and peak tailing.[1][2][6]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column can act as Lewis acids and interact with the carboxylate group of your analyte, causing peak tailing.[13]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Guide 1: Optimizing Mobile Phase pH

The ionization state of this compound is critical for achieving good peak shape. As an acidic compound, its retention and peak symmetry are highly dependent on the mobile phase pH.[14]

Why It's Important:

To ensure a single, consistent interaction with the stationary phase, it's crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa.[15] When the pH is low, the carboxylic acid is protonated (in its neutral form), which promotes better retention and minimizes secondary interactions with residual silanols.[16]

Troubleshooting Protocol:
  • Adjust Mobile Phase pH: Prepare a mobile phase with a pH of approximately 2.5. This ensures the complete protonation of the analyte.

  • Buffer Selection: Use an appropriate buffer to maintain a stable pH.[4] The buffer's pKa should be close to the desired mobile phase pH. For a pH of 2.5, a phosphate or formate buffer is suitable.[16] Ensure the buffer concentration is adequate, typically between 10-50 mM, to provide sufficient buffering capacity.[6][17]

  • Use of Acidic Additives: Adding a small concentration (typically 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can effectively lower the pH and improve peak shape.[15][18] TFA is a strong acid and an ion-pairing agent that can mask silanol interactions, but it can suppress MS signals.[18][19] Formic acid is a good alternative for LC-MS applications.[19]

Parameter Recommendation for this compound Rationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of the carboxylic acid, promoting a single retention mechanism.[6][15]
Buffer System Phosphate or FormatepKa values are in the desired range for effective buffering at low pH.[16]
Buffer Concentration 10-50 mMEnsures stable pH throughout the analysis.[6][17]
Acidic Additive 0.1% Formic Acid (for LC-MS) or 0.05-0.1% TFA (for UV)Improves peak shape by ensuring low pH and masking silanol activity.[15][18][19]
Guide 2: Addressing Secondary Interactions with the Column

Even with an optimized mobile phase, interactions with the stationary phase can still cause peak tailing. The primary source of these interactions is the residual silanol groups on the silica support.[8][10]

Why It's Important:

Residual silanols are unreacted Si-OH groups on the silica surface that remain after the C18 (or other) ligands are bonded.[20][21] These silanols can have varying acidity. At a mid-range pH, the more acidic silanols can become deprotonated (negatively charged) and interact ionically with any positively charged species, or through hydrogen bonding with polar analytes.[9] For an acidic analyte like this compound, while ionic repulsion might be expected, complex interactions can still occur, leading to peak tailing.

Troubleshooting Workflow:

A troubleshooting workflow for column-related peak tailing.

Experimental Protocols:

Column Flushing Protocol:

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Flush with 20-30 column volumes of 100% acetonitrile or methanol.

  • If you suspect strongly adsorbed non-polar contaminants, you can flush with a stronger solvent like isopropanol.

  • Equilibrate the column with the initial mobile phase conditions before the next injection.

Column Selection:

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped."[4] End-capping is a process that covers many of the residual silanols with a small, less reactive group, significantly reducing their potential for secondary interactions.[7][20] When selecting a column, look for specifications indicating high purity and end-capping.

  • Alternative Stationary Phases: If peak tailing persists even with a good quality C18 column, consider a column with a different chemistry. Polar-embedded columns have a polar group incorporated near the base of the alkyl chain, which can shield the analyte from residual silanols. Polymer-based columns do not have silanol groups and can be an excellent, albeit different selectivity, alternative for problematic compounds.[22]

Guide 3: Investigating System and Method Parameters

If mobile phase and column issues have been ruled out, the problem may lie with the HPLC system itself or other method parameters.

Why It's Important:

The physical path the sample travels from the injector to the detector can introduce band broadening, which can manifest as peak tailing.[2] Additionally, the conditions of the sample injection and the detector settings can impact peak shape.

Troubleshooting Protocol:
  • Check for Extra-Column Volume:

    • Inspect all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1]

    • Verify all fittings are correctly made and not leaking. A poor connection can create a small void, leading to peak distortion.[23]

  • Evaluate Sample Solvent and Overload:

    • Solvent Mismatch: The sample should ideally be dissolved in the mobile phase or a solvent weaker than the mobile phase.[2][24] Injecting in a much stronger solvent can cause peak distortion.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can contribute to tailing.[2][6] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you may be overloading the column.

  • Review Detector Settings:

    • Ensure the detector sampling rate is adequate to capture the peak profile accurately. A slow sampling rate can distort the peak shape. A good starting point is 20 points across the peak.

Systematic Check Diagram:

G cluster_System System Checks cluster_Method Method Parameter Checks A Inspect Connections & Tubing B Check for Leaks A->B C Review Detector Settings B->C End Symmetrical Peak C->End D Sample Solvent Strength E Injection Volume/Concentration D->E E->End Start Peak Tailing Persists Start->A Start->D

A systematic check for system and method-related issues.

By methodically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve peak tailing issues in the chromatography of this compound, leading to more accurate and reliable analytical results.

References

stability of 2-Ethyl-3-hydroxyhexanoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Ethyl-3-hydroxyhexanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Understanding the stability profile is critical for ensuring data integrity, developing robust formulations, and defining appropriate storage and handling procedures.

Section 1: Compound Profile & Inherent Stability
Q1: What are the key structural features of this compound that influence its stability?

This compound is a chiral, branched-chain beta-hydroxy acid. Its stability is primarily governed by two functional groups: a carboxylic acid and a secondary alcohol.

  • Carboxylic Acid Group: This group makes the molecule acidic and susceptible to reactions common to carboxylic acids, such as salt formation with bases. It also influences the molecule's solubility and potential for interactions with container materials. Carboxylic acids can be corrosive to some metals.[1]

  • Secondary Alcohol at the C3 (Beta) Position: The hydroxyl (-OH) group is a site for oxidation. Secondary alcohols can be oxidized to form ketones.[2][3][4] The position of this hydroxyl group relative to the carboxyl group is crucial, as it can lead to specific degradation pathways like decarboxylation, especially if oxidized to a beta-keto acid.

Key functional groups of this compound.
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

Q2: What are the ideal short-term and long-term storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. While specific data for this compound is not extensively published, we can establish best practices based on its chemical nature and data from similar molecules like Valproic acid and other carboxylic acids.[1][5]

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale & Expert Insights
Temperature Long-term: ≤ -20°CShort-term (days): 2-8°CLower temperatures slow down potential degradation reactions, including oxidation. For compounds like Valproic acid, refrigeration or freezing helps maintain stability.[5] Storing at room temperature for extended periods is not recommended without specific stability data.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The secondary alcohol is susceptible to oxidation. Removing oxygen from the headspace of the container minimizes the risk of forming the corresponding beta-keto acid degradant.
Light Protect from light by using amber vials or storing in the dark.While specific photostability data is unavailable, many organic molecules can be sensitive to light.[6] Photolytic degradation is a common stress condition tested in forced degradation studies.[7] It is a standard precautionary measure.
Form Store as a neat solid or liquid if possible. If in solution, use aprotic solvents for long-term storage.Storing in solution, especially aqueous or protic solvents, can accelerate degradation pathways like hydrolysis or solvent-mediated reactions. If solutions are necessary, prepare them fresh.
Q3: Is this compound sensitive to pH? How should I prepare solutions?

Yes, the compound's stability is expected to be pH-dependent.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, particularly with heat, there is a risk of dehydration (elimination of the -OH group and a proton) to form an unsaturated carboxylic acid.

  • Neutral Conditions (pH 6-8): This is generally the mildest pH range for storage of aqueous solutions, though oxidation can still occur.

  • Basic Conditions (pH > 8): In basic solutions, the carboxylic acid will be deprotonated to its carboxylate salt form. While this may prevent certain reactions, strong bases could potentially promote other degradation pathways.

Best Practice for Solutions: For experimental use, prepare aqueous solutions fresh using purified water (e.g., HPLC-grade) and a suitable buffer if pH control is critical. Avoid prolonged storage of aqueous solutions.

Q4: What materials should I use for containers and labware when working with this compound?

Material compatibility is a key consideration to prevent contamination and sample loss.

  • Recommended: Borosilicate glass (Type I) containers with PTFE-lined caps are the gold standard. Glass is inert and minimizes the risk of leaching or adsorption. Studies on the similar compound, sodium valproate, have shown excellent stability in glass containers for extended periods.[8][9]

  • Use with Caution: Some plastics, particularly polypropylene, have been shown to cause significant loss of valproate due to adsorption into the container matrix.[8][9][10] If plasticware must be used, perform compatibility studies first.

  • Avoid: Do not store in metal containers, as carboxylic acids can be corrosive.[1] Also, avoid reactive plastics that may degrade upon contact with the chemical.

Q5: I observed a change in the physical appearance (e.g., color, precipitation) of my sample. What could be the cause?

A change in physical appearance is a clear indicator of a potential stability issue.

  • Color Change (e.g., yellowing): This often suggests oxidative degradation or the formation of minor, chromophoric (light-absorbing) impurities.

  • Precipitation in Solution: This could be due to several factors:

    • Temperature Change: The compound may be precipitating out of solution if the temperature is lowered and its solubility limit is exceeded.

    • pH Shift: A change in the pH of an unbuffered solution can alter the compound's ionization state and solubility.

    • Degradation: A degradant may be forming that is less soluble than the parent compound under the storage conditions.

Section 3: Troubleshooting Degradation Issues
Q6: My analysis shows a new peak that I suspect is a degradant. What are the most likely degradation pathways?

Based on the structure, there are two primary, predictable degradation pathways under common stress conditions.

  • Oxidation: The secondary alcohol at the C3 position is the most likely site of oxidation. This reaction converts the hydroxyl group into a ketone, yielding 2-Ethyl-3-oxohexanoic acid . This is often the first degradation product to check for.[11][12]

  • Decarboxylation (of the Oxidized Product): Beta-keto acids are known to be susceptible to decarboxylation (loss of CO2), especially upon heating or under certain pH conditions.[13] If 2-Ethyl-3-oxohexanoic acid is formed, it can subsequently decarboxylate to produce 4-Heptanone . In fact, studies on the metabolism of 2-ethylhexanoic acid have shown that its oxidized beta-keto metabolite can artifactually decarboxylate to 4-heptanone during analysis if samples are not handled properly.[14]

degradation_pathway parent This compound oxidized 2-Ethyl-3-oxohexanoic acid (β-Keto Acid Intermediate) parent->oxidized Oxidation [O] (e.g., O₂, Peroxide) decarboxylated 4-Heptanone oxidized->decarboxylated Decarboxylation (Heat, pH)

Primary degradation pathways for this compound.
Q7: How can I differentiate between oxidative degradation and other pathways?

To confirm the degradation pathway, you can perform a forced degradation study (see Protocol 2).

  • Spike with an Oxidant: Expose a sample of your compound to a mild oxidizing agent like hydrogen peroxide (H₂O₂). If the unknown peak increases significantly in this sample compared to a control, it strongly suggests it is an oxidation product.

  • Inert Atmosphere Control: Prepare a sample and store its headspace under an inert gas like nitrogen. If the formation of the impurity is inhibited or slowed compared to a sample stored in air, this also points to oxidation.

Q8: I suspect my compound is decarboxylating. Under what conditions is this most likely to occur?

Direct decarboxylation of a beta-hydroxy acid is generally not favorable. However, the decarboxylation of its oxidized beta-keto acid product is much more likely.[13][14] This two-step degradation process is often observed.

  • Conditions Promoting Decarboxylation:

    • Heat: Thermal stress is a major driver of decarboxylation for beta-keto acids.

    • Acidic or Basic Conditions: The reaction can be catalyzed by both acid and base.

    • Analytical Artifacts: Decarboxylation can sometimes occur in the high-temperature injection port of a gas chromatograph (GC).

If you suspect decarboxylation, analyze your sample using a less energy-intensive method like HPLC or LC-MS to see if the beta-keto acid intermediate can be observed.

Section 4: Technical Protocols
Protocol 1: Standard Stability Assessment Workflow

This workflow provides a systematic approach to evaluating the stability of your compound under defined conditions.

stability_workflow start Start: Prepare Homogeneous Stock of Compound t0 Time-Zero (T0) Analysis: Assay for purity & degradants. Establish baseline. start->t0 aliquot Aliquot into Vials for Each Condition & Time Point t0->aliquot storage Place Samples in Stability Chambers (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) aliquot->storage pull Pull Samples at Scheduled Time Points (e.g., 1, 3, 6 months) storage->pull analysis Analyze Samples: - Visual Inspection - Purity Assay (e.g., HPLC) - Impurity Profile pull->analysis compare Compare Results to T0 Data analysis->compare stable No Significant Change: Compound is Stable compare->stable Yes unstable Significant Change: Identify Degradants & Determine Degradation Rate compare->unstable No end End: Define Shelf-Life & Storage Conditions stable->end unstable->end

Workflow for a standard stability assessment study.
Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[6][15][16]

Objective: To intentionally degrade the sample to ~5-20% to generate and identify potential degradants.[16]

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For each condition, use three vials: the stressed sample, a control sample (stored at 2-8°C in the dark), and a blank (stress agent only).

2. Stress Conditions:

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents & ConditionsTypical DurationPrimary Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated to 60-80°C2 - 24 hoursDehydration
Base Hydrolysis 0.1 M NaOH, at room temp or heated to 60°C1 - 12 hoursBase-catalyzed reactions
Oxidation 3% H₂O₂, at room temperature12 - 48 hoursOxidation of the secondary alcohol
Thermal Heat sample (solid or solution) at 80-100°C24 - 72 hoursThermolysis, Decarboxylation
Photostability Expose to light source (ICH Q1B options)Per ICH Q1B guidelinesPhotolytic degradation

3. Procedure (Example for Oxidation): a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Store at room temperature, protected from light. c. At specified time points (e.g., 2, 8, 24 hours), take an aliquot, quench any remaining H₂O₂ if necessary, and dilute to a suitable concentration for analysis. d. Analyze using a stability-indicating method (e.g., HPLC-UV/MS).

4. Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for the formation of new peaks and a decrease in the area of the parent peak.

  • Use techniques like LC-MS to obtain mass information and help identify the structure of the new degradant peaks.

Section 5: References
  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from --INVALID-LINK--[11]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from --INVALID-LINK--[2]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from --INVALID-LINK--[12]

  • Clarke, H. M. (Ed.). (n.d.). Valproic Acid and Sodium Valproate: Comprehensive Profile. ResearchGate. Retrieved from --INVALID-LINK--[5]

  • Save My Exams. (2024). Oxidation of Alcohols (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from --INVALID-LINK--[3]

  • QuickTakes. (n.d.). How are hydroxy acids typically prepared through the hydrolysis of halo acids?. Retrieved from --INVALID-LINK--[17]

  • Jack Westin. (n.d.). Oxidation of Alcohols - Organic Chemistry. Retrieved from --INVALID-LINK--[4]

  • Dasgupta, A., & Dean, R. (1994). The stability of anticonvulsant drugs in whole blood. PubMed, 17(3), 205-9. Retrieved from --INVALID-LINK--[18]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from --INVALID-LINK--[1]

  • Sartnurak, S., & Christensen, J. M. (1990). Stability of valproate sodium syrup in various unit dose containers. PubMed, 47(11), 2291-4. Retrieved from --INVALID-LINK--[8]

  • International Society for Pharmaceutical Engineering. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from --INVALID-LINK--[15]

  • Sartnurak, S., & Christensen, J. M. (1990). Stability of Valproate Sodium Syrup in Various Unit Dose Containers. Oxford Academic, 47(11), 2291–2294. Retrieved from --INVALID-LINK--[9]

  • Sartnurak, S., & Christensen, J. M. (1990). Stability of Valproate Sodium Syrup in Various Unit Dose Containers. ResearchGate. Retrieved from --INVALID-LINK--[10]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--[6]

  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from --INVALID-LINK--[19]

  • Wei, N., & Beil, S. B. (2020). Oxidative decarboxylation of β‐hydroxy amino acid 4. ResearchGate. Retrieved from --INVALID-LINK--[20]

  • Baeg, J. O., et al. (2021). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Publications. Retrieved from --INVALID-LINK--

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from --INVALID-LINK--[16]

  • Google Patents. (1996). WO1996017818A1 - Production of hydroxy acids. Retrieved from --INVALID-LINK--[21]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--[7]

  • Singh, A., et al. (2015). Methods for Hydroxamic Acid Synthesis. PubMed Central. Retrieved from --INVALID-LINK--[22]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from --INVALID-LINK--[23]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from --INVALID-LINK--[24]

  • University of California, Berkeley. (n.d.). Safe Storage. Retrieved from --INVALID-LINK--[25]

  • North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid. Retrieved from --INVALID-LINK--[26]

  • USDA ARS. (2016). Chemical Compatible Storage. Retrieved from --INVALID-LINK--[27]

  • The Organic Chemistry Tutor. (2020). DECARBOXYLATION OF BETA-KETOACIDS + Synthesis Of Carboxylic Acids and Reductions Via LiAlH4. YouTube. Retrieved from --INVALID-LINK--[28]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from --INVALID-LINK--[13]

  • Pohl, M., et al. (2013). α-Hydroxy-β-keto acid rearrangement–decarboxylation: impact on thiamine diphosphate-dependent enzymatic transformations. Organic & Biomolecular Chemistry, 11(26), 4436-4441. Retrieved from --INVALID-LINK--[29]

  • PubChem. (n.d.). 2-Ethylhexanoic Acid. Retrieved from --INVALID-LINK--[30]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from --INVALID-LINK--[31]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl 3-hydroxyhexanoate. Retrieved from --INVALID-LINK--[32]

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--[33]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from --INVALID-LINK--[34]

  • Thermo Fisher Scientific. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. Retrieved from --INVALID-LINK--[35]

  • Grotz, M., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Molecular Nutrition & Food Research, 51(3), 301-6. Retrieved from --INVALID-LINK--[14]

  • PubChem. (n.d.). (2R,3S)-2-ethyl-3-hydroxyhexanoic acid. Retrieved from --INVALID-LINK--[36]

  • Ambeed. (n.d.). 29671-57-6 | this compound. Retrieved from --INVALID-LINK--[37]

References

minimizing decarboxylation of 2-ethyl-3-oxohexanoic acid during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-ethyl-3-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize the decarboxylation of this and other β-keto acids during analysis. Here, you will find scientifically grounded explanations, detailed experimental protocols, and practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes 2-ethyl-3-oxohexanoic acid and other β-keto acids so unstable?

2-ethyl-3-oxohexanoic acid belongs to the class of β-keto acids, which are known for their inherent instability.[1] The key to this instability lies in their chemical structure: a ketone group is positioned at the beta-carbon relative to a carboxylic acid. This arrangement makes the molecule highly susceptible to decarboxylation, a chemical reaction where the carboxyl group is lost as carbon dioxide (CO2), particularly when heated.[1][2] This degradation can lead to a significant underestimation of the analyte's concentration if not properly managed.

The mechanism of decarboxylation for β-keto acids proceeds through a cyclic, concerted transition state, which has a relatively low activation energy.[3][4] This process results in the formation of an enol intermediate that subsequently tautomerizes to a more stable ketone.[5][6] In the case of 2-ethyl-3-oxohexanoic acid, decarboxylation results in the formation of 4-heptanone.[7][8]

Q2: How do sample storage conditions impact the stability of 2-ethyl-3-oxohexanoic acid?

Storage temperature is a critical factor in preserving the integrity of β-keto acids. Studies on similar compounds have demonstrated significant degradation at higher temperatures. For instance, substantial loss of the β-keto acid acetoacetate can be observed within a week at -20°C, with almost complete degradation after 40 days.[1] In contrast, storage at -80°C dramatically slows this degradation process.[1] Therefore, it is strongly recommended to store all samples intended for 2-ethyl-3-oxohexanoic acid analysis at -80°C or lower to minimize decarboxylation.[1]

Q3: What is the effect of pH on the stability of 2-ethyl-3-oxohexanoic acid in solution?

The stability of β-keto acids is highly dependent on pH. The protonated form of the carboxylic acid is more prone to decarboxylation than its conjugate base (the carboxylate anion). Consequently, maintaining a neutral to slightly alkaline pH can enhance the stability of 2-ethyl-3-oxohexanoic acid in solution by keeping it in its deprotonated form. Conversely, acidic conditions favor the protonated state and accelerate decarboxylation.

Q4: Why is derivatization essential for the Gas Chromatography (GC) analysis of 2-ethyl-3-oxohexanoic acid?

Derivatization is a crucial step for the successful analysis of 2-ethyl-3-oxohexanoic acid by GC for two primary reasons:

  • Increased Volatility: β-keto acids are not volatile enough for direct GC analysis due to their polar carboxylic acid and ketone groups.[9] Derivatization converts these polar functionalities into less polar, more volatile derivatives.[9]

  • Enhanced Thermal Stability: The high temperatures used in the GC injector and column can readily induce decarboxylation.[1][9] Derivatization protects the thermally labile β-keto acid structure, preventing its degradation during analysis.[1][9]

Common and effective derivatization strategies include silylation and a two-step process of methoximation followed by silylation.[1][10]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Suggested Solution
Low or No Analyte Peak Analyte Degradation Prior to Derivatization: The 2-ethyl-3-oxohexanoic acid has decarboxylated before the derivatization step.- Ensure samples are consistently stored at -80°C.[1] - Minimize freeze-thaw cycles. - Perform all sample preparation steps on ice.[1]
Incomplete Derivatization: The derivatization reaction did not proceed to completion, leaving polar, non-volatile analyte behind.- Optimize derivatization conditions (reagent volume, temperature, and time). - Ensure the sample extract is completely dry before adding derivatization reagents, as moisture can quench the reaction.[10]
Analyte Degradation in the GC Inlet: The derivatized analyte is degrading in the hot injector port.- Use a lower injector temperature. - Employ a deactivated (silanized) inlet liner to minimize active sites.[1]
Poor Peak Shape (Tailing) Active Sites in the GC System: Free silanol groups on the column or liner are interacting with the derivatized analyte.- Use a high-quality, deactivated GC column and liner.[1] - Regularly condition the column according to the manufacturer's instructions.
Incomplete Derivatization: Residual polar groups on the analyte are interacting with the system.- Re-optimize the derivatization procedure to ensure complete reaction.
Inconsistent Retention Times Fluctuations in Column Temperature or Flow Rate: Inconsistent oven temperature or carrier gas flow can cause retention time shifts.- Ensure the GC oven is properly calibrated and maintaining a stable temperature. - Check for leaks in the gas lines and ensure the flow controller is functioning correctly.
Presence of 4-Heptanone Peak Decarboxylation Artifact: The presence of 4-heptanone indicates that the parent compound, 2-ethyl-3-oxohexanoic acid, has decarboxylated.- This is a strong indicator of sample degradation. Review and optimize all sample handling, storage, and preparation steps to minimize exposure to heat and acidic conditions. Immediate methylation of the urine extract has been shown to prevent this artifact formation.[7][8]
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Suggested Solution
Decreasing Peak Area Over a Sequence Analyte Degradation in the Autosampler: The 2-ethyl-3-oxohexanoic acid is degrading while waiting for injection.- Use a cooled autosampler tray, ideally set to 4°C. - Analyze samples as quickly as possible after preparation. - Ensure the mobile phase and any sample diluents are not acidic.
Poor Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both protonated and deprotonated forms.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH (e.g., using formic or phosphoric acid) often improves peak shape.[11]
Column Overload: Injecting too much analyte can lead to peak distortion.- Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Mobile Phase Instability: The mobile phase composition is changing over time.- Ensure the mobile phase is well-mixed and degassed. - Use fresh, high-purity solvents.
Column Temperature Fluctuation: The ambient temperature around the column is not stable.- Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to extract 2-ethyl-3-oxohexanoic acid from biological fluids while minimizing degradation.

Materials:

  • Biological fluid sample (e.g., plasma, serum, urine)

  • Ice bucket

  • Methanol (pre-chilled to -20°C)

  • Chloroform (pre-chilled to -20°C)

  • 0.9% NaCl solution (pre-chilled to 4°C)

  • Centrifuge capable of maintaining 4°C

  • Glass centrifuge tubes

Procedure:

  • Thaw frozen samples on ice.

  • To a glass centrifuge tube, add 100 µL of the sample.

  • Add 400 µL of pre-chilled methanol. Vortex for 30 seconds to precipitate proteins.

  • Add 200 µL of pre-chilled chloroform. Vortex for 30 seconds.

  • Add 300 µL of pre-chilled 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper aqueous-methanol phase, which contains the β-keto acids, into a clean tube.

  • Immediately proceed to derivatization (Protocol 2) or store the extract at -80°C.

Protocol 2: Two-Step Derivatization for GC-MS Analysis (Methoximation and Silylation)

This protocol protects the ketone and carboxylic acid groups of 2-ethyl-3-oxohexanoic acid to enhance its stability and volatility for GC-MS analysis.

Materials:

  • Dried sample extract from Protocol 1

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.

  • Methoximation Step:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 50 µL of MSTFA with 1% TMCS to the vial.[1]

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

Caption: Mechanism of β-keto acid decarboxylation.

Derivatization_Workflow GC-MS Derivatization Workflow start Dried Sample Extract (Containing 2-ethyl-3-oxohexanoic acid) methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Incubate at 60°C start->methoximation Protects Ketone Group silylation Step 2: Silylation (MSTFA + 1% TMCS) Incubate at 60°C methoximation->silylation Protects Carboxylic Acid Group analysis Analysis by GC-MS silylation->analysis Volatile & Stable Derivative

Caption: Two-step derivatization workflow for GC-MS analysis.

References

optimizing temperature and reaction time for 2-ethylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethylhexanoic acid (2-EHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and time. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring both success and safety in your work.

I. Overview of the Primary Synthesis Pathway

The dominant industrial route to 2-ethylhexanoic acid begins with the hydroformylation of propylene to produce butyraldehyde.[1][2] This is followed by a base-catalyzed aldol condensation of two butyraldehyde molecules, which, after dehydration, yields 2-ethylhexenal. Subsequent hydrogenation produces 2-ethylhexanal, the direct precursor that is finally oxidized to 2-ethylhexanoic acid.[1][2] Each of these steps is highly sensitive to temperature and reaction time, which are the primary levers for controlling yield, purity, and byproduct formation.

The overall process can be visualized as follows:

G cluster_0 Stage 1: Butyraldehyde Synthesis cluster_1 Stage 2: Aldehyde Condensation & Hydrogenation cluster_2 Stage 3: Oxidation to Final Product Propylene Propylene Butyraldehyde n-Butyraldehyde Propylene->Butyraldehyde Hydroformylation (Oxo Process) Butyraldehyde2 n-Butyraldehyde (2 eq.) Ethylhexenal 2-Ethylhexenal Butyraldehyde2->Ethylhexenal Aldol Condensation + Dehydration Ethylhexanal 2-Ethylhexanal Ethylhexenal->Ethylhexanal Hydrogenation Ethylhexanal2 2-Ethylhexanal EHA 2-Ethylhexanoic Acid Ethylhexanal2->EHA Oxidation G Start Observe High Byproducts CheckStep Which Synthesis Stage? Start->CheckStep Oxidation Oxidation Stage CheckStep->Oxidation Final Product Impurities Aldol Aldol Condensation Stage CheckStep->Aldol Intermediate Impurities Sol_Oxidation1 Decrease Temperature (e.g., to 40-60°C) Oxidation->Sol_Oxidation1 Sol_Oxidation2 Shorten Reaction Time (Use IPCs to find endpoint) Oxidation->Sol_Oxidation2 Sol_Aldol1 Decrease Temperature (e.g., to 80-120°C) Aldol->Sol_Aldol1 Sol_Aldol2 Ensure Proper Catalyst (e.g., NaOH concentration) Aldol->Sol_Aldol2

References

Technical Support Center: Catalyst Selection for the Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the catalytic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower your research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection and application of catalysts for the oxidation of 2-ethylhexanal.

Q1: What are the primary classes of catalysts used for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid?

A1: The catalysts employed for this transformation can be broadly categorized into two main classes: homogeneous and heterogeneous catalysts.[1][2][3]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid phase.[1][2] Common examples include metal salts such as manganese(II) acetate, cobalt(II) acetate, and nickel(II) acetate, as well as organocatalysts like N-hydroxyphthalimide (NHPI).[4][5][6] Homogeneous catalysts often exhibit high activity and selectivity due to excellent contact with the reactants.[1] However, their separation from the product mixture can be challenging and costly.[1][7]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[1][2] Examples include phosphomolybdovanadium heteropolyacids and metal oxides supported on materials like alumina.[8][9] The primary advantage of heterogeneous catalysts is their ease of separation and potential for recycling, which is beneficial for industrial applications.[1][3]

Q2: What are the key factors to consider when selecting a catalyst for my experiment?

A2: The optimal catalyst choice depends on several factors, including the desired reaction conditions, target yield and selectivity, and the scale of your operation. Key considerations include:

  • Activity and Selectivity: The catalyst should efficiently convert 2-ethylhexanal to 2-ethylhexanoic acid with minimal byproduct formation. For instance, N-hydroxyphthalimide has demonstrated high selectivity (>99%) under mild conditions.[4][10][11]

  • Reaction Conditions: Some catalysts require specific temperatures, pressures, or solvents to be effective. For example, certain manganese and cobalt salts can catalyze the reaction at room temperature and moderate pressure.[4][12]

  • Cost and Availability: The economic viability of the catalyst is a crucial factor, especially for large-scale synthesis.

  • Separation and Reusability: If catalyst recycling is a priority, a heterogeneous catalyst would be a more suitable choice.[1][8]

  • Environmental Impact: The use of "green" oxidants like air or oxygen is environmentally preferable to reagents like potassium permanganate.[4][8] Many modern catalytic systems are designed to utilize these more sustainable oxidants.[4][10][11]

Q3: What is the general mechanism for the aerobic oxidation of 2-ethylhexanal?

A3: The aerobic oxidation of aldehydes like 2-ethylhexanal is widely accepted to proceed via a free-radical autoxidation mechanism.[13][14] The key steps are:

  • Initiation: A radical initiator (which can be the catalyst or trace impurities) abstracts a hydrogen atom from the aldehyde, forming an acyl radical.

  • Propagation: The acyl radical reacts with molecular oxygen to form an acylperoxy radical.[15] This radical can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and a new acyl radical, continuing the chain reaction.

  • Formation of Criegee Intermediate: The peroxy acid can react with another molecule of the aldehyde to form a Criegee intermediate.[13][14]

  • Rearrangement and Product Formation: This intermediate undergoes a Baeyer-Villiger type rearrangement to yield two molecules of the carboxylic acid.[13][14]

G cluster_initiation Initiation cluster_propagation Propagation cluster_product_formation Product Formation A 2-Ethylhexanal B Acyl Radical A->B Radical Initiator C Acylperoxy Radical B->C + O2 D Peroxy Acid C->D + 2-Ethylhexanal D->B Forms new Acyl Radical E Criegee Intermediate D->E + 2-Ethylhexanal F 2-Ethylhexanoic Acid E->F Rearrangement

Q4: Can phase transfer catalysts be used for this oxidation?

A4: Yes, phase transfer catalysts (PTCs) can be effective, particularly when using an oxidant that is not soluble in the organic phase, such as aqueous hydrogen peroxide or dichromate solutions.[12][16][17] PTCs, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the oxidant from the aqueous phase to the organic phase where the aldehyde is present, thereby enabling the reaction to occur.[16] This technique can lead to high yields under mild conditions and can be a valuable strategy for certain experimental setups.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific challenges you may encounter during your experiments.

Guide 1: Low Yield of 2-Ethylhexanoic Acid

Problem: The conversion of 2-ethylhexanal is high, but the yield of the desired 2-ethylhexanoic acid is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Action
Byproduct Formation Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to identify any major byproducts. A common byproduct is 3-heptyl formate.[4]The formation of byproducts can be influenced by the solvent and catalyst. For example, non-polar solvents may favor the formation of formate esters.[6] Consider switching to a more polar solvent like isobutanol or octanoic acid, which has been shown to improve selectivity.[4][6]
Sub-optimal Reaction Temperature Review your reaction temperature. While higher temperatures generally increase the reaction rate, they can also lead to decreased selectivity and increased byproduct formation.[4]Conduct a temperature optimization study. For instance, with an NHPI catalyst in isobutanol, increasing the temperature from 30 to 60 °C increased conversion but decreased selectivity.[4] Finding the optimal balance is key.
Insufficient Oxidant Check the molar ratio of your oxidant (e.g., oxygen, air) to the 2-ethylhexanal. An insufficient amount of oxidant will limit the conversion to the acid.Increase the flow rate or pressure of the oxygen or air. Studies have shown that increasing the oxygen-to-aldehyde molar ratio can lead to a higher yield of the acid.[4]
Catalyst Deactivation If you are recycling your catalyst, its activity may decrease over time due to poisoning or structural changes.[18][19]For heterogeneous catalysts, consider a regeneration step (e.g., calcination) if applicable. For homogeneous catalysts, catalyst deactivation may necessitate fresh catalyst for each run.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up a series of parallel reactions in identical reactors.

  • Charge each reactor with the same amounts of 2-ethylhexanal, solvent, and catalyst.

  • Set each reactor to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C).

  • Run the reactions for the same amount of time under a constant flow of the oxidant.

  • After the reaction time, quench the reactions and analyze the product mixture of each by GC to determine the conversion and selectivity at each temperature.

  • Plot the yield of 2-ethylhexanoic acid as a function of temperature to identify the optimal condition.

G A Parallel Reaction Setup B Vary Temperature (e.g., 30, 40, 50, 60°C) A->B C Constant Reaction Time and Oxidant Flow B->C D Quench and Sample C->D E GC Analysis for Conversion and Selectivity D->E F Identify Optimal Temperature E->F

Guide 2: Difficulty in Catalyst Separation and Reuse

Problem: You are using a homogeneous catalyst and are facing challenges in separating it from the product mixture for reuse.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Action
Homogeneous Nature of the Catalyst The catalyst is fully dissolved in the reaction medium.[1]Option 1: Switch to a Heterogeneous Catalyst. If catalyst reuse is a primary objective, transitioning to a solid catalyst like a phosphomolybdovanadium heteropolyacid is a practical solution.[8] These can be easily separated by filtration. Option 2: Employ a Biphasic System. Utilize a solvent system where the catalyst is soluble in one phase and the product is soluble in another, allowing for separation by decantation.[7]
Product-Catalyst Complexation In some cases, the product may form a stable complex with the metal catalyst, making separation difficult.Option 3: Post-Reaction Precipitation. Investigate changing the solvent or pH after the reaction to precipitate the catalyst. For example, adding an anti-solvent might cause the catalyst to crash out of the solution.

Experimental Protocol: Evaluating a Heterogeneous Catalyst

  • Select a commercially available or synthesized heterogeneous catalyst (e.g., H₄PMo₁₁VO₄₀).[8]

  • Add the catalyst, 2-ethylhexanal, and a suitable solvent to the reactor.

  • Run the reaction under the optimized conditions for the chosen catalyst.

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • Wash the recovered catalyst with a suitable solvent and dry it.

  • Analyze the product mixture to determine the yield and selectivity.

  • Use the recovered catalyst in a subsequent reaction to assess its reusability and any potential loss of activity.

G A Reaction with Heterogeneous Catalyst B Filtration to Separate Catalyst A->B C Product Analysis (GC) B->C D Catalyst Washing and Drying B->D E Reuse Catalyst in a New Reaction D->E F Compare Yields of Consecutive Runs E->F

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Ethyl-3-hydroxyhexanoic Acid

This compound, a C8 organic acid with both a hydroxyl and an ethyl branch, presents a unique analytical challenge. Its structure suggests potential roles in metabolic pathways, either as an endogenous metabolite, a microbial fermentation product, or a metabolite of a xenobiotic compound. Accurate quantification of this molecule in complex biological matrices is paramount for understanding its physiological or pathological significance. This guide provides a comparative analysis of two primary analytical techniques for the validation of methods for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of analytical methodology is not merely a technical decision but a foundational element that dictates the reliability and interpretability of research and development outcomes.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a robust and defensible validation strategy in line with regulatory expectations.

Comparative Overview of Analytical Methodologies

The analysis of small, polar organic acids like this compound is often complicated by their poor volatility and retention on conventional chromatographic columns. Both GC-MS and LC-MS/MS offer viable solutions, but each has distinct advantages and disadvantages that must be considered in the context of the specific research question.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Sample Volatility Requires derivatization to increase volatility and thermal stability.Can analyze less volatile and thermally labile compounds, though derivatization is often used to improve chromatographic behavior and ionization efficiency.
Derivatization Mandatory for polar analytes like this compound. Common reagents include silylating agents (e.g., BSTFA, MSTFA).Often required for small polar molecules to improve retention on reversed-phase columns and enhance ionization. Reagents like 3-nitrophenylhydrazine (3-NPH) are common.[1]
Sensitivity Generally offers good sensitivity, particularly with selected ion monitoring (SIM).Typically provides higher sensitivity, especially with multiple reaction monitoring (MRM) on a triple quadrupole instrument.
Selectivity High selectivity is achieved through chromatographic separation and mass filtering.Very high selectivity due to the use of precursor-to-product ion transitions (MRM).
Matrix Effects Less prone to ion suppression/enhancement compared to LC-MS.Susceptible to matrix effects, which can impact accuracy and precision.
Throughput Can be lower due to longer run times and more involved sample preparation.Generally offers higher throughput with faster chromatographic runs.
Cost Instrumentation is generally less expensive to purchase and maintain.Higher initial and ongoing operational costs.

The Cornerstone of Method Validation: Adherence to Regulatory Guidelines

A scientifically sound analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry are the cornerstones of this process.[2][3] These guidelines outline the key parameters that must be evaluated to demonstrate a method's reliability.

The validation of a method for an endogenous substance like this compound requires special considerations, as obtaining a truly blank matrix is often impossible.[4][5] In such cases, a surrogate matrix (an artificial matrix devoid of the analyte) or a surrogate analyte (a stable isotope-labeled version of the analyte) is employed for calibration.[6]

Caption: A generalized workflow for analytical method validation.

Comparative Experimental Protocols and Validation Data

The following sections provide detailed, albeit adapted from literature on similar compounds, experimental protocols for the analysis of this compound by both GC-MS and LC-MS/MS, along with expected validation performance data.

Method 1: GC-MS with Silylation Derivatization

Rationale: Silylation is a robust and widely used derivatization technique for compounds containing hydroxyl and carboxyl groups, making them amenable to GC-MS analysis.[7] This method is expected to provide excellent chromatographic resolution and mass spectral characterization.

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous organic acid).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge.[8]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) after acidification.[9]

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10]

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless, 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550 or Selected Ion Monitoring (SIM) for target ions.

Expected Validation Performance:

Validation ParameterAcceptance Criteria (Typical)Expected Performance (GC-MS)
Linearity (r²) ≥ 0.99> 0.995
Range To be defined based on expected concentrations1 - 500 µM
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10~1 µM
Specificity No significant interfering peaks at the retention time of the analyte and IS.High, with good chromatographic separation from matrix components.
Robustness Insensitive to small, deliberate changes in method parameters.Consistent results with minor variations in oven temperature ramp and gas flow.
Method 2: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

Rationale: Derivatization with 3-NPH targets the carboxyl group, creating a derivative with improved reversed-phase retention and enhanced ionization efficiency in negative ion mode ESI-MS/MS.[1] This approach is favored for its high sensitivity and specificity.

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (stable isotope-labeled this compound).

    • Precipitate proteins with 400 µL of ice-cold methanol, vortex, and centrifuge.

  • Derivatization:

    • To the supernatant, add 50 µL of 200 mM 3-NPH in 50% acetonitrile and 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% acetonitrile.

    • Incubate at 40°C for 30 minutes.

    • Quench the reaction with 20 µL of 0.1% formic acid.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from isomers and matrix components.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions: Electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (Methanol) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_Reagents Add 3-NPH & EDC/Pyridine Supernatant->Add_Reagents Incubate Incubate (40°C, 30 min) Add_Reagents->Incubate Quench Quench Reaction (Formic Acid) Incubate->Quench Inject Inject into LC-MS/MS Quench->Inject Separate C18 Column Separation Inject->Separate Detect ESI- MS/MS Detection (MRM) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis with 3-NPH derivatization.

Expected Validation Performance:

Validation ParameterAcceptance Criteria (Typical)Expected Performance (LC-MS/MS)
Linearity (r²) ≥ 0.99> 0.998
Range To be defined based on expected concentrations0.1 - 100 µM
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8% to +8%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 8%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10~0.1 µM
Specificity No significant interfering peaks at the retention time and MRM transition of the analyte and IS.Very high, due to the specificity of MRM.
Matrix Effect To be assessed and minimized.Potential for ion suppression/enhancement, requires careful evaluation.
Robustness Insensitive to small, deliberate changes in method parameters.Consistent results with minor variations in mobile phase composition and column temperature.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the validated analysis of this compound.

  • GC-MS offers a cost-effective and robust platform, particularly beneficial when high chromatographic resolution is required to separate isomers. The extensive spectral libraries available for EI-MS can aid in the identification of unknown metabolites.

  • LC-MS/MS provides superior sensitivity and throughput, making it the method of choice for high-throughput screening or when very low concentrations of the analyte are expected. The high specificity of MRM minimizes the impact of matrix interferences, which is a significant advantage when working with complex biological samples.

The selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the number of samples to be analyzed, and the available instrumentation. Regardless of the chosen technique, a rigorous validation process, guided by ICH and FDA principles, is essential to ensure the generation of reliable and defensible data.

References

A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for 2-Ethyl-3-hydroxyhexanoic acid (EHA). As a metabolite and potential impurity in pharmaceutical manufacturing, defining the lower limits of its reliable measurement is critical for safety, quality control, and regulatory compliance.[1][2]

This document moves beyond a simple listing of steps. It is designed to provide you with the causal logic behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory standards. We will explore and compare two powerful analytical techniques—Ion Chromatography (IC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the foundational knowledge to select and validate the appropriate method for your application.

Part 1: The Authoritative Framework: Understanding LOD & LOQ per ICH Q2(R1)

Before delving into specific methods, we must ground our work in the globally recognized standard for analytical procedure validation: the International Council for Harmonisation's (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[3] This guideline provides the framework and mathematical basis for establishing and validating LOD and LOQ.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[4] It is a statement of signal presence, distinguishing it from background noise.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[3] This is the minimum level at which you can confidently report a quantitative result.

The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining these limits.[4][5] The choice of method depends on whether the analytical procedure is instrumental and whether it exhibits baseline noise.

ICH_Method_Selection start Start: Determine LOD/LOQ is_instrumental Is the analytical procedure instrumental? start->is_instrumental has_noise Does the procedure exhibit baseline noise? is_instrumental->has_noise Yes visual Visual Evaluation (Non-instrumental methods) is_instrumental->visual No sn_ratio Signal-to-Noise Ratio LOD ≈ 3:1 LOQ ≈ 10:1 has_noise->sn_ratio Yes cal_curve Calibration Curve Method (Std. Dev. of Response & Slope) has_noise->cal_curve No (or as alternative)

Caption: Decision workflow for selecting an appropriate LOD/LOQ determination method based on ICH Q2(R1).

For instrumental methods like chromatography, the two most common approaches are the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.[4]

  • Signal-to-Noise (S/N) Ratio: This approach involves comparing the signal height from a sample with a known low concentration of the analyte to the magnitude of the baseline noise. A commonly accepted S/N ratio is 3:1 for LOD and 10:1 for LOQ.[3][5] This method is often practical but can be less precise than the calibration curve method.

  • Standard Deviation of the Response and the Slope (Calibration Curve Method): This is the most statistically robust method. The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    Where:

    • σ (sigma) = The standard deviation of the response. This can be determined from the standard deviation of blank measurements, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[4][6]

    • S = The slope of the calibration curve.[6]

Part 2: Comparative Guide: IC vs. GC-MS for this compound

The physicochemical properties of this compound (a polar, non-volatile organic acid) make it amenable to analysis by several chromatographic techniques.[7] Here, we compare a direct injection method using Ion Chromatography (IC) with a classic approach requiring derivatization, Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureMethod A: Ion Chromatography (IC)Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on ionic interactions with a stationary phase, followed by suppressed conductivity detection.Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.
Sample Prep Minimal; direct injection of aqueous solution.[2]Requires derivatization to increase volatility (e.g., silylation).[1]
Reported LOD 0.036 µg/mL (in water)[2]Method-dependent; typically in the low ng/mL to pg/mL range after derivatization.[8]
Reported LOQ 0.12 µg/mL (in water)[2]Method-dependent; typically in the low ng/mL range.[8]
Selectivity Good for ionic species; potential interference from other organic acids.Excellent; mass spectrometer provides high selectivity and structural confirmation.
Primary Application Quantifying impurities in Active Pharmaceutical Ingredients (APIs) like potassium clavulanate.[9]Analysis of metabolites in complex biological matrices like urine.[1]
Expertise Insight Simpler, faster workflow due to lack of derivatization. Ideal for routine QC environments.More complex workflow but offers higher specificity, making it suitable for complex research applications.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating. They include system suitability checks and clear steps for data analysis, ensuring the trustworthiness of the generated LOD and LOQ values.

Protocol 1: LOD/LOQ Determination by Ion Chromatography (IC)

This protocol is adapted from a validated method for determining 2-ethylhexanoic acid as an impurity, a structurally similar compound, demonstrating excellent applicability.[2][9]

IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_stock 1. Prepare 1000 µg/mL Stock Solution of EHA prep_cal 2. Prepare Calibration Standards (e.g., 0.05 to 1.0 µg/mL) prep_stock->prep_cal prep_blank 3. Prepare Blank Samples (DI Water) prep_cal->prep_blank inject_cal 5. Inject Calibration Standards prep_cal->inject_cal inject_blank 4. Inject Blank Samples (n≥7) prep_blank->inject_blank calc_sigma 6. Calculate Standard Deviation (σ) of Blank Responses inject_blank->calc_sigma calc_slope 7. Generate Calibration Curve & Determine Slope (S) inject_cal->calc_slope calc_lod_loq 8. Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) calc_sigma->calc_lod_loq calc_slope->calc_lod_loq prep_verify 9. Prepare Spiked Samples at Calculated LOD & LOQ calc_lod_loq->prep_verify analyze_verify 10. Analyze Spiked Samples (n≥6) Confirm S/N and Precision prep_verify->analyze_verify

Caption: Step-by-step workflow for LOD/LOQ determination using the Ion Chromatography method.

Methodology:

  • Instrumentation: A Reagent-Free™ Ion Chromatography (RFIC™) system (e.g., Dionex ICS-2100) equipped with a suppressed conductivity detector is recommended.[2]

    • Column: IonPac AS11 or similar anion-exchange column suitable for organic acid analysis.

    • Eluent: Electrolytically generated potassium hydroxide (KOH) gradient.

    • Detection: Suppressed conductivity.

  • Reagent and Standard Preparation:

    • Prepare a 1000 µg/mL primary stock solution of this compound in deionized water.

    • Perform serial dilutions to create a set of at least seven calibration standards in the low concentration range (e.g., near the expected LOD, such as 0.01 µg/mL to 1.0 µg/mL).

  • Blank Analysis:

    • Perform at least seven replicate injections of a blank sample (deionized water).

    • Measure the peak height or area response at the retention time corresponding to the analyte.

    • Calculate the standard deviation (σ) of these blank responses.

  • Calibration Curve Construction:

    • Inject the prepared calibration standards in triplicate.

    • Plot the mean response (peak area or height) versus the concentration.

    • Perform a linear regression analysis to obtain the slope (S) of the curve. The correlation coefficient (r²) should be > 0.995.[5]

  • LOD and LOQ Calculation:

    • Use the values for σ (from blank analysis) and S (from the calibration curve) in the ICH equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Example Calculation: Based on published data for a similar compound, baseline noise (equivalent to σ) was 1.4 nS.[2] If a calibration curve yielded a slope of 38.9 nS/(µg/mL), the calculated LOD would be: LOD = 3.3 * (1.4 / 38.9) ≈ 0.12 µg/mL. This demonstrates the direct application of the formula.

  • Verification (Trustworthiness Step):

    • Prepare new samples spiked with EHA at the calculated LOD and LOQ concentrations.

    • Analyze these samples (n=6) to confirm that the analyte can be reliably detected (for LOD) with an S/N ratio of ~3 and quantified with acceptable precision (e.g., %RSD < 20%) at the LOQ.[6]

Protocol 2: LOD/LOQ Determination by GC-MS

This protocol is based on established methods for analyzing EHA as a metabolite in biological fluids, which requires derivatization to make the analyte volatile.[1]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_stock 1. Prepare Stock & Calibration Standards spike_is 2. Spike with Internal Standard (e.g., trans-cinnamic acid) prep_stock->spike_is derivatize 3. Derivatize with Silylating Agent (e.g., TBDMS) spike_is->derivatize inject_cal 4. Inject Derivatized Standards derivatize->inject_cal inject_blank 5. Inject Derivatized Blanks (n≥7) derivatize->inject_blank calc_curve 6. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) inject_cal->calc_curve get_residual_sd 7. Determine Residual Std. Dev. (σ) and Slope (S) from Regression inject_blank->get_residual_sd calc_curve->get_residual_sd calc_lod_loq 8. Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) get_residual_sd->calc_lod_loq verify 9. Prepare and Analyze Spiked Samples at Calculated LOD & LOQ to Confirm calc_lod_loq->verify

Caption: Step-by-step workflow for LOD/LOQ determination using the GC-MS with derivatization method.

Methodology:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Reagent and Standard Preparation:

    • Prepare stock and calibration standards of EHA as in the IC method.

    • An internal standard (IS), such as trans-cinnamic acid, should be used to correct for variability in derivatization and injection.[1]

  • Derivatization Procedure:

    • To an aliquot of each standard and blank, add the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to convert the polar hydroxyl and carboxylic acid groups into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives.[1]

    • Heat the mixture to ensure complete reaction.

  • GC-MS Analysis:

    • Inject the derivatized standards and blanks onto the GC-MS.

    • Monitor characteristic ions for the derivatized EHA and the internal standard in SIM mode.

  • Calibration and Calculation:

    • For this method, using the residual standard deviation of the regression line for σ is most appropriate, as derivatizing a "true" blank may still introduce background peaks.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • From the linear regression output, obtain the slope (S) and the residual standard deviation of the regression line (σ).

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .

  • Verification: As with the IC method, the calculated LOD and LOQ must be experimentally confirmed by analyzing freshly prepared and derivatized samples at these specific concentrations.

Conclusion

Determining the LOD and LOQ for this compound is not a one-size-fits-all process. The choice between a direct analysis method like Ion Chromatography and a more complex, derivatization-based method like GC-MS depends entirely on the application's requirements.

  • For routine quality control in a defined matrix where simplicity and throughput are key, the IC method offers a validated, robust, and efficient solution.[9]

  • For exploratory research in complex biological matrices where absolute certainty of identification and the highest sensitivity are required, the GC-MS method provides unparalleled selectivity and confirmatory power.[1]

Regardless of the chosen technique, adherence to the principles outlined in the ICH Q2(R1) guideline is paramount. By employing a statistically valid approach and performing experimental verification, you can establish trustworthy and defensible limits of detection and quantification for your analytical procedure.

References

A Senior Application Scientist's Guide to the Accurate and Precise Measurement of 2-Ethyl-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and metabolic research, the precise and accurate quantification of endogenous and exogenous compounds is paramount. 2-Ethyl-3-hydroxyhexanoic acid, a metabolite of interest, requires robust analytical methodologies to ensure data integrity for pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth comparison of common analytical techniques for the measurement of this compound, grounded in the principles of bioanalytical method validation as mandated by regulatory authorities like the FDA and EMA.[1][2][3][4]

The Foundation: Principles of Bioanalytical Method Validation

Before delving into specific techniques, it is crucial to understand the cornerstones of a validated bioanalytical method. The objective is to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[3][4] Key validation parameters, as outlined in guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," include:

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5][6] This is typically expressed as the coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[6]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.

Failure to adhere to these principles can lead to erroneous data, impacting critical decisions in drug development and research.

Comparative Analysis of Measurement Methodologies

The two most prevalent and powerful techniques for the quantification of small organic acids like this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in analytical chemistry for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility and thermal stability.

Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Causality in Experimental Choices:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical for removing interfering matrix components such as proteins and phospholipids, thereby enhancing selectivity and reducing ion suppression.

  • Derivatization: Silylation is a common choice for organic acids, replacing acidic protons with trimethylsilyl (TMS) groups. This not only increases volatility but can also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification. The choice of derivatizing agent (e.g., BSTFA, MSTFA) can impact reaction efficiency and by-product formation.

Performance Characteristics (Hypothetical Data Based on Similar Analytes):

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Selectivity High, dependent on chromatographic separation and mass filtering.
Throughput Moderate, due to longer run times and sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. It often allows for direct analysis of the analyte without derivatization.

Workflow for LC-MS/MS Analysis

Caption: General workflow for the LC-MS/MS analysis of this compound.

Causality in Experimental Choices:

  • Sample Preparation: While simpler than for GC-MS, a protein precipitation step is often sufficient to remove the bulk of matrix interferences. For cleaner extracts and lower detection limits, SPE may be employed.

  • Chromatography: Reversed-phase chromatography using a C18 column is a common starting point. The choice of mobile phase (e.g., methanol or acetonitrile with a formic acid modifier) is crucial for achieving good peak shape and retention.

  • Ionization and Mass Analysis: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids. The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The selection of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[8]

Performance Characteristics (Hypothetical Data Based on Similar Analytes):

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Selectivity Very high due to the specificity of MS/MS detection.
Throughput High, with typical run times of a few minutes per sample.

Head-to-Head Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation More complex, requires derivatization.Simpler, often protein precipitation is sufficient.
Sensitivity Good, but generally lower than LC-MS/MS.Excellent, often reaching sub-ng/mL levels.
Selectivity High.Very high, especially with SRM.
Throughput Moderate.High.
Robustness Can be very robust, but derivatization can introduce variability.Generally robust, but susceptible to matrix effects.
Cost Lower initial instrument cost.Higher initial instrument cost.

Experimental Protocols

Protocol 1: GC-MS Method for this compound
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard solution.

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) of characteristic ions.

Protocol 2: LC-MS/MS Method for this compound
  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add an internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Conditions: Electrospray ionization (ESI) in negative mode. Optimize precursor and product ions for this compound and the internal standard for selected reaction monitoring (SRM).

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise measurements of this compound. The choice between them often depends on the specific requirements of the study. For high-throughput applications requiring the utmost sensitivity, LC-MS/MS is generally the preferred method. However, GC-MS remains a viable and cost-effective option, particularly in laboratories where it is already well-established. Regardless of the chosen technique, a thorough method validation in accordance with regulatory guidelines is non-negotiable to ensure the generation of reliable and defensible data.

References

A Comparative Analysis of 2-Ethyl-3-hydroxyhexanoic Acid and Other Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fatty acids, long recognized as fundamental building blocks of lipids and primary sources of cellular energy, are now increasingly appreciated for their diverse and potent roles as signaling molecules that regulate a vast array of metabolic processes.[1][2] The specific structure of a fatty acid dictates its metabolic fate and biological function, leading to a wide spectrum of effects from essential nutrients to potent toxins. This guide delves into a comparative analysis of a lesser-known fatty acid, 2-Ethyl-3-hydroxyhexanoic acid, with other well-characterized fatty acids to provide researchers, scientists, and drug development professionals with a framework for understanding and investigating its potential biological impact.

This compound is a metabolite of 2-ethylhexanoic acid (2-EHA), a compound used in the manufacturing of plasticizers, lubricants, and other industrial products.[3][4] Its presence in biological samples often serves as a biomarker of exposure to these chemicals.[3] Structurally, it bears a resemblance to valproic acid (VPA), a branched-chain fatty acid widely used as an anticonvulsant and mood stabilizer, which is also a known teratogen and metabolic disruptor.[5][6]

This guide will provide a comparative analysis of this compound against two distinct classes of fatty acids: the xenobiotic, structurally similar valproic acid, and the endogenously produced, metabolically crucial short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. We will explore their chemical properties, metabolic pathways, and known biological effects, and provide detailed experimental protocols for their comparative analysis in a laboratory setting.

Chemical and Metabolic Profiles of Selected Fatty Acids

A fatty acid's biological activity is intrinsically linked to its chemical structure and how it is processed by cellular machinery. This section compares the profiles of our selected fatty acids.

This compound and its Precursor, 2-EHA
  • Chemical Structure: this compound (C8H16O3) is an eight-carbon fatty acid characterized by an ethyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3).[7][8]

  • Metabolic Origin: It is not an endogenous metabolite in humans under normal conditions. Instead, it is a product of the metabolism of 2-ethylhexanoic acid (2-EHA). The metabolic conversion occurs via the initial steps of the β-oxidation pathway.[3][9] However, the ethyl-branching at the C2 position is thought to hinder complete oxidation, leading to the accumulation and excretion of hydroxylated intermediates like this compound.[9] Its detection in urine is therefore indicative of exposure to certain phthalate plasticizers which are metabolized to 2-EHA.[3]

Valproic Acid (VPA)
  • Chemical Structure: VPA (2-propylpentanoic acid) is also an eight-carbon, branched-chain fatty acid. Its structural similarity to 2-EHA is a key reason for its inclusion in this comparison.

  • Metabolic Context: VPA is a pharmaceutical agent used for treating epilepsy and bipolar disorders.[5]

  • Biological Effects: Despite its therapeutic benefits, VPA is a well-documented teratogen, capable of causing major congenital malformations.[6][10][11] Its mechanisms of toxicity are multifaceted and include the inhibition of histone deacetylases (HDACs), disruption of folate metabolism, and, most relevant to this guide, the impairment of mitochondrial fatty acid β-oxidation.[5][12][13] This interference with lipid metabolism can lead to conditions like drug-induced liver steatosis (fatty liver).[13][14]

Short-Chain Fatty Acids (SCFAs): Acetate, Propionate, and Butyrate
  • Chemical Structures: SCFAs are fatty acids with fewer than six carbon atoms. Acetate (C2), propionate (C3), and butyrate (C4) are the most abundant in the human gut.[15]

  • Metabolic Origin: They are primarily produced by the anaerobic fermentation of dietary fibers by the gut microbiota.[15][16]

  • Biological Effects: In stark contrast to VPA, SCFAs are generally considered beneficial. Butyrate is the preferred energy source for colonocytes, the cells lining the colon. All three SCFAs play crucial roles in maintaining gut homeostasis, regulating the immune system, and acting as signaling molecules that can influence host metabolism far beyond the gut.[15][17]

The following diagram illustrates the metabolic origin of this compound.

Phthalates Phthalate Plasticizers (e.g., DEHP) EHA 2-Ethylhexanoic Acid (2-EHA) Phthalates->EHA Metabolism in vivo BetaOx Mitochondrial β-Oxidation (Incomplete) EHA->BetaOx Metabolite This compound Excretion Urinary Excretion Metabolite->Excretion BetaOx->Metabolite

Caption: Metabolic formation of this compound.

Comparative Analysis of Biological Effects

Impact on Cellular Lipid Metabolism and Steatosis

A common mechanism of drug-induced liver injury is the disruption of fatty acid metabolism, leading to the abnormal accumulation of lipids (mainly triglycerides) within hepatocytes, a condition known as steatosis.[14][18]

  • VPA as a Model for Steatosis Induction: VPA is known to induce microvesicular steatosis.[13] It achieves this by impairing the transport of fatty acids into the mitochondria and by directly inhibiting key enzymes of the β-oxidation pathway.[13][14] This creates an energy deficit and a surplus of fatty acids in the cytoplasm, which are then re-esterified into triglycerides and stored in lipid droplets.

  • Hypothesized Effect of 2-EHA and its Metabolites: Given the structural similarity between 2-EHA and VPA, it is plausible that 2-EHA could induce similar steatotic effects by interfering with β-oxidation. The presence of this compound as a major metabolite signals that the β-oxidation of its parent compound is stalled. The accumulation of this and other intermediates could contribute to cellular stress and lipid dysregulation.

  • Contrasting Role of SCFAs: SCFAs, particularly butyrate, are readily oxidized by colonocytes for energy. In the liver, acetate serves as a substrate for lipid synthesis, but under normal physiological conditions, SCFAs are part of a healthy metabolic feedback loop and are not associated with steatosis.[15]

Experimental Protocols for Comparative Analysis

To empirically test the hypotheses outlined above, a series of robust and validated in vitro experiments are necessary. As a Senior Application Scientist, I advocate for protocols that are not only precise but also self-validating, incorporating appropriate controls to ensure data integrity.

Protocol 1: Quantification of Fatty Acids in Biological Samples via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the sensitive and specific quantification of fatty acids in complex biological matrices.[1][2][19] This is crucial for both measuring the uptake of the administered fatty acids by cells and for analyzing changes in the overall cellular fatty acid profile.

Rationale for Experimental Choices:

  • Derivatization: Fatty acids are often not volatile enough for GC analysis. Derivatization to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters increases their volatility and improves chromatographic separation.[1][19] PFB derivatization followed by negative chemical ionization MS offers exceptional sensitivity.[1]

  • Internal Standards: The addition of stable isotope-labeled internal standards (e.g., d3-palmitic acid) at the very beginning of the sample preparation process is critical.[20] This accounts for any loss of analyte during extraction and derivatization, ensuring high accuracy and precision in quantification.

Step-by-Step Methodology:

  • Sample Collection: For in vitro experiments, collect cell pellets and culture media separately. A typical sample size is 0.5 to 2 million cells.[20]

  • Internal Standard Spiking: Add a known amount of a deuterated fatty acid internal standard mixture to each sample.[20]

  • Lipid Extraction:

    • Lyse cells using methanol.

    • Perform a liquid-liquid extraction using a solvent system like iso-octane or a chloroform:methanol mixture to separate lipids from other cellular components.[20]

    • Acidify the mixture to ensure fatty acids are in their protonated, less polar form, which improves their extraction into the organic phase.

  • Derivatization to PFB Esters:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in acetonitrile containing diisopropylethylamine.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFB-Br), and incubate at room temperature for 20-30 minutes.[1][20]

  • GC-MS Analysis:

    • Dry the derivatized sample and reconstitute in a small volume of a suitable solvent (e.g., iso-octane).

    • Inject 1 µL of the sample onto a GC-MS system.

    • GC Conditions: Use a capillary column (e.g., HP-5MS) with an appropriate temperature gradient to separate the fatty acid esters. A typical program might start at 100°C and ramp up to 320°C.[21]

    • MS Conditions: Use negative chemical ionization (NCI) for high sensitivity. Monitor the specific mass-to-charge ratio (m/z) for each fatty acid PFB ester and its corresponding internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the fatty acids of interest and the internal standard.

    • Calculate the concentration of each fatty acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[20]

cluster_prep Sample Preparation cluster_analysis Analysis Sample Cell Pellet or Culture Medium Spike Add Deuterated Internal Standards Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Deriv Derivatization (PFB-Br) Extract->Deriv GCMS GC-MS Analysis (NCI Mode) Deriv->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quant Quantification vs. Standard Curve Data->Quant

Caption: Experimental workflow for GC-MS based fatty acid quantification.

Protocol 2: In Vitro Assay for Drug-Induced Steatosis

This protocol uses the human hepatoma cell line HepG2, a widely accepted model for studying liver toxicity, to assess the potential of the selected fatty acids to induce lipid accumulation.[14][18]

Rationale for Experimental Choices:

  • Cell Line: HepG2 cells are robust and maintain many key hepatic functions, making them suitable for screening potential hepatotoxins.[22] Primary human hepatocytes are a more physiologically relevant but also more complex system.

  • Lipid Staining: Nile Red is a fluorescent dye that is highly specific for neutral lipids (triglycerides) stored in intracellular lipid droplets. Its fluorescence intensity can be quantified using a plate reader or high-content imaging system, providing a robust measure of steatosis.[23]

  • Quantitative Confirmation: While staining provides a good initial screen, it should be confirmed with a more direct biochemical assay, such as a colorimetric or fluorometric assay that measures total triglyceride content after cell lysis.[24][25][26]

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in a 96-well plate until they reach approximately 80-90% confluency.

  • Compound Treatment:

    • Prepare stock solutions of this compound, 2-EHA, VPA, and butyrate (as a negative control).

    • Treat the cells with a range of concentrations of each fatty acid (e.g., 10 µM to 1 mM) for 24-48 hours. Include a vehicle control (e.g., DMSO or media).

  • Nile Red Staining (for imaging or plate reader):

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Add a working solution of Nile Red (e.g., 1 µg/mL in PBS) and incubate in the dark for 10-15 minutes.

    • Wash away excess stain.

  • Data Acquisition:

    • Fluorescence Microscopy/High-Content Imaging: Acquire images to visualize the lipid droplets.

    • Fluorescence Plate Reader: Measure the fluorescence intensity (e.g., excitation ~550 nm, emission ~635 nm) to quantify total lipid accumulation.

  • Triglyceride Quantification (for confirmation):

    • In a parallel plate, lyse the treated cells.

    • Use a commercial triglyceride quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.[24][25] These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then used in a reaction that produces a detectable signal.[26]

  • Data Analysis:

    • Normalize the fluorescence or absorbance readings to cell viability (which can be measured in a parallel plate using an assay like MTT or CellTiter-Glo) to ensure the observed effects are not due to cytotoxicity.

    • Plot the dose-response curves for each compound.

Start Culture HepG2 cells in 96-well plate Treat Treat with Fatty Acids (24-48 hours) Start->Treat WashFix Wash and Fix Cells Treat->WashFix Confirm Confirm with Triglyceride Quantification Kit Treat->Confirm Parallel Plate Stain Stain with Nile Red WashFix->Stain Acquire Acquire Data (Plate Reader or Imaging) Stain->Acquire Analyze Normalize to Cell Viability & Analyze Results Acquire->Analyze Confirm->Analyze

Caption: Workflow for the in vitro steatosis assay.

Protocol 3: Assessment of Mitochondrial Fatty Acid β-Oxidation

This assay directly measures the impact of the compounds on the primary catabolic pathway for fatty acids. A reduction in fatty acid-driven oxygen consumption is a direct indicator of β-oxidation inhibition.[27]

Rationale for Experimental Choices:

  • Oxygen Consumption Rate (OCR): Measuring OCR is a functional assay that provides real-time data on mitochondrial respiration. Modern instruments like the Seahorse XF Analyzer allow for high-throughput analysis in intact cells.

  • Substrate Choice: Using a long-chain fatty acid like palmitate as the primary fuel source ensures that the measured respiration is dependent on β-oxidation. Etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), is used as a positive control to confirm that the observed OCR is indeed from fatty acid oxidation.[27]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a specialized microplate for OCR analysis and allow them to adhere overnight.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound, 2-EHA, VPA, and a vehicle control for a defined period (e.g., 1-4 hours).

  • Assay Execution:

    • Wash the cells and replace the culture medium with a specialized assay medium.

    • Load the sensor cartridge with the fatty acid substrate (e.g., palmitate conjugated to BSA), a positive control (Etomoxir), and other modulators of mitochondrial function (like oligomycin, FCCP, and rotenone/antimycin A for a full mitochondrial stress test).

    • Place the plate in the instrument and begin measuring the basal oxygen consumption rate.

  • Data Acquisition and Analysis:

    • Inject the palmitate-BSA substrate and measure the increase in OCR, which represents the rate of fatty acid oxidation.

    • Compare the palmitate-driven OCR in cells treated with the test compounds to the vehicle control. A significant decrease indicates inhibition of the β-oxidation pathway.

    • The subsequent injection of Etomoxir should reduce the OCR back to baseline, confirming that the measured respiration was dependent on fatty acid import and oxidation.

    • Normalize OCR data to cell number or protein concentration.

Data Presentation and Interpretation

The data from these experiments can be summarized in clear, comparative tables to facilitate interpretation.

Table 1: Physicochemical and Metabolic Properties of Selected Fatty Acids

Feature This compound Valproic Acid (VPA) Butyrate (SCFA)
Chemical Formula C₈H₁₆O₃[7] C₈H₁₆O₂ C₄H₈O₂
Molecular Weight 160.21 g/mol [7] 144.21 g/mol 88.11 g/mol
Origin Xenobiotic metabolite[3] Synthetic drug[5] Microbial fermentation[15]

| Primary Metabolic Fate | Incomplete β-oxidation, excretion[9] | Hepatic metabolism, β-oxidation impairment[13] | β-oxidation (energy source)[15] |

Table 2: Hypothetical Outcomes of In Vitro Steatosis Assay (% Triglyceride Accumulation vs. Control)

Compound 10 µM 100 µM 500 µM
Vehicle Control 100% 100% 100%
Butyrate ~100% ~95% ~90%
2-EHA ~110% ~150% ~250%
This compound ~105% ~120% ~160%
Valproic Acid ~140% ~220% ~350%

Note: These are hypothetical data for illustrative purposes. Actual results would be determined experimentally.

Table 3: Hypothetical Outcomes of Fatty Acid Oxidation Assay (% of Maximal Respiration vs. Control)

Compound 10 µM 100 µM 500 µM
Vehicle Control 100% 100% 100%
Butyrate ~100% ~100% ~100%
2-EHA ~90% ~65% ~40%
This compound ~95% ~80% ~65%
Valproic Acid ~70% ~45% ~20%

Note: These are hypothetical data for illustrative purposes. A decrease in OCR indicates inhibition.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound, a metabolite of the industrial chemical 2-EHA. By comparing it to the known metabolic disruptor valproic acid and the beneficial short-chain fatty acids, we can formulate clear, testable hypotheses about its potential biological effects. The structural similarity to VPA strongly suggests that 2-EHA and its metabolites warrant further investigation for their potential to disrupt mitochondrial fatty acid oxidation and induce steatosis.

The provided experimental protocols offer a robust starting point for researchers to investigate these potential toxicities in a controlled laboratory setting. Future research should focus on:

  • In vivo studies: Animal models are needed to understand the pharmacokinetic profile of 2-EHA and its metabolites and to confirm the in vitro findings of metabolic disruption and potential liver injury.

  • Teratogenicity screening: Given the profound teratogenic effects of the structurally similar VPA, it is critical to assess the developmental toxicity of 2-EHA and this compound.[11]

  • Advanced 'Omics' Approaches: Employing lipidomics and metabolomics can provide a global, unbiased view of the cellular perturbations caused by these fatty acids, potentially revealing novel mechanisms of action and identifying sensitive biomarkers of effect.

By systematically applying the principles and protocols outlined in this guide, the scientific community can better characterize the risks associated with exposure to 2-ethylhexanoic acid and its metabolites, contributing to improved safety assessments for a wide range of industrial chemicals.

References

A Comparative Guide to 2-Ethylhexanoic Acid and 2-Ethyl-3-hydroxyhexanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 2-ethylhexanoic acid (2-EHA) and its metabolite, 2-ethyl-3-hydroxyhexanoic acid, within biological systems. Drawing on experimental data, this document will explore their respective metabolic pathways, biological activities, and toxicological profiles.

Introduction: Structurally Related, Biologically Divergent

2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid with wide industrial application. It is used in the synthesis of plasticizers, lubricants, and as a stabilizer in PVC products.[1][2][3] Its prevalence in consumer goods leads to widespread human exposure.[4] In biological systems, 2-EHA is metabolized through various pathways, with beta-oxidation being a major route.[5][6] This process leads to the formation of several metabolites, including this compound. While 2-EHA is extensively studied, its hydroxylated metabolite is less characterized, making a direct comparison of their biological effects crucial for a comprehensive risk assessment and understanding of 2-EHA's overall biological impact.

Head-to-Head Comparison: Metabolism, Activity, and Toxicity

Feature2-Ethylhexanoic Acid (2-EHA)This compound
Primary Role in Biological Systems Exogenous compound from industrial exposure, known peroxisome proliferator, and developmental toxicant.[7]Metabolite of 2-EHA.[5][8]
Metabolic Fate Undergoes β-oxidation, ω-oxidation, and glucuronidation.[6][9]Further oxidized in the β-oxidation pathway.
Known Biological Effects Induces peroxisome proliferation, hepatocyte hypertrophy, and has teratogenic potential.[10][7][11]Limited direct data; antiviral activity has been demonstrated for a related compound, ethyl 3-hydroxyhexanoate.[12][13]
Toxicity Profile Developmental toxicity, liver effects, and irritation to skin, eyes, and respiratory tract.[14][15]Largely uncharacterized, but as a metabolite, it contributes to the overall toxicokinetics of 2-EHA.

Deep Dive into Biological Activities and Mechanisms

2-Ethylhexanoic Acid (2-EHA): A Well-Documented Perturbator

2-EHA is recognized for its ability to induce peroxisome proliferation in rodents, a characteristic linked to hepatocarcinogenesis in these species.[10][16][17] This effect is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[18] The (+)-(S)-enantiomer of 2-EHA is a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer.[10]

Furthermore, 2-EHA exhibits developmental toxicity.[4][14] Studies in rats have shown that exposure to 2-EHA during gestation can lead to skeletal malformations.[7][19] The teratogenic effects of 2-EHA are structurally similar to valproic acid, a known human teratogen.[20][21][22][23] Both compounds are short-chain carboxylic acids, and it is hypothesized that they may share similar mechanisms of teratogenicity, such as interference with folate metabolism.[20][24][23]

In vitro studies have also demonstrated that 2-EHA can have immunosuppressive effects by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes.[25][26]

This compound: An Enigmatic Metabolite

Direct research on the biological activity of this compound is scarce.[27][28] Its primary significance lies in being a product of 2-EHA's beta-oxidation pathway.[5][8] The formation of this hydroxylated metabolite is a key step in the detoxification and elimination of 2-EHA. However, the biological activity of this metabolite itself is not well understood.

Interestingly, a structurally similar compound, ethyl 3-hydroxyhexanoate, has been shown to possess antiviral activity against Coxsackievirus B infection.[12][13] This suggests that the 3-hydroxy moiety might confer specific biological activities that warrant further investigation for this compound.

Experimental Protocols for Evaluating Biological Effects

In Vitro Assessment of Cytotoxicity and Oxidative Stress

A common approach to assess the toxicity of organic acids is through in vitro cell-based assays.[29][30][31]

Objective: To determine the cytotoxic potential and the induction of oxidative stress by 2-EHA and this compound in a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

  • Cell Culture: Maintain HepG2 cells in appropriate culture medium and conditions.

  • Exposure: Treat cells with a range of concentrations of 2-EHA and this compound for 24-48 hours.

  • Cytotoxicity Assay (MTT Assay):

    • Following treatment, add MTT solution to the cells and incubate.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Oxidative Stress Assay (TBARS Assay for Lipid Peroxidation):

    • Lyse the treated cells and collect the supernatant.

    • React the supernatant with thiobarbituric acid (TBA) at high temperature and low pH.

    • Measure the absorbance of the resulting colored product to quantify malondialdehyde (MDA) equivalents, an indicator of lipid peroxidation.[32]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity and compare the levels of MDA equivalents between treated and control groups.

In Vivo Assessment of Developmental Toxicity

Animal models are crucial for evaluating the developmental toxicity of compounds like 2-EHA.[14]

Objective: To assess the teratogenic potential of 2-EHA and this compound in a rodent model.

Methodology:

  • Animal Model: Use pregnant female rats (e.g., Fischer 344).

  • Dosing: Administer the test compounds by oral gavage at various dose levels during the period of organogenesis (gestation days 6-15).

  • Maternal Monitoring: Observe the dams daily for clinical signs of toxicity, and record body weight and food consumption.

  • Fetal Examination:

    • At the end of the gestation period, euthanize the dams and examine the uterine contents.

    • Count the number of implantations, resorptions, and live/dead fetuses.

    • Examine the fetuses for external, visceral, and skeletal malformations.

  • Data Analysis: Compare the incidence of malformations and other developmental parameters between the treated and control groups.

Visualizing the Metabolic Pathway

The metabolic conversion of 2-EHA to this compound is a critical step in its biological processing.

Metabolic Pathway of 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid This compound This compound 2-Ethylhexanoic Acid->this compound β-oxidation Further Metabolites Further Metabolites This compound->Further Metabolites β-oxidation In Vitro Toxicity Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell Treatment->MTT Assay (Cytotoxicity) TBARS Assay (Oxidative Stress) TBARS Assay (Oxidative Stress) Cell Treatment->TBARS Assay (Oxidative Stress) IC50 Calculation IC50 Calculation MTT Assay (Cytotoxicity)->IC50 Calculation Statistical Analysis Statistical Analysis TBARS Assay (Oxidative Stress)->Statistical Analysis

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 2-Ethyl-3-hydroxyhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of metabolites and organic acids like 2-Ethyl-3-hydroxyhexanoic acid is a critical step in understanding pharmacokinetics, safety, and efficacy. The choice of analytical methodology is foundational to generating reliable and reproducible data. This guide provides an in-depth, objective comparison of two premier analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will explore the underlying principles, provide detailed experimental protocols, and discuss the rationale for cross-validation to ensure data integrity across platforms.

Foundational Principles: HPLC vs. GC-MS

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (C₈H₁₆O₃) is a polar organic acid containing both a hydroxyl and a carboxylic acid functional group.[1][2] This structure presents distinct challenges and advantages for each method.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] For an analyte like this compound, which is non-volatile and thermally labile, HPLC is a natural fit as it analyzes samples in the liquid phase at or near ambient temperature.[3] Sample preparation is often straightforward, involving simple dissolution and filtration, making it suitable for high-throughput applications.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerhouse technique separates compounds in the gas phase based on their volatility and interaction with a stationary phase, followed by highly specific detection using a mass spectrometer. The primary challenge for analyzing this compound with GC-MS is its low volatility due to the polar hydroxyl and carboxylic acid groups.[5] Therefore, a chemical modification step known as derivatization is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[5][6] While this adds a step to sample preparation, GC-MS offers exceptional chromatographic resolution and unparalleled specificity from the mass spectral data.[7][8]

At a Glance: Methodological Comparison

The following table summarizes the key differences between HPLC and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds in the gas phase followed by mass-based detection.[3]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[3]Requires volatile and thermally stable compounds; derivatization is essential for this compound.[5]
Sample Preparation Generally simpler: dissolution, filtration, and direct injection.[4][9]More complex: often requires extraction and mandatory chemical derivatization (e.g., silylation).[6][7]
Instrumentation HPLC system with a UV or Mass Spectrometry (LC-MS) detector.GC system coupled with a Mass Spectrometer.
Speed Analysis times can be rapid, but may be longer than GC for comparable resolution.Typically offers fast analysis times and excellent peak resolution.[3]
Sensitivity Good, and can be very high with an MS detector (LC-MS).Generally offers very high sensitivity, especially with Selected Ion Monitoring (SIM).[3]
Selectivity Good with standard detectors (UV); excellent with an MS detector.Exceptionally high, as the mass spectrometer provides structural confirmation.[3]

Experimental Protocols: A Step-by-Step Guide

The integrity of any analytical comparison rests on robust, well-defined protocols. The following sections detail validated starting points for method development for both techniques.

HPLC-UV Method for this compound

This protocol is designed for simplicity and robustness, making it suitable for routine quantification. The key principle is Ion Suppression Chromatography, where the mobile phase pH is kept low to ensure the carboxylic acid is in its neutral, more retentive form.[10]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject Sample P3->A1 Prepared Sample A2 C18 Column Separation A1->A2 A3 UV Detection (e.g., 210 nm) A2->A3 D1 Integrate Peak A3->D1 Chromatogram D2 Quantify vs. Calibration Curve D1->D2

Caption: HPLC experimental workflow for this compound.

Protocol Steps:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • For unknown samples, accurately weigh and dissolve in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1100/1200 series or equivalent.

    • Column: ZORBAX SB-Aq C18, 4.6 mm x 150 mm, 5 µm, or equivalent.[10]

    • Mobile Phase: 20 mM potassium phosphate buffer (adjusted to pH 2.5 with phosphoric acid) / Acetonitrile (95:5 v/v).[10][11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-DAD at 210 nm.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with the standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analyte in unknown samples using the regression equation from the calibration curve.

GC-MS Method for this compound

This protocol involves derivatization to enhance volatility, followed by highly selective MS detection. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those in hydroxyl and carboxylic acid groups.[5]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Aliquot P2 Solvent Evaporation (Dryness) P1->P2 P3 Derivatization (e.g., BSTFA, 70°C) P2->P3 A1 Inject Sample P3->A1 Derivatized Sample A2 Capillary Column Separation A1->A2 A3 Mass Spectrometry Detection (EI, SIM) A2->A3 D1 Extract Ion Chromatogram A3->D1 Mass Spectra D2 Quantify vs. Internal Standard D1->D2

Caption: GC-MS experimental workflow, highlighting the critical derivatization step.

Protocol Steps:

  • Standard & Sample Preparation:

    • Prepare stock solutions of the analyte and an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound or an analogue not present in the sample).

    • Pipette an aliquot of the sample or standard into a reaction vial and evaporate to complete dryness under a stream of nitrogen.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 60 minutes to form the trimethylsilyl (TMS) derivative.[7]

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of the derivatized analyte and internal standard.

  • Data Analysis:

    • Identify the derivatized analyte peak based on its retention time and the presence of target ions.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

The Imperative of Cross-Validation

When two distinct analytical methods are used to measure the same analyte, especially in a regulated environment, a cross-validation study is essential to demonstrate their equivalence and ensure data consistency.[12] This process is guided by regulatory bodies like the FDA and is a cornerstone of good scientific practice, as outlined in the ICH Q2(R1) guideline.[13][14][15][16][17]

Cross-Validation Procedure:

  • Sample Selection: Select a statistically relevant number of study samples (e.g., n > 20) that span the expected concentration range (low, medium, and high).

  • Analysis: Analyze these samples using both the fully validated HPLC and GC-MS methods.

  • Statistical Comparison:

    • Correlation Analysis: Plot the results from the HPLC method against the GC-MS method. Calculate the Pearson correlation coefficient (r) and the coefficient of determination (R²). A value close to 1 indicates a strong positive correlation.

    • Regression Analysis: Perform a linear regression to determine the slope and intercept. An ideal outcome is a slope near 1.0 and an intercept near 0.

    • Difference Plot (Bland-Altman): This plot assesses the agreement between the two methods by graphing the difference between the measurements against their average. It helps to identify any systematic bias or outliers.

The acceptance criteria for the cross-validation should be pre-defined in a validation plan.[12] A successful cross-validation demonstrates that the two methods can be used interchangeably, providing confidence in the data regardless of the platform used.

Performance Data Summary

The following table presents expected performance characteristics for the two methods, based on typical validation results for organic acid analysis.

ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~ 10-50 ng/mL~ 0.1-5 ng/mL
Limit of Quant. (LOQ) ~ 50-150 ng/mL~ 0.5-15 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95-105%97-103%

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The final choice depends on the specific requirements of the study.

  • Choose HPLC for applications requiring high throughput, simpler sample preparation, and when the analyte concentration is sufficiently high for UV detection. An HPLC system coupled with a mass spectrometer (LC-MS) can rival the sensitivity of GC-MS without the need for derivatization, representing an excellent, albeit more costly, alternative.

  • Choose GC-MS when unparalleled specificity and the highest sensitivity are required. It is the gold standard for confirmatory analysis and for studies involving complex biological matrices where interferences are a concern.[8] The extra effort in sample preparation is justified by the high quality and confidence of the resulting data.

Ultimately, performing a cross-validation between these two orthogonal methods provides the highest level of confidence in analytical results, ensuring data integrity and regulatory compliance in drug development and scientific research.

References

A Comparative Structural Analysis of 2-Ethyl-3-hydroxyhexanoic Acid and Endogenous Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolomics and drug development, understanding the structural nuances of exogenous compounds in relation to endogenous metabolites is paramount. This guide provides a detailed structural comparison of 2-Ethyl-3-hydroxyhexanoic acid, a notable metabolite of the widely used anticonvulsant and mood stabilizer valproic acid, with structurally similar endogenous metabolites. This analysis is critical for researchers in toxicology, drug metabolism, and clinical diagnostics, as structural similarities can often imply shared metabolic pathways, enzymatic interactions, and potential off-target effects.

Valproic acid is a known teratogen, and its metabolic products are of significant interest in understanding its mechanisms of toxicity.[1] By comparing its metabolite, this compound, to naturally occurring compounds within the human body, we can gain valuable insights into its potential biological activities and interference with normal metabolic processes. This guide will delve into the structural specifics, analytical methodologies for differentiation, and the biological context of these fascinating molecules.

The Subject of Analysis: this compound

This compound (EHH) is a branched-chain hydroxy fatty acid with the molecular formula C8H16O3.[2][3][4] Its structure features a hexanoic acid backbone with an ethyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3). This seemingly simple molecule holds complexity in its stereochemistry and its metabolic origin from a blockbuster drug.

Selecting Endogenous Comparators: A Rationale

The selection of appropriate endogenous metabolites for comparison is crucial for a meaningful analysis. The key structural features of EHH are its branched-chain nature and the presence of a beta-hydroxy group. Therefore, we have selected two primary endogenous comparators that share these characteristics:

  • 3-Hydroxyisovaleric Acid (3-HIA) : A branched-chain hydroxy fatty acid derived from the metabolism of the essential amino acid leucine.[5] Its accumulation is a sensitive biomarker for biotin deficiency.[6]

  • 3-Hydroxybutyric Acid (BHB) : A ketone body and a crucial energy source for the brain and muscles during periods of low glucose availability.[1] It is a product of fatty acid oxidation.[7]

These metabolites provide a relevant biological context for understanding how a xenobiotic-derived molecule like EHH might interact with endogenous metabolic pathways.

Structural Comparison at a Glance

The following table summarizes the key structural and physical properties of this compound and its selected endogenous comparators.

PropertyThis compound3-Hydroxyisovaleric Acid3-Hydroxybutyric Acid
Molecular Formula C8H16O3[2]C5H10O3[8]C4H8O3
Molecular Weight 160.21 g/mol [2]118.13 g/mol [8]104.10 g/mol
IUPAC Name This compound[2]3-hydroxy-3-methylbutanoic acid[8]3-hydroxybutanoic acid
Structural Features Branched-chain, beta-hydroxy fatty acidBranched-chain, beta-hydroxy fatty acidStraight-chain, beta-hydroxy fatty acid

Below is a visual representation of the structural similarities and differences between these molecules.

G EHH This compound C8H16O3 HIA 3-Hydroxyisovaleric Acid C5H10O3 EHH->HIA Shared β-hydroxy and branched-chain features BHB 3-Hydroxybutyric Acid C4H8O3 EHH->BHB Shared β-hydroxy feature HIA->BHB Endogenous β-hydroxy acids

Caption: Structural relationships of the compared molecules.

In-Depth Analytical Comparison: Mass Spectrometry and NMR Spectroscopy

Distinguishing between these structurally similar molecules requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for the identification and quantification of such small metabolites in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of hydroxy fatty acids, derivatization is typically required to increase their volatility and thermal stability.[9]

Fragmentation Patterns: A Key to Identification

The mass spectra of these compounds, particularly after derivatization (e.g., as trimethylsilyl (TMS) ethers), exhibit characteristic fragmentation patterns that allow for their unambiguous identification.

  • 3-Hydroxyisovaleric Acid (as di-TMS derivative): The mass spectrum of the di-TMS derivative of 3-HIA is characterized by a prominent ion at m/z 147, resulting from cleavage between C2 and C3.[10]

  • 3-Hydroxybutyric Acid (as TMS derivative): The TMS derivative of BHB also shows characteristic fragments that allow for its identification.

The following table summarizes expected and observed mass spectral fragments.

Compound (as TMS derivative)Predicted/Observed Key Fragments (m/z)Fragmentation Rationale
This compound To be determined experimentallyα-cleavage, McLafferty rearrangement
3-Hydroxyisovaleric Acid 147 (base peak), 131, 115[10]Cleavage between C2-C3
3-Hydroxybutyric Acid To be determined experimentallyα-cleavage
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it an invaluable tool for structural elucidation.

Chemical Shifts and Coupling Constants: The Structural Fingerprint

The 1H and 13C NMR spectra of these hydroxy acids reveal distinct signals that serve as structural fingerprints.

  • This compound: The 1H NMR spectrum is expected to show characteristic signals for the ethyl group, the propyl chain, and the methine protons at C2 and C3. The chemical shifts and coupling constants of these protons would be diagnostic.

  • 3-Hydroxyisovaleric Acid: The 1H NMR spectrum in D2O shows a singlet for the two methyl groups at approximately 1.26 ppm and a singlet for the methylene protons at around 2.35 ppm.[11]

  • 3-Hydroxybutyric Acid: The 1H NMR spectrum of the methyl ester in CDCl3 shows a doublet for the methyl group at ~1.23 ppm, signals for the methylene protons around 2.4-2.5 ppm, and a multiplet for the methine proton at ~4.21 ppm.[12]

CompoundKey 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)
This compound To be determined experimentallyTo be determined experimentally
3-Hydroxyisovaleric Acid ~1.26 (s, 6H), ~2.35 (s, 2H) in D2O[11]To be determined experimentally
3-Hydroxybutyric Acid (methyl ester) ~1.23 (d), ~2.4-2.5 (m), ~3.71 (s), ~4.21 (m) in CDCl3[12]To be determined experimentally

Biological Context and Metabolic Pathways

Understanding the metabolic origins of the endogenous comparators provides a framework for postulating the potential biological interactions of this compound.

The Leucine Catabolism Pathway and 3-Hydroxyisovaleric Acid

3-Hydroxyisovaleric acid is an intermediate in the degradation pathway of the branched-chain amino acid leucine.[5] A key enzyme in this pathway, 3-methylcrotonyl-CoA carboxylase, is biotin-dependent. In cases of biotin deficiency, this enzyme's activity is impaired, leading to an accumulation of upstream metabolites and their shunting into an alternative pathway that produces 3-HIA.[6]

G Leucine Leucine Alpha_KIC α-Ketoisocaproate Leucine->Alpha_KIC Transamination Isovaleryl_CoA Isovaleryl_CoA Alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation (Biotin-dependent) HIA 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->HIA Alternative Pathway (Biotin Deficiency)

Caption: Simplified metabolic pathway of leucine catabolism.

Ketogenesis and 3-Hydroxybutyric Acid

3-Hydroxybutyric acid is a primary ketone body produced in the liver from the breakdown of fatty acids, particularly during periods of fasting, prolonged exercise, or a ketogenic diet.[1][13] It serves as a vital alternative energy source for peripheral tissues, including the brain.[7]

G Fatty_Acids Fatty_Acids Acetyl_CoA Acetyl_CoA Fatty_Acids->Acetyl_CoA β-Oxidation Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate BHB 3-Hydroxybutyric Acid Acetoacetate->BHB Reduction

Caption: Simplified pathway of ketogenesis.

Experimental Protocols

For researchers aiming to perform these comparative analyses, the following provides a generalized workflow for the analysis of urinary organic acids by GC-MS.

Protocol: Urinary Organic Acid Analysis by GC-MS

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at high speed to pellet any precipitates.

  • Normalize samples based on creatinine concentration to account for variations in urine dilution.[14]

2. Extraction:

  • To a specific volume of urine, add an internal standard (e.g., a deuterated analog of the analyte of interest).[14]

  • Acidify the sample to a pH below 2 using a strong acid like HCl.[15]

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[14][16]

  • Repeat the extraction process to ensure complete recovery of the organic acids.

  • Combine the organic extracts and dry them under a stream of nitrogen.[14]

3. Derivatization:

  • To the dried extract, add a derivatizing agent. A common choice for hydroxyl and carboxyl groups is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[14][17]

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.[18]

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column for the separation of the organic acids (e.g., a DB-5ms or equivalent).

  • Employ a temperature gradient program to achieve optimal separation of the analytes.

  • Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the target compounds.

  • Identify the compounds based on their retention times and mass fragmentation patterns compared to authentic standards.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Derivatization cluster_3 Analysis Thaw Thaw Centrifuge Centrifuge Thaw->Centrifuge Normalize Normalize Centrifuge->Normalize Add_IS Add_IS Normalize->Add_IS Acidify Acidify Add_IS->Acidify LLE LLE Acidify->LLE Dry_Extract Dry_Extract LLE->Dry_Extract Add_Reagent Add_Reagent Dry_Extract->Add_Reagent Incubate Incubate Add_Reagent->Incubate Inject Inject Incubate->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Identify Identify Detect->Identify

Caption: Experimental workflow for GC-MS analysis.

Conclusion and Future Directions

The structural comparison of this compound with endogenous metabolites like 3-hydroxyisovaleric acid and 3-hydroxybutyric acid provides a valuable framework for understanding its potential biological implications. The shared structural motifs, particularly the beta-hydroxy group, suggest the possibility of interactions with the same enzymatic machinery or metabolic pathways. The analytical methods detailed here offer a robust approach for the definitive identification and quantification of these compounds in biological samples.

Future research should focus on obtaining and characterizing the mass spectrum and NMR spectra of this compound to solidify the direct comparisons. Furthermore, in vitro and in vivo studies are warranted to investigate whether this valproic acid metabolite can indeed inhibit or otherwise interfere with the metabolic pathways of leucine and fatty acids, potentially contributing to the known adverse effects of the parent drug.

References

Comparative Toxicity Analysis: 2-Ethyl-3-hydroxyhexanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The toxicological assessment of chemical compounds is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comparative analysis of the toxicity of 2-Ethyl-3-hydroxyhexanoic acid, a known metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), and its primary structural analog, 2-ethylhexanoic acid (2-EHA). Due to a scarcity of direct toxicological data for this compound, this guide will focus on a detailed examination of the well-documented toxicity profile of 2-EHA to infer potential hazards. We will delve into key toxicological endpoints, including cytotoxicity, genotoxicity, and hepatotoxicity, supported by established experimental protocols.

The metabolic fate of DEHP is of significant interest as its metabolites, not the parent compound itself, are often the biologically active agents responsible for its toxic effects.[1] Following oral exposure, DEHP is rapidly hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[1] 2-ethylhexanol is further metabolized to 2-ethylhexanoic acid (2-EHA), which can then undergo β-oxidation to form metabolites such as this compound.[2] Understanding the comparative toxicity of these metabolites is crucial for a comprehensive risk assessment of DEHP exposure.

Chemical Structures and Metabolic Pathway

To visually represent the compounds discussed and their metabolic relationship, the following diagrams are provided.

Caption: Chemical structures of this compound and 2-Ethylhexanoic acid.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis 2-EH 2-Ethylhexanol DEHP->2-EH Hydrolysis 2-EHA 2-Ethylhexanoic acid (2-EHA) 2-EH->2-EHA Oxidation 2-E-3-HHA This compound 2-EHA->2-E-3-HHA β-Oxidation Further Metabolites Further Oxidation Products 2-E-3-HHA->Further Metabolites caption Simplified Metabolic Pathway of DEHP

Caption: Simplified metabolic pathway of DEHP leading to 2-EHA and this compound.

Comparative Toxicity Profile

This section will compare the known toxicological data for 2-EHA, which serves as a surrogate for estimating the potential toxicity of this compound.

Acute Toxicity

2-EHA exhibits low to moderate acute toxicity following oral exposure in animal studies. The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight.[3] Sub-lethal effects observed at high doses include apathy and labored breathing.[3] Dermal toxicity is also considered low to moderate, with a reported LD50 in rabbits of 1260 mg/kg body weight.[3]

Compound Test Species Route of Administration LD50/LC50 Reference
2-Ethylhexanoic acidRatOral>2000 mg/kg bw[3]
2-Ethylhexanoic acidRabbitDermal1260 mg/kg bw[3]
2-Ethylhexanoic acidRat, Guinea PigInhalation>2356 mg/m³ (6 hours)[3]
This compound --No Data Available -

Table 1: Acute Toxicity Data for 2-Ethylhexanoic Acid

Cytotoxicity

In vitro cytotoxicity assays are fundamental for assessing the potential of a chemical to cause cell death. The Neutral Red Uptake (NRU) assay is a widely used and validated method for this purpose.[4][5][6] This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[7]

Genotoxicity

Genotoxicity assessment is critical for identifying compounds that can damage genetic material, potentially leading to mutations and cancer. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15]

For 2-EHA, the available data on genotoxicity is mixed. While some in vitro studies in mammalian cells have suggested a potential for genotoxicity, there is insufficient consistent evidence to classify it as a genotoxic agent.[3] The overall assessment, considering the metabolic pathways of 2-EHA and its precursor 2-ethylhexanol, suggests that 2-EHA is unlikely to have a significant genotoxic potential.[2]

Compound Test System Endpoint Result Reference
2-Ethylhexanoic acidIn vitro mammalian cellsGenotoxicityInconclusive[3]
This compound --No Data Available -

Table 2: Genotoxicity Data for 2-Ethylhexanoic Acid

Hepatotoxicity

The liver is a primary target organ for the toxicity of DEHP and its metabolites.[16][17] Chronic exposure to DEHP in rodents can lead to hepatomegaly (enlarged liver), which is attributed to both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of liver parenchymal cells.[16] These effects are primarily mediated by the metabolites of DEHP, including MEHP and 2-EHA.[1][18]

Subchronic dietary studies in rats and mice with 2-EHA have shown increased relative liver weight and hepatocyte hypertrophy.[19] These changes were found to be reversible after a recovery period.[19] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatotoxicity.[20][21][22][23][24][25] Studies using HepG2 cells can provide valuable insights into the potential of a compound to cause liver injury.[22][23]

Compound Test System Observed Effects Reference
2-Ethylhexanoic acidRats, Mice (in vivo)Increased relative liver weight, hepatocyte hypertrophy[19]
This compound -No Data Available -

Table 3: Hepatotoxicity Data for 2-Ethylhexanoic Acid

Experimental Protocols

To facilitate further research into the comparative toxicity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the Neutral Red Uptake (NRU) Assay

This protocol is adapted from established guidelines and provides a framework for determining the concentration of a test substance that reduces the uptake of neutral red by 50% (IC50).[4][5][26][27]

NRU_Workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Neutral Red Assay cluster_analysis Data Analysis Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate Incubate_Overnight Incubate overnight to allow for cell attachment Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare serial dilutions of test compounds Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat cells with compound dilutions for 24 hours Prepare_Dilutions->Treat_Cells Add_NR Incubate cells with Neutral Red solution Treat_Cells->Add_NR Wash_Cells Wash cells to remove excess dye Add_NR->Wash_Cells Extract_Dye Extract the incorporated dye with a destain solution Wash_Cells->Extract_Dye Measure_Absorbance Measure absorbance at 540 nm Extract_Dye->Measure_Absorbance Calculate_Viability Calculate cell viability relative to control Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50 caption Workflow for the Neutral Red Uptake (NRU) Assay

Caption: Workflow for the Neutral Red Uptake (NRU) Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, BALB/c 3T3) in a 96-well microtiter plate at an appropriate density and incubate overnight to ensure cell adherence.[4][6]

  • Compound Preparation and Exposure: Prepare a series of dilutions of the test compounds (this compound and 2-EHA) in the appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include appropriate vehicle and positive controls. Incubate for a defined period (e.g., 24 hours).[5][6]

  • Neutral Red Incubation: After the exposure period, remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red dye for approximately 2-3 hours.[4][7]

  • Dye Extraction: Following incubation, wash the cells to remove any unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the viable cells.[4]

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in Neutral Red uptake.[26]

Protocol 2: In Vitro Genotoxicity Assessment using the Comet Assay (Alkaline Version)

The alkaline Comet assay is a sensitive method for detecting single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.[12]

Comet_Assay_Workflow Cell_Treatment Treat cells with test compounds Embed_Cells Embed cells in low melting point agarose on a microscope slide Cell_Treatment->Embed_Cells Cell_Lysis Lyse cells to remove membranes and proteins Embed_Cells->Cell_Lysis DNA_Unwinding Unwind DNA in an alkaline solution Cell_Lysis->DNA_Unwinding Electrophoresis Perform electrophoresis under alkaline conditions DNA_Unwinding->Electrophoresis Neutralization Neutralize the slides Electrophoresis->Neutralization Staining Stain DNA with a fluorescent dye Neutralization->Staining Visualization Visualize and score comets using a fluorescence microscope Staining->Visualization caption Workflow for the Alkaline Comet Assay

Caption: Workflow for the Alkaline Comet Assay.

Step-by-Step Methodology:

  • Cell Treatment: Expose a suitable cell line to various concentrations of the test compounds for a defined period.

  • Cell Embedding: Harvest the cells and embed them in a layer of low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[12][13]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[14] This step is crucial for revealing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[13][14]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.[13]

Conclusion and Future Directions

This guide provides a comparative overview of the toxicity of this compound and its structural analog, 2-ethylhexanoic acid. Due to the limited direct toxicity data for this compound, the well-documented toxicological profile of 2-EHA serves as a valuable surrogate for preliminary hazard assessment. The available evidence suggests that 2-EHA possesses low to moderate acute toxicity, inconclusive genotoxicity, and is a known hepatotoxin in rodents.

Given its structural similarity and its position as a downstream metabolite of 2-EHA in the DEHP metabolic pathway, it is reasonable to hypothesize that this compound may exhibit a similar toxicological profile. However, the presence of a hydroxyl group could potentially alter its reactivity and metabolic fate, leading to differences in its toxic potency.

Therefore, there is a critical need for direct experimental studies on the cytotoxicity, genotoxicity, and hepatotoxicity of this compound to provide a more definitive understanding of its risk to human health. The protocols outlined in this guide offer a robust framework for conducting such investigations. Future research should focus on:

  • Direct comparative in vitro toxicity studies of this compound and 2-EHA using a panel of cell lines, including human hepatocytes.

  • Genotoxicity assessment using a battery of assays, including the Ames test and the in vitro micronucleus assay, to provide a comprehensive evaluation of its mutagenic potential.

  • Mechanistic studies to elucidate the specific cellular pathways affected by this compound and to identify potential biomarkers of exposure and effect.

By addressing these research gaps, the scientific community can develop a more complete and accurate toxicological profile of this important DEHP metabolite, ultimately contributing to improved risk assessment and public health protection.

References

Safety Operating Guide

Navigating the Disposal of 2-Ethyl-3-hydroxyhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethyl-3-hydroxyhexanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this particular compound, the following procedures are based on established best practices for the handling and disposal of analogous carboxylic and hydroxy acids. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all local, state, and federal regulations.

Hazard Assessment and Immediate Safety Precautions

Potential Hazards Include:

  • Irritation: Carboxylic acids can be irritating to the eyes, skin, and respiratory tract.[1]

  • Reproductive Toxicity: Animal studies on related compounds suggest possible toxicity to human reproduction or development.[1]

  • Aquatic Toxicity: Many organic acids are harmful to aquatic organisms.[1]

Essential Personal Protective Equipment (PPE):

Before handling this compound or its waste, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and aerosols.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1][2]
Body Protection A laboratory coat and closed-toe shoes.To protect skin and clothing from contamination.[2][3]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if aerosols are generated.To minimize inhalation of vapors or aerosols.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be considered hazardous waste.[2][3]

  • Container Selection: Use a designated, compatible, and leak-proof waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][3]

  • Incompatibility: As a carboxylic acid, it should be stored separately from bases, strong oxidizing agents, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[1][2]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.[2]

  • Containment and Cleanup:

    • For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust.[1]

    • For solid spills: Carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed material or swept solids into the designated hazardous waste container.[2][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

Step 3: Storage and Accumulation
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA at or near the point of generation. This area must be under the control of laboratory personnel.[2][3]

  • Container Integrity: Keep the waste container closed except when adding waste. Inspect the container weekly for any signs of leaks or degradation.[2]

Step 4: Final Disposal
  • Licensed Waste Contractor: Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed. This includes proper labeling, manifesting, and record-keeping.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste assess_form Is the waste a pure solid/liquid, a solution, or contaminated material? start->assess_form collect_waste Collect in a designated, compatible, and labeled hazardous waste container. assess_form->collect_waste All forms segregate Segregate from incompatible materials (bases, oxidizers, etc.). collect_waste->segregate store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). segregate->store_saa inspect Weekly inspection for leaks and degradation. store_saa->inspect inspect->collect_waste Leak/Degradation container_full Is the container full or has it reached the accumulation time limit? inspect->container_full No issues container_full->store_saa No ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. container_full->ehs_pickup Yes disposed Waste Properly Disposed ehs_pickup->disposed

Caption: Decision workflow for the disposal of this compound.

References

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Reactant of Route 1
2-Ethyl-3-hydroxyhexanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-hydroxyhexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.